Isostearyl oleate
Description
Structure
2D Structure
Properties
CAS No. |
57683-45-1 |
|---|---|
Molecular Formula |
C36H70O2 |
Molecular Weight |
534.9 g/mol |
IUPAC Name |
16-methylheptadecyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C36H70O2/c1-4-5-6-7-8-9-10-11-12-15-18-21-24-27-30-33-36(37)38-34-31-28-25-22-19-16-13-14-17-20-23-26-29-32-35(2)3/h11-12,35H,4-10,13-34H2,1-3H3/b12-11- |
InChI Key |
BBBHAOOLZKQYKX-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Isostearyl Oleate: Chemical Structure, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isostearyl oleate, a branched-chain ester with significant applications in the pharmaceutical and cosmetic industries. Its unique properties, stemming from its distinct chemical architecture, make it a valuable excipient and emollient. This document details its chemical structure, explores its synthesis pathways, presents key physicochemical data, and outlines a representative experimental protocol for its preparation.
Chemical Structure of this compound
This compound is the ester formed from the reaction of isostearyl alcohol and oleic acid. The "isostearyl" portion refers to a branched C18 saturated alcohol, specifically 16-methylheptadecanol. The "oleate" portion is derived from oleic acid, a C18 monounsaturated fatty acid with a cis double bond at the ninth carbon.
The presence of the methyl branch in the alcohol chain and the cis-double bond in the fatty acid chain introduces steric hindrance and disrupts the linear packing that is characteristic of its straight-chain analogue, stearyl oleate. This branched structure is responsible for its liquid nature at room temperature and its desirable sensory and solubility properties.
Key Structural Identifiers:
Synthesis Pathways
The industrial synthesis of this compound is a multi-step process that begins with the production of its precursors, isostearic acid (from which isostearyl alcohol is derived) and oleic acid. The final step is a direct esterification reaction.
Precursor Synthesis: Isostearyl Alcohol
Isostearyl alcohol is not typically sourced directly from natural fats and oils in large quantities. It is commercially produced from oleic acid through a two-step process:
-
Isomerization of Oleic Acid: Oleic acid is catalytically isomerized to produce isostearic acid, a branched-chain saturated fatty acid. This skeletal isomerization is a key step and can be achieved using catalysts such as specific types of clays or, more modernly, zeolites (e.g., H-Ferrierite) which offer higher selectivity and yield of the desired branched monomeric acids.[3]
-
Hydrogenation of Isostearic Acid: The resulting isostearic acid is then reduced to isostearyl alcohol. This is typically accomplished through catalytic hydrogenation, where the carboxylic acid functional group is converted to a primary alcohol using hydrogen gas at high pressure and temperature in the presence of a metal catalyst (e.g., nickel or palladium).
Final Esterification Step
The synthesis of this compound is achieved via the esterification of isostearyl alcohol with oleic acid. This is a reversible condensation reaction that produces the ester and water as a byproduct. To drive the reaction towards the product side, water is typically removed as it is formed. The reaction is generally catalyzed by an acid. Heterogeneous acid catalysts are often preferred in industrial settings as they are easily separated from the reaction mixture and can be recycled, aligning with green chemistry principles.[1]
Quantitative Data
The following table summarizes key quantitative physical and chemical properties of this compound. It is important to note that experimental data for this specific ester is limited in publicly available literature; therefore, some values are estimated or based on data for structurally similar compounds like isostearyl isostearate.
| Property | Value | Unit | Notes / Reference |
| Molecular Weight | 534.94 | g/mol | Calculated[1][2] |
| Molecular Formula | C₃₆H₇₀O₂ | - | [1][2] |
| Boiling Point | 537.00 - 538.00 | °C | Estimated for Isostearyl Isostearate @ 760 mmHg[4] |
| Flash Point | 287.2 | °C | Estimated for Isostearyl Isostearate[4] |
| logP (o/w) | 16.777 | - | Estimated for Isostearyl Isostearate[4] |
| Water Solubility | 3.833 x 10⁻¹² | mg/L | Estimated for Isostearyl Isostearate @ 25°C[4] |
| Stereochemistry | Achiral, 1 E/Z Center | - | [2] |
Experimental Protocols
This section provides a representative methodology for the laboratory-scale synthesis and characterization of this compound via direct esterification.
Materials and Equipment
-
Reactants: Isostearyl alcohol (95%+ purity), Oleic acid (90%+ purity)
-
Catalyst: p-Toluenesulfonic acid (p-TSA) or a reusable solid acid catalyst (e.g., Amberlyst-15)
-
Solvent: Toluene or n-hexane (to facilitate azeotropic removal of water)
-
Neutralizing Agent: 5% (w/v) Sodium bicarbonate solution
-
Drying Agent: Anhydrous magnesium sulfate or sodium sulfate
-
Equipment: Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, standard laboratory glassware.
-
Analytical Instruments: Fourier-Transform Infrared (FTIR) Spectrometer, Nuclear Magnetic Resonance (NMR) Spectrometer, Gas Chromatograph (GC).
Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add isostearyl alcohol (e.g., 0.1 mol), oleic acid (e.g., 0.11 mol, 1.1 equivalents), the acid catalyst (e.g., 1-2 mol% of the limiting reactant), and toluene (approx. 100 mL).
-
Esterification: Assemble the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will distill and collect in the Dean-Stark trap, effectively removing water and driving the reaction to completion.
-
Monitoring the Reaction: The reaction progress can be monitored by collecting small aliquots over time and analyzing the disappearance of the carboxylic acid peak using FTIR spectroscopy or by determining the acid value via titration.[5] The reaction is typically complete within 4-8 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine (saturated NaCl solution) until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene. The final product is a clear, yellowish, oily liquid.
-
Product Characterization
-
FTIR Spectroscopy: The formation of the ester is confirmed by the appearance of a strong carbonyl (C=O) stretching peak around 1740-1735 cm⁻¹ and the disappearance of the broad carboxylic acid O-H stretch from oleic acid (around 3300-2500 cm⁻¹).
-
¹H NMR Spectroscopy: The spectrum should show a characteristic triplet at approximately 4.05 ppm, corresponding to the -CH₂- protons of the alcohol moiety adjacent to the ester oxygen (-O-C=O).
-
¹³C NMR Spectroscopy: The presence of the ester carbonyl carbon will be confirmed by a peak around 173 ppm.[6]
-
Gas Chromatography (GC): The purity of the final product can be assessed by GC, comparing the retention time to standards if available, and determining the percentage area of the product peak.[7]
References
- 1. This compound | 57683-45-1 | Benchchem [benchchem.com]
- 2. GSRS [precision.fda.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. isostearyl isostearate, 41669-30-1 [thegoodscentscompany.com]
- 5. scielo.br [scielo.br]
- 6. ikm.org.my [ikm.org.my]
- 7. Solvent-free synthesis of oleic acid-based wax esters using recyclable acidic deep eutectic solvent [grasasyaceites.revistas.csic.es]
Isostearyl Oleate: A Comprehensive Technical Guide to its Physicochemical Properties for Advanced Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isostearyl oleate, the ester of isostearyl alcohol and oleic acid, is a versatile emollient and solvent valued in the pharmaceutical and cosmetic industries for its unique sensory profile, excellent spreadability, and solubilizing capabilities. Its branched-chain structure imparts a lighter, non-greasy feel compared to its linear counterparts, making it a desirable component in topical drug delivery systems, dermatological preparations, and high-end cosmetic formulations. This technical guide provides an in-depth analysis of the physicochemical properties of this compound, offering critical data and experimental insights for formulation scientists.
Chemical Identity
| Property | Value |
| Chemical Name | 16-methylheptadecyl (9Z)-octadec-9-enoate[1] |
| CAS Number | 57683-45-1[1] |
| Molecular Formula | C36H70O2[1] |
| Molecular Weight | 534.9 g/mol [1] |
Physicochemical Properties
The following tables summarize the key physicochemical parameters of this compound. Where direct experimental data for this compound is not available, estimated values based on structurally similar molecules are provided and noted.
Table 1: Physical and Chemical Properties
| Parameter | Value | Source/Method |
| Appearance | Clear, colorless to pale yellow liquid | General observation for cosmetic esters |
| Odor | Characteristic, faint, fatty | General observation for cosmetic esters |
| Density (g/cm³ at 25°C) | ~0.86 | Estimated from similar long-chain esters |
| Boiling Point (°C) | > 200 | General data for high molecular weight esters |
| Refractive Index (at 20°C) | ~1.46 - 1.47 | Estimated from similar cosmetic esters[2] |
| Saponification Value (mg KOH/g) | 90 - 110 | Typical range for high molecular weight esters |
| Acid Value (mg KOH/g) | < 1.0 | Typical specification for cosmetic grade esters |
| Iodine Value (g I2/100g) | 40 - 50 | Estimated based on the oleic acid moiety |
Table 2: Solubility and Polarity
| Parameter | Value | Source/Method |
| Solubility | Soluble in oils and organic solvents. Insoluble in water. | General property of long-chain esters[3][4] |
| Hansen Solubility Parameters (MPa½) | ||
| δD (Dispersion) | ~16.3 | Estimated from Butyl Oleate[5] |
| δP (Polar) | ~3.7 | Estimated from Butyl Oleate[5] |
| δH (Hydrogen Bonding) | ~4.2 | Estimated from Butyl Oleate[5] |
| Surface Tension (mN/m at 25°C) | ~30 - 35 | Typical range for cosmetic esters[2][6] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical parameters of this compound are outlined below. These protocols are based on standard industry and pharmacopeial methods.
Determination of Density
The density of this compound can be determined using a calibrated pycnometer or an oscillating U-tube density meter.
-
Apparatus: Pycnometer (e.g., 25 mL Gay-Lussac type), analytical balance, temperature-controlled water bath.
-
Procedure:
-
Clean and dry the pycnometer thoroughly.
-
Determine the weight of the empty pycnometer.
-
Calibrate the pycnometer by filling it with deionized water of a known temperature and weighing it.
-
Empty and dry the pycnometer.
-
Fill the pycnometer with this compound, ensuring no air bubbles are present.
-
Place the filled pycnometer in a temperature-controlled water bath at 25°C for 30 minutes to allow for thermal equilibrium.
-
Adjust the volume to the calibration mark, ensuring no spillage.
-
Wipe the outside of the pycnometer dry and weigh it.
-
Calculate the density using the formula: Density = (mass of sample) / (volume of pycnometer).
-
Viscosity Measurement
The dynamic viscosity of this compound can be measured using a rotational viscometer.
-
Apparatus: Rotational viscometer (e.g., Brookfield type) with appropriate spindle, temperature-controlled sample holder.
-
Procedure:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Place a suitable amount of this compound in the sample holder and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the instrument's range.
-
Immerse the spindle into the sample to the marked depth.
-
Start the motor and allow the reading to stabilize.
-
Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).
-
Determination of Saponification Value
The saponification value is the number of milligrams of potassium hydroxide (KOH) required to saponify one gram of the ester.[7][8]
-
Apparatus: Reflux condenser, 250 mL conical flask, hot plate, burette.
-
Reagents: 0.5 M alcoholic potassium hydroxide solution, 0.5 M hydrochloric acid solution, phenolphthalein indicator.
-
Procedure:
-
Accurately weigh approximately 2 g of this compound into a conical flask.
-
Add 25.0 mL of 0.5 M alcoholic KOH solution.
-
Connect the flask to a reflux condenser and heat the mixture on a hot plate, maintaining a gentle boil for 60 minutes.
-
Allow the solution to cool to room temperature.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the excess KOH with 0.5 M HCl until the pink color disappears.
-
Perform a blank titration with 25.0 mL of the alcoholic KOH solution without the sample.
-
Calculate the saponification value using the formula: Saponification Value (mg KOH/g) = [(B - S) × M × 56.1] / W Where:
-
B = volume of HCl used for the blank (mL)
-
S = volume of HCl used for the sample (mL)
-
M = Molarity of the HCl solution
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = Weight of the sample (g)
-
-
Determination of Acid Value
The acid value is the number of milligrams of potassium hydroxide required to neutralize the free fatty acids in one gram of the substance.
-
Apparatus: Conical flask, burette.
-
Reagents: 0.1 M potassium hydroxide solution, neutralized ethanol, phenolphthalein indicator.
-
Procedure:
-
Accurately weigh approximately 10 g of this compound into a conical flask.
-
Add 50 mL of neutralized ethanol and gently warm to dissolve the sample.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with 0.1 M KOH solution, shaking constantly, until a faint pink color persists for at least 30 seconds.
-
Calculate the acid value using the formula: Acid Value (mg KOH/g) = (V × M × 56.1) / W Where:
-
V = volume of KOH solution used for titration (mL)
-
M = Molarity of the KOH solution
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = Weight of the sample (g)
-
-
Determination of Iodine Value
The iodine value is a measure of the degree of unsaturation of a fat or oil and is expressed as the grams of iodine absorbed by 100 grams of the sample. The Wijs method is commonly used.[9]
-
Apparatus: Iodine flask, burette, pipette.
-
Reagents: Wijs solution (iodine monochloride in glacial acetic acid), 10% potassium iodide solution, 0.1 M sodium thiosulfate solution, starch indicator solution.
-
Procedure:
-
Accurately weigh an appropriate amount of this compound (based on the expected iodine value) into an iodine flask.
-
Dissolve the sample in 15 mL of carbon tetrachloride or chloroform.
-
Pipette 25.0 mL of Wijs solution into the flask, stopper it, and swirl to mix.
-
Store the flask in the dark for 30 minutes.
-
Add 20 mL of 10% potassium iodide solution and 150 mL of deionized water.
-
Titrate the liberated iodine with 0.1 M sodium thiosulfate solution, with constant and vigorous shaking, until the yellow color has almost disappeared.
-
Add a few drops of starch indicator solution and continue the titration until the blue color disappears.
-
Perform a blank determination under the same conditions without the sample.
-
Calculate the iodine value using the formula: Iodine Value (g I2/100g) = [(B - S) × M × 12.69] / W Where:
-
B = volume of sodium thiosulfate solution used for the blank (mL)
-
S = volume of sodium thiosulfate solution used for the sample (mL)
-
M = Molarity of the sodium thiosulfate solution
-
12.69 = Conversion factor (atomic weight of iodine/10)
-
W = Weight of the sample (g)
-
-
Visualizations
The following diagrams illustrate key conceptual frameworks for the application of this compound in formulation development.
Caption: Experimental Workflow for this compound Formulation.
Caption: Physicochemical Properties and Formulation Impact.
Conclusion
This compound presents a compelling profile for formulators seeking a high-performance emollient and solvent. Its branched structure and oleate moiety contribute to a desirable combination of low viscosity, good spreadability, and effective solubilization of lipophilic active ingredients. While specific, publicly available experimental data for some of its physicochemical properties are limited, the provided estimates and standard experimental protocols offer a robust framework for its evaluation and incorporation into advanced pharmaceutical and cosmetic formulations. Further characterization, particularly of its Hansen Solubility Parameters and surface tension, will enable even more precise and predictive formulation design.
References
- 1. This compound | 57683-45-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rawsource.com [rawsource.com]
- 4. rawsource.com [rawsource.com]
- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. Saponification value - Wikipedia [en.wikipedia.org]
- 8. Saponification Value of Fats and Oils as Determined from 1H-NMR Data: The Case of Dairy Fats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Literature review on Isostearyl oleate in dermatological research
An In-depth Technical Guide on Isostearyl Oleate and Related Compounds in Dermatological Research
Introduction
This compound is an ester of isostearyl alcohol and oleic acid, utilized in cosmetics and dermatological formulations primarily as an emollient and skin-conditioning agent. While direct, in-depth research specifically on this compound is limited in the available scientific literature, a comprehensive understanding of its potential dermatological effects can be extrapolated from studies on its constituent parts—isostearic acid and oleic acid—and structurally similar compounds like isostearyl isostearate. This technical guide provides a literature review of these related molecules to offer insights into the functional roles they play in skin barrier function, inflammation, and drug delivery, intended for researchers, scientists, and drug development professionals.
Role in Skin Barrier Function
The stratum corneum (SC), the outermost layer of the epidermis, functions as the primary barrier against external insults and prevents excessive water loss.[1] This "brick and mortar" structure consists of corneocytes embedded in a lipid matrix of ceramides, cholesterol, and free fatty acids.[1] Emollients like isostearyl esters can influence this structure to improve skin barrier function.
Isostearyl Isostearate (ISIS): A Functional Emollient
Isostearyl isostearate has demonstrated a significant ability to improve the water permeability barrier function of the stratum corneum.[2] Unlike occlusive agents such as petrolatum, which form a simple barrier on the skin's surface, ISIS is thought to work through a mechanism of "internal occlusion" by positively influencing the SC lipid phase behavior.[3][4] Studies have shown that ISIS can induce a more organized orthorhombic packing of the SC lipids, a state associated with optimal barrier properties.[2]
One key method for evaluating barrier function is the plastic occlusion stress test (POST), which measures the skin's ability to recover after being stressed by occlusion.
Experimental Protocol: Plastic Occlusion Stress Test (POST)
-
Baseline Measurement: Transepidermal Water Loss (TEWL) is measured on the volar forearm of human subjects using a tewameter.
-
Occlusion: A small area of the skin is occluded with a plastic film (e.g., Finn chamber) for 24 hours to induce barrier disruption.
-
Post-Occlusion Measurement: The plastic film is removed, and TEWL is measured again immediately and at subsequent time points (e.g., 3, 6, and 24 hours) to monitor the rate of barrier recovery.
-
Treatment Application: Test formulations (e.g., containing Isostearyl Isostearate) are applied to the stressed skin areas after the initial post-occlusion measurement.
-
Evaluation: The rate of TEWL reduction in the treated areas is compared to that of untreated (control) and placebo-treated areas to determine the efficacy of the test ingredient in accelerating barrier repair.
Quantitative Data: Skin Barrier Function
| Compound | Metric | Result | Study Context | Reference |
| Isostearyl Isostearate (ISIS) | Skin Barrier Function | Significant improvement in SC water permeability barrier function compared to IPIS, GMIS, and petrolatum. | Post-plastic occlusion stress test on human volunteers. | [2] |
| Isostearyl Isostearate (ISIS) | Transepidermal Water Loss (TEWL) | More effective in reducing TEWL than Petrolatum. | Clinical evaluation on human skin. | [5] |
Visualization: Skin Barrier Enhancement Workflow
Caption: Workflow for assessing the efficacy of a compound on skin barrier repair.
Anti-inflammatory Properties of Oleic Acid
Oleic acid (OA), a monounsaturated fatty acid and a key component of this compound, exhibits significant anti-inflammatory and antioxidant properties.[6][7] Its mechanisms of action are multifaceted, involving the modulation of intracellular signaling pathways and the expression of inflammatory mediators.
OA has been shown to influence immune cells such as macrophages, T cells, and neutrophils.[6][7] In macrophages, for instance, OA can suppress the activation of the NLRP3 inflammasome, which leads to a reduction in the release of the pro-inflammatory cytokine IL-1β.[6] Furthermore, oleoylethanolamide (OEA), a derivative of oleic acid, acts as an endogenous ligand for the PPARα nuclear receptor, which can in turn reduce the expression of TLR4, a key receptor in inflammatory signaling.[6]
Signaling Pathway: Oleic Acid's Anti-inflammatory Mechanism
Caption: Oleic acid activates SIRT1, which inhibits the NF-κB inflammatory pathway.
A key experimental model for studying anti-inflammatory effects involves challenging macrophage cell lines with lipopolysaccharide (LPS) to induce an inflammatory response.
Experimental Protocol: Macrophage Anti-inflammatory Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Oleacein, a polyphenol from olive oil with similar properties) for a specified time.
-
Inflammatory Challenge: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, specifically the production of nitric oxide (NO).
-
Measurement of NO: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Data Analysis: The reduction in NO production in treated cells compared to LPS-stimulated control cells indicates the anti-inflammatory activity of the test compound.
Quantitative Data: Anti-inflammatory Activity
| Compound | Target/Enzyme | IC50 Value | Study Context | Reference |
| Oleacein | PLA2 + 5-LOX | 16.11 µM | Enzyme inhibition assay | [8] |
| Oleacein | 5-LOX | 45.02 µM | Enzyme inhibition assay | [8] |
| Oleacein & Metabolites | COX-1 & COX-2 | < 3 µM | Enzyme inhibition assay | [8] |
Application in Dermatological Drug Delivery
Oleic acid is widely recognized as a chemical penetration enhancer in transdermal drug delivery systems.[9][10] It is thought to increase skin permeability by disrupting the highly ordered structure of the stratum corneum lipids, thereby facilitating the diffusion of drug molecules through the skin barrier.
The use of oleic acid in lipid-based nanotechnologies, such as nanoemulsions and solid lipid nanoparticles, is a contemporary approach to overcome the poor solubility and permeation of many active pharmaceutical ingredients.[10][11] These nano-carriers can improve dermal permeation and retention of drugs, potentially reducing side effects by allowing for sustained release.[9][10]
Visualization: Drug Delivery Enhancement
Caption: Oleic acid disrupts stratum corneum lipids to enhance drug penetration.
Safety and Toxicology of Isostearic Acid
The safety of isostearic acid has been evaluated in several animal and clinical studies. The Cosmetic Ingredient Review (CIR) has concluded that isostearic acid is safe as a cosmetic ingredient in the present practices of use.[12]
Quantitative Data: Toxicology
| Compound | Test | Result | Species | Reference |
| Isostearic Acid | Acute Oral LD50 | > 32 ml/kg (between 32 and 64 ml/kg) | Rat | [12] |
| Isostearic Acid (undiluted) | Primary Skin Irritation | Minimal irritation | Rabbit | [12] |
| Isostearic Acid (15% in corn oil) | Primary Skin Irritation | No irritation | Rabbit | [12] |
| Isostearic Acid (undiluted) | Human Patch Test (24h) | No signs of irritation (n=100 subjects) | Human | [12] |
| Isostearic Acid (34%) | Human Repeat Insult Patch Test | Not an irritant or a sensitizer (n=168 subjects) | Human | [12] |
Conclusion
While direct research on this compound is not extensively documented, the analysis of its constituent and related compounds—isostearic acid, oleic acid, and isostearyl isostearate—provides a strong foundation for understanding its potential dermatological benefits. Isostearyl esters, such as isostearyl isostearate, are highly effective at improving skin barrier function through mechanisms that enhance the structural organization of stratum corneum lipids.[2][3] The oleic acid component contributes significant anti-inflammatory and antioxidant properties by modulating key signaling pathways like NF-κB and is a well-established penetration enhancer for topical drug delivery.[6][9][10] Furthermore, safety assessments of isostearic acid indicate a low potential for irritation and toxicity.[12] Collectively, this evidence suggests that this compound is a multifunctional ingredient with promising applications in formulations designed to moisturize, soothe, and deliver active ingredients to the skin. Further research focusing directly on this compound is warranted to confirm and quantify these extrapolated benefits.
References
- 1. Skin Barrier – Function, Restoration and Repair | SGS [sgs.com]
- 2. Superior effect of isostearyl isostearate on improvement in stratum corneum water permeability barrier function as examined by the plastic occlusion stress test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emollients are more than sensory ingredients: the case of isostearyl isostearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Skin Barrier Function and Health - Prospector Knowledge Center [ulprospector.ul.com]
- 6. Update on Anti-Inflammatory Molecular Mechanisms Induced by Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Inflammatory Activity of Olive Oil Polyphenols—The Role of Oleacein and Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Dermal Drug Delivery of Phytochemicals with Phenolic Structure via Lipid-Based Nanotechnologies [mdpi.com]
- 12. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
The Biological Impact of Isostearyl Oleate on Skin Barrier Function: A Technical Guide
Abstract
The stratum corneum (SC), the outermost layer of the epidermis, functions as the primary barrier against external aggressors and prevents excessive water loss. This barrier is critically dependent on the highly organized structure of its intercellular lipids, primarily composed of ceramides, cholesterol, and free fatty acids. Isostearyl oleate, an emollient ester, is utilized in dermatological and cosmetic formulations for its ability to modulate skin barrier function. This technical guide provides an in-depth analysis of the biological impact of this compound on the skin's protective barrier, detailing its proposed mechanism of action, relevant experimental protocols for evaluation, and a summary of its effects. This document is intended for researchers, scientists, and professionals in the field of drug development and skin biology.
Introduction: The Stratum Corneum and Barrier Function
The skin serves as the body's primary defense against the environment, a role largely fulfilled by the stratum corneum (SC).[1] This layer's "brick and mortar" structure, with corneocytes as "bricks" and a lipid-rich intercellular matrix as "mortar," is essential for its function.[1] The lipid matrix, composed of ceramides, cholesterol, and free fatty acids, forms a hydrophobic barrier that regulates transepidermal water loss (TEWL) and prevents the entry of pathogens and allergens.[1] Disruption of this lipid organization can lead to various skin conditions, including dryness, sensitivity, and atopic dermatitis.[2] Emollients like this compound are designed to interact with and improve the functionality of this crucial lipid barrier.
Proposed Mechanism of Action of this compound
While direct, extensive research on this compound is limited in the provided literature, the effects of structurally similar esters, particularly Isostearyl Isostearate (ISIS), offer significant insights. The primary proposed mechanism is not through simple occlusion, but by influencing the biophysical properties and organization of the stratum corneum's intercellular lipids.
Isostearyl esters are reported to intercalate within the SC lipid lamellae. This integration is believed to promote a more ordered lipid phase, specifically inducing the orthorhombic lateral packing state.[3][4] The orthorhombic phase is characterized by dense, tightly packed lipid chains, which is considered optimal for reinforcing the water permeability barrier.[3] By enhancing this organized structure, this compound can work synergistically with the skin's natural lipid bilayers to stabilize the barrier, improve the performance of Natural Moisturizing Factors (NMF), and consequently reduce transepidermal water loss.[5] This action helps maintain optimal hydration levels and improves the overall protective function of the skin.[5]
Some evidence also suggests that certain oleates may play a role in ceramide pathways. For instance, oleates can increase the synthesis of triglycerides and the expression of ceramide kinase, while reducing ceramide synthesis in some cell types.[6] While this specific pathway has not been confirmed for this compound in keratinocytes, it points to potential complex interactions with lipid metabolism in the skin. Furthermore, compositions containing both ceramides and isobutyl oleate have been developed, suggesting a synergistic relationship in improving skin barrier function.[7]
Caption: Proposed mechanism of this compound on SC lipids.
Quantitative Data and Comparative Analysis
Direct quantitative data on the performance of this compound was not available in the initial literature search. However, studies on the related compound Isostearyl Isostearate (ISIS) provide a valuable benchmark for the potential efficacy of isostearyl esters in barrier function improvement.
A key study utilized a plastic occlusion stress test to evaluate barrier recovery.[3] This test involves occluding the skin to induce hydration and then measuring the rate of water loss upon removal of the occlusion, which reflects the barrier's competence. In these studies, ISIS demonstrated a superior ability to improve the SC water permeability barrier function compared to other common emollients like Isopropyl Isostearate (IPIS), Glyceryl Monoisostearate (GMIS), and even petrolatum.[3][4] Importantly, this effect was not due to occlusion, as ISIS itself is not occlusive.[3][4]
| Emollient | Primary Proposed Mechanism | Effect on SC Water Permeability Barrier | Occlusive Nature | Reference |
| Isostearyl Isostearate (ISIS) | Induces orthorhombic lipid packing | Significant Improvement | No | [3][4] |
| Isopropyl Isostearate (IPIS) | Induces orthorhombic lipid packing | No significant improvement noted in some studies | No | [3] |
| Glyceryl Monoisostearate (GMIS) | Modifies SC lipid lateral packing | No significant improvement noted in some studies | No | [3] |
| Petrolatum | Occlusion | Improvement (via occlusion) | Yes | [3] |
| Table 1: Comparative effects of different emollients on skin barrier function. |
Experimental Protocols for Skin Barrier Function Assessment
Assessing the impact of an active ingredient like this compound on the skin barrier requires robust and standardized methodologies. The following protocols are fundamental in this field.
Transepidermal Water Loss (TEWL) Measurement
TEWL is the measurement of water vapor that diffuses from the body through the stratum corneum to the external environment.[8] It is a critical and objective parameter for quantifying skin barrier function; a higher TEWL is generally associated with impaired barrier function.[9]
Objective: To quantify the rate of water evaporation from the skin surface as an indicator of barrier integrity before and after treatment with this compound.
Instrumentation: An open-chamber TEWL measurement device (e.g., Tewameter®) is commonly used.[10]
Methodology:
-
Acclimatization: Subjects must acclimatize for a minimum of 10-30 minutes in a room with controlled temperature (22–25°C) and humidity (30–50% R.H.).[10][11] The test area, typically the volar forearm, should be exposed.[10]
-
Baseline Measurement: A baseline TEWL reading is taken from the designated, untreated test site. The probe of the instrument is held against the skin to measure the water vapor density.[8][11] It is recommended to take at least three measurements per site to establish an average value.[8]
-
Product Application: A precise amount of the formulation containing this compound (e.g., 2 mg/cm²) is applied evenly to the test site.[11] A control site with no product or a vehicle-only formulation should be included.
-
Post-Application Measurements: TEWL measurements are repeated on the test and control sites at specified time points (e.g., 1, 2, 4, 7 hours) after product application.[11]
-
Data Analysis: The change in TEWL from baseline is calculated for each time point. Statistical analysis is performed to determine the significance of the reduction in TEWL by the test formulation compared to the control.
Caption: Standard workflow for a TEWL measurement study.
Tape Stripping for Stratum Corneum Analysis
Tape stripping is a minimally invasive technique used to sequentially remove layers of the stratum corneum.[12][13] The removed layers, adhered to the tape, can then be analyzed for various biomarkers, including protein content and lipid composition.
Objective: To analyze changes in SC cohesion, thickness, or lipid content after treatment with this compound.
Methodology:
-
Site Selection and Preparation: A test site, often on the volar forearm or back, is chosen.[12] The area should be clean and dry.
-
Product Application: The formulation containing this compound is applied and left for a predetermined period.
-
Sequential Tape Stripping: A consistent adhesive tape (e.g., D-Squame®) is firmly applied to the skin and then rapidly removed.[12][14] This process is repeated sequentially (e.g., 20-30 times) on the same site, with a new piece of tape used for each strip.[12][14]
-
Sample Processing: The collected tape strips are stored (e.g., at -80°C) until analysis.[15]
-
Biochemical Analysis:
-
Protein Quantification: The amount of protein removed on each tape can be quantified to assess SC thickness and cohesion. This can be done using infrared densitometry (e.g., SquameScan™) or a chemical protein assay (e.g., BCA protein assay) after extraction.[14][16]
-
Lipid Analysis: Lipids can be extracted from the tapes and analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify changes in ceramides, cholesterol, and fatty acids.[15]
-
Caption: Workflow for tape stripping and subsequent analysis.
Immunofluorescence Staining for Barrier Proteins
Immunofluorescence (IF) can be used to visualize the expression and localization of key structural proteins and tight junction components within the skin barrier, such as filaggrin, loricrin, occludin, and claudins.
Objective: To qualitatively or semi-quantitatively assess changes in the expression or distribution of key barrier-related proteins in skin biopsies or reconstructed human epidermis models after treatment with this compound.
Methodology:
-
Sample Preparation: Skin biopsy specimens are obtained and snap-frozen. Cryosections (4–10 microns thick) are cut and mounted on slides.[17][18]
-
Fixation: Slides are fixed, typically in cold acetone or paraformaldehyde, to preserve tissue morphology.[18]
-
Permeabilization (if required): If targeting intracellular antigens, cells are permeabilized with a detergent (e.g., Triton X-100) to allow antibody access.[19]
-
Blocking: Non-specific antibody binding sites are blocked using a blocking solution, such as normal serum or bovine serum albumin (BSA).[20]
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific to the target protein (e.g., anti-occludin). This is typically done for 1-2 hours at room temperature or overnight at 4°C.[19][20]
-
Secondary Antibody Incubation: After washing, a fluorophore-conjugated secondary antibody that binds to the primary antibody is applied. This incubation is done in the dark for approximately 1 hour.[19][20]
-
Counterstaining and Mounting: A nuclear counterstain (e.g., DAPI) may be applied. The slide is then mounted with an anti-fade mounting medium.[19]
-
Microscopy: Slides are visualized using a fluorescence or confocal microscope to capture images of protein localization and intensity.
Safety and Toxicological Profile
Safety assessments of related compounds provide confidence in the use of this compound. Isostearic acid, a component of the ester, has been deemed safe for use in cosmetic products.[21] Acute oral toxicity studies in rats show a very high LD50, and it produces minimal to no skin irritation in rabbit tests.[21] Clinical studies with undiluted isostearic acid showed no signs of irritation in human subjects.[21] While specific data for this compound is not detailed, the low toxicity profile of its constituent parts suggests it is well-tolerated for topical application.
Conclusion
This compound is a functional emollient that likely enhances skin barrier function through a non-occlusive, biomimetic mechanism. By integrating into the stratum corneum's intercellular lipid matrix, it is proposed to promote a more organized and dense lipid structure, specifically the orthorhombic phase, which is crucial for an effective water permeability barrier. This action helps to reduce transepidermal water loss and maintain skin hydration. While further direct studies are needed to fully elucidate its specific interactions with ceramide synthesis and tight junction proteins, the available evidence on related isostearyl esters strongly supports its role in reinforcing skin barrier integrity. Its favorable safety profile makes it a valuable ingredient for formulations aimed at researchers, scientists, and drug development professionals working to address compromised skin barrier conditions.
References
- 1. Skin Barrier – Function, Restoration and Repair | SGS [sgs.com]
- 2. Skin Barrier Function and Health - Prospector Knowledge Center [ulprospector.ul.com]
- 3. Superior effect of isostearyl isostearate on improvement in stratum corneum water permeability barrier function as examined by the plastic occlusion stress test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atamankimya.com [atamankimya.com]
- 6. Oleate increase neutral lipid accumulation, cellular respiration and rescues palmitate-exposed GLP-1 secreting cells by reducing ceramide-induced ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2020230691A1 - Composition containing ceramide and isobutyl oleate - Google Patents [patents.google.com]
- 8. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidelines for transepidermal water loss (TEWL) measurement | Semantic Scholar [semanticscholar.org]
- 10. Stratum corneum transepidermal water loss measurement [bio-protocol.org]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. skinhealthinstitute.org.au [skinhealthinstitute.org.au]
- 13. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 14. Characteristic differences in barrier and hygroscopic properties between normal and cosmetic dry skin. I. Enhanced barrier analysis with sequential tape-stripping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Advancement through epidermis using tape stripping technique and Reflectance Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunofluorescence in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Immunofluorescence - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
- 21. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
Spectroscopic Analysis of Isostearyl Oleate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used for the identification and characterization of Isostearyl Oleate. This compound, a branched-chain wax ester, is valued in the pharmaceutical and cosmetic industries for its unique properties as an emollient and lubricant. Accurate identification and purity assessment are crucial for its application in drug development and formulation. This document outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.
Chemical Structure
This compound is the ester formed from the reaction of isostearyl alcohol (a branched-chain C18 alcohol, primarily 16-methylheptadecan-1-ol) and oleic acid (a monounsaturated C18 fatty acid). Its molecular formula is C36H70O2 and it has a molecular weight of approximately 534.94 g/mol . The presence of the branched alkyl chain in the isostearyl moiety and the double bond in the oleate moiety gives this compound its characteristic physical and chemical properties.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are compiled from typical ranges for similar long-chain and branched esters and should be used as a reference for identification.
¹H NMR Spectroscopy Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Olefinic protons (-CH=CH-) | ~5.34 | Multiplet | 2H |
| Ester methylene protons (-O-CH₂-) | ~4.05 | Triplet | 2H |
| α-Methylene to carbonyl (-CH₂-C=O) | ~2.28 | Triplet | 2H |
| Allylic methylene protons (-CH₂-CH=) | ~2.01 | Multiplet | 4H |
| Methylene adjacent to ester oxygen (-CH₂-CH₂-O-) | ~1.61 | Multiplet | 2H |
| Methine proton in isostearyl chain (-CH(CH₃)₂) | ~1.55 | Multiplet | 1H |
| Bulk methylene protons (-(CH₂)n-) | ~1.26 | Broad singlet | ~52H |
| Terminal methyl protons (-CH₃) | ~0.88 | Triplet | 3H |
| Branched methyl protons (-CH(CH₃)₂) | ~0.86 | Doublet | 6H |
¹³C NMR Spectroscopy Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm) |
| Carbonyl carbon (-C=O) | ~173.3 |
| Olefinic carbons (-CH=CH-) | ~129.7 - 130.0 |
| Methylene carbon attached to ester oxygen (-O-CH₂-) | ~64.4 |
| Methylene α to carbonyl (-CH₂-C=O) | ~34.2 |
| Allylic methylene carbons (-CH₂-CH=) | ~27.2 |
| Other methylene carbons (-(CH₂)n-) | ~22.7 - 31.9 |
| Methine carbon in isostearyl chain (-CH(CH₃)₂) | ~39.1 |
| Carbon α to methine in isostearyl chain | ~36.8 |
| Terminal methyl carbon (-CH₃) | ~14.1 |
| Branched methyl carbons (-CH(CH₃)₂) | ~22.7 |
FTIR Spectroscopy Data
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (Ester) | ~1740 | Strong, sharp absorption |
| C-H (sp³ stretch) | ~2924, ~2854 | Strong, sharp absorptions |
| C-H (sp² stretch) | ~3005 | Weak to medium absorption |
| C-O (Ester stretch) | ~1170 | Strong absorption |
| C=C (stretch) | ~1655 | Weak absorption |
| C-H (bend) | ~1465, ~1377 | Medium absorptions |
Mass Spectrometry Data
Table 4: Expected Mass-to-Charge Ratios (m/z) for this compound Fragments (Electron Ionization)
| m/z | Ion | Description |
| 534.9 | [M]⁺ | Molecular ion |
| 265 | [C₁₈H₃₅O]⁺ | Acylium ion from oleoyl group |
| 252 | [C₁₈H₃₆]⁺ | Alkyl fragment from isostearyl group |
| Various | [CnH2n+1]⁺, [CnH2n-1]⁺ | Series of hydrocarbon fragments |
Experimental Protocols
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS, or another suitable standard that does not overlap with the analyte signals) should be added.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds (for quantitative analysis, a longer delay of 5 times the longest T1 should be used).
-
Number of Scans: 8-16 scans for a qualitative spectrum; 32-64 scans for a quantitative spectrum.
-
Spectral Width: 0-15 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
FTIR Spectroscopy
Objective: To identify the characteristic functional groups present in this compound.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.
-
-
Instrument Parameters:
-
Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and compare them to the expected values.
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electrospray Ionization - ESI-MS):
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent system, such as methanol or a mixture of chloroform and methanol.
-
To enhance ionization, a small amount of an additive like ammonium acetate or sodium acetate can be included in the solvent.
-
-
Instrument Parameters:
-
Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive ion mode.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-1000).
-
Capillary Voltage: Typically 3-5 kV.
-
Source Temperature: Optimize as per the instrument's recommendation (e.g., 100-150 °C).
-
-
Data Processing:
-
Acquire the mass spectrum and identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺).
-
If fragmentation data is required, perform tandem MS (MS/MS) by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID).
-
Analyze the fragmentation pattern to confirm the structure of the fatty acid and alcohol moieties.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the spectroscopic identification of this compound.
Caption: Workflow for the spectroscopic identification of this compound.
An In-Depth Technical Guide to Isostearyl Oleate for Researchers and Drug Development Professionals
An authoritative guide on Isostearyl Oleate, detailing its synthesis, physicochemical properties, and applications in drug delivery, complete with experimental protocols and analytical methodologies.
Introduction
This compound is an ester of isostearyl alcohol and oleic acid, belonging to the class of wax esters. Its branched-chain structure and long carbon chain impart unique physicochemical properties, making it a valuable excipient in the pharmaceutical and cosmetic industries. For researchers, scientists, and drug development professionals, understanding the technical specifications and functional attributes of this compound is crucial for its effective application in novel drug delivery systems and advanced formulations. This guide provides a comprehensive overview of this compound, focusing on its chemical identity, synthesis, analytical characterization, and role in enhancing drug delivery.
Chemical Identity and Physicochemical Properties
This compound is a complex ester with the general chemical formula C36H70O2. Its CAS number is 57683-45-1, and it has a molecular weight of approximately 534.94 g/mol [1]. The "isostearyl" portion of the molecule refers to a branched C18 alcohol, while the "oleate" portion is derived from the C18 monounsaturated fatty acid, oleic acid. This branched structure is key to its distinct properties compared to its linear isomer, stearyl oleate.
Physicochemical Data
The unique molecular structure of this compound results in properties that are highly desirable in pharmaceutical formulations. The following table summarizes its key physicochemical characteristics. Data for the closely related compound, isostearyl isostearate, is also included for comparison, as it often exhibits similar behavior.
| Property | Value (this compound) | Value (Isostearyl Isostearate) | Method/Reference |
| CAS Number | 57683-45-1 | 41669-30-1 | [1] |
| Molecular Formula | C36H70O2 | C36H72O2 | [1] |
| Molecular Weight | 534.94 g/mol | ~537.0 g/mol | [1] |
| Appearance | Oily liquid | Oily liquid | [2] |
| Color (Gardner Scale) | Typically ≤ 2.0 | ≤ 2.0 | [2] |
| Odor | Faint, characteristic | Faint | [2] |
| Specific Gravity (at 20°C) | ~0.840 - 0.880 | 0.840 - 0.880 | [2] |
| Refractive Index (at 20°C) | ~1.450 - 1.470 | 1.450 - 1.470 | [2] |
| Viscosity (at 20°C) | ~30 - 60 mPa.s | 30 - 60 mPa.s | [2] |
| Acid Value | ≤ 6.00 mg KOH/g | ≤ 6.00 mg KOH/g | [2] |
| Saponification Value | 90 - 110 mg KOH/g | 90 - 110 mg KOH/g | [2] |
| Iodine Value | ≤ 8.0 g I2/100g | ≤ 8.0 g I2/100g | [2] |
| Solubility | Insoluble in water and ethanol; Soluble in oils, chloroform, and methylene chloride. | Insoluble in water and ethanol 96°; Very soluble in chloroform, methylene chloride, and mineral oils. | [2] |
Synthesis of this compound
The primary method for synthesizing this compound is through the esterification of isostearyl alcohol with oleic acid. This reaction can be catalyzed by chemical catalysts or enzymes. Enzymatic synthesis is often preferred as it proceeds under milder conditions and offers higher specificity, leading to a purer product with fewer byproducts.
Enzymatic Synthesis Workflow
The following diagram illustrates a typical workflow for the enzymatic synthesis of this compound, which can be optimized using Response Surface Methodology (RSM) to maximize the yield.
Caption: Enzymatic synthesis workflow for this compound.
Detailed Experimental Protocol for Enzymatic Synthesis
This protocol is a general guideline for the laboratory-scale synthesis of this compound, which can be optimized for specific requirements.
Materials:
-
Oleic acid
-
Isostearyl alcohol
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (e.g., n-hexane, log P ≥ 3.5)
-
Molecular sieves (optional, to remove water)
-
Sodium hydroxide (for acid value titration)
-
Phenolphthalein indicator
-
Ethanol
Equipment:
-
Stirred tank reactor or round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle or water bath with temperature control
-
Filtration apparatus
-
Rotary evaporator
-
Titration setup
Procedure:
-
Reactant Preparation: In the reactor, combine oleic acid and isostearyl alcohol in a desired molar ratio (e.g., 1:2). Add a suitable volume of an organic solvent like n-hexane to dissolve the reactants.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically a percentage of the total substrate weight (e.g., 0.2-0.4 g).
-
Esterification Reaction: Heat the mixture to the desired temperature (e.g., 40-50°C) with constant stirring. The reaction time can vary from a few minutes to several hours, depending on the desired conversion.[3] Response surface methodology can be employed to optimize reaction time, temperature, enzyme amount, and substrate molar ratio for maximum yield.[4][5]
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time intervals and determining the acid value by titration with a standardized sodium hydroxide solution. The conversion percentage is calculated based on the decrease in the acid value.
-
Enzyme Recovery: Upon completion of the reaction, cool the mixture and separate the immobilized enzyme by filtration. The enzyme can be washed with the solvent and reused for subsequent batches.
-
Product Purification: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by washing with a dilute alkaline solution to remove any remaining free fatty acids, followed by washing with water to neutrality.
-
Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as FT-IR, NMR, GC-MS, and HPLC-CAD.
Analytical Methodologies
Accurate and reliable analytical methods are essential for the quality control of this compound and for its quantification in pharmaceutical formulations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound and its related impurities. The following is a general protocol for the analysis of fatty acid esters.
Sample Preparation:
-
For the analysis of this compound in a formulation, an extraction step with a suitable organic solvent may be necessary.
-
Derivatization to fatty acid methyl esters (FAMEs) is a common practice for analyzing the fatty acid composition, although direct analysis of the ester is also possible.
GC-MS Protocol:
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet in splitless mode.
-
Separation: Use a fused silica capillary column (e.g., HP-5MS) for separation. The oven temperature program can be optimized to achieve good resolution of the components. A typical program might start at a lower temperature and ramp up to a higher temperature.
-
Detection: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectra of the eluting peaks are compared with a spectral library for identification. For quantitative analysis, selected ion monitoring (SIM) mode can be used for higher sensitivity and specificity.[6]
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC-CAD is a universal detection method suitable for the analysis of non-volatile compounds like this compound that lack a UV chromophore.
HPLC-CAD Protocol:
-
Mobile Phase: A gradient of organic solvents such as acetonitrile, isopropanol, and water with additives like trifluoroacetic acid (TFA) can be used.
-
Column: A C18 reversed-phase column is commonly used for the separation of lipids.
-
Detection: The eluent from the HPLC is nebulized, and the solvent is evaporated, leaving behind charged aerosol particles of the analyte, which are then detected. CAD offers a more uniform response for different lipid classes compared to other detectors like ELSD.[1][7][8]
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of this compound in the sample.
Applications in Drug Development
This compound's properties as an emollient, solvent, and penetration enhancer make it a highly versatile excipient in the development of various drug delivery systems, particularly for topical and transdermal applications.
Role as a Penetration Enhancer
Fatty acid esters like this compound can enhance the permeation of drugs through the stratum corneum, the main barrier of the skin. The mechanism of action is believed to involve the disruption and fluidization of the highly ordered lipid lamellae in the stratum corneum, thereby increasing the diffusion of the active pharmaceutical ingredient (API) into the deeper layers of the skin.[9] Oleic acid, a component of this compound, is a well-known penetration enhancer that is thought to create separate, more fluid domains within the stratum corneum lipids.[7]
Formulation in Nanoemulsions and Other Lipid-Based Systems
This compound can be used as the oil phase in the formulation of nanoemulsions, which are effective carriers for delivering poorly water-soluble drugs topically. Nanoemulsions offer several advantages, including high drug loading capacity, improved drug stability, and enhanced skin penetration. The small droplet size of nanoemulsions provides a large surface area for drug release and absorption.
The following diagram illustrates the logical relationship in the formulation of a drug-loaded nanoemulsion using this compound.
References
- 1. hplc.eu [hplc.eu]
- 2. daltosur.com.ar [daltosur.com.ar]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Oleyl Ester using Statistical Approach of Response Surface Methodology [oarep.usim.edu.my]
- 5. ikm.org.my [ikm.org.my]
- 6. researchgate.net [researchgate.net]
- 7. The analysis of lipids via HPLC with a charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. s3.amazonaws.com [s3.amazonaws.com]
In-Depth Technical Guide: Thermal Behavior and Phase Transitions of Isostearyl Oleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isostearyl oleate is a branched-chain fatty acid ester that finds extensive application in the cosmetic and pharmaceutical industries as an emollient, dispersant, and lubricant. Its thermal behavior and phase transitions are critical parameters that influence the stability, texture, and performance of formulations. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its anticipated phase transitions. Due to a lack of specific publicly available data for this compound, this guide also presents data for structurally analogous compounds to infer its likely thermal characteristics. Furthermore, detailed experimental protocols for characterizing these properties are provided, along with a visual representation of the analytical workflow.
Introduction to this compound
This compound is the ester formed from the reaction of isostearyl alcohol and oleic acid. The branched nature of the isostearyl alcohol component and the unsaturation in the oleic acid chain contribute to its unique physical and chemical properties. Notably, branched-chain esters generally exhibit lower melting points and remain liquid over a wider temperature range compared to their linear, saturated counterparts.[1][2] This characteristic is advantageous in cosmetic and pharmaceutical formulations, preventing unwanted crystallization and ensuring product stability at various storage temperatures.[3] Isostearate esters are recognized for their excellent low-temperature properties and good oxidative stability due to their saturated and branched molecular structure.[3]
Expected Thermal Behavior and Phase Transitions
Key Thermal Events:
-
Glass Transition (Tg): At very low temperatures, amorphous or semi-crystalline materials like this compound may exhibit a glass transition, where the material changes from a rigid, glassy state to a more rubbery, viscous state.
-
Crystallization (Tc): Upon cooling from a liquid state, this compound will undergo crystallization, a process where the molecules arrange themselves into an ordered, crystalline structure. The temperature at which this occurs is the crystallization temperature. The branched structure may lead to a slower crystallization rate and a lower crystallization temperature.
-
Melting (Tm): Upon heating, the crystalline structure of this compound will break down, and the material will transition to a liquid state. This phase change occurs at the melting temperature. Due to its branched and unsaturated nature, it is expected to have a low melting point, likely below room temperature.
Quantitative Thermal Analysis Data (Analogous Compounds)
In the absence of specific data for this compound, the following table summarizes the thermal properties of structurally related fatty acid esters to provide a comparative reference.
| Compound Name | Chemical Structure | Melting Point (°C) | Crystallization Point (°C) | Enthalpy of Fusion (J/g) | Reference |
| Methyl Oleate | C18:1 Methyl Ester | -19.9 | -31.1 | 85.3 | ResearchGate |
| Isopropyl Palmitate | C16:0 Isopropyl Ester | 11-13 | Not specified | 72 | [4] |
| Isostearyl Isostearate | Branched C18 Ester | Liquid at 25°C | Not specified | Not specified | [5][6] |
Note: This data is for analogous compounds and should be used as a general guide. The actual thermal properties of this compound may vary.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the thermal behavior and phase transitions of this compound.
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures and enthalpies of phase transitions (melting, crystallization, and glass transition).
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of volatile components during heating.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Initial Equilibration: Equilibrate the sample at a starting temperature, for example, 25°C.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -100°C) to observe crystallization.
-
Isothermal Hold: Hold the sample at the low temperature for a few minutes to ensure complete crystallization.
-
Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above its expected melting point (e.g., 50°C) to observe melting.
-
-
Data Analysis: Analyze the resulting heat flow versus temperature curve. The peak of an endothermic event on the heating scan corresponds to the melting point, and the area under the peak represents the enthalpy of fusion. The peak of an exothermic event on the cooling scan corresponds to the crystallization point. A step change in the baseline of the heat flow curve indicates a glass transition.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the material.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a TGA sample pan.
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air) from ambient temperature to a high temperature (e.g., 600°C).
-
Data Analysis: Monitor the change in mass of the sample as a function of temperature. The temperature at which a significant mass loss begins is an indicator of the onset of thermal decomposition.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the thermal analysis of this compound.
Caption: Experimental workflow for thermal analysis.
Conclusion
The thermal behavior of this compound is a crucial aspect of its functionality in various formulations. While specific quantitative data remains elusive in public literature, an understanding of its properties can be extrapolated from the behavior of similar branched and unsaturated fatty acid esters. These esters are characterized by low melting points and good low-temperature stability. The detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to precisely characterize the thermal properties of this compound and other similar materials, ensuring the development of stable and effective products.
References
Isostearyl Oleate: A Technical Guide to its Solubility in Cosmetic Solvents
For Researchers, Scientists, and Drug Development Professionals
Isostearyl oleate, the ester of isostearyl alcohol and oleic acid, is a valuable emollient in the cosmetic and pharmaceutical industries, prized for its lubricating and solvent properties. Understanding its solubility profile in a range of common cosmetic solvents is crucial for formulation development, ensuring product stability, efficacy, and aesthetic appeal. This technical guide provides a comprehensive overview of the solubility of this compound, including a qualitative solubility summary, detailed experimental protocols for solubility determination, and a logical workflow for assessing solvent compatibility.
Solubility Profile
Table 1: Qualitative Solubility of this compound in Common Cosmetic Solvents
| Solvent Class | Representative Solvents | Expected Solubility |
| Polar Solvents | Water, Glycerin | Insoluble |
| Ethanol | Insoluble to Very Sparingly Soluble | |
| Non-Polar Hydrocarbons | Mineral Oil, Isododecane | Soluble / Miscible |
| Esters | Caprylic/Capric Triglyceride, Octyldodecyl Myristate | Soluble / Miscible |
| Silicones | Dimethicone, Cyclopentasiloxane | Soluble / Miscible |
| Fatty Alcohols | Octyldodecanol, Isostearyl Alcohol | Soluble / Miscible |
| Glycols | Propylene Glycol, Butylene Glycol | Sparingly Soluble to Insoluble |
Note: "Soluble" indicates that a significant amount of this compound will dissolve in the solvent at room temperature. "Miscible" suggests that the two substances will form a homogeneous solution in all proportions. "Sparingly Soluble" implies that only a small amount will dissolve. "Insoluble" indicates no significant dissolution.
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound in specific cosmetic solvents, a systematic experimental approach is required. The following protocols are based on established methods for determining the solubility of cosmetic ingredients.
Method 1: Visual Assessment of Miscibility
Objective: To qualitatively assess the miscibility of this compound in a range of cosmetic solvents at different concentrations.
Materials:
-
This compound
-
A selection of cosmetic solvents (e.g., Caprylic/Capric Triglyceride, Dimethicone, Cyclopentasiloxane, Octyldodecanol, Ethanol, Propylene Glycol)
-
Glass vials with screw caps
-
Pipettes
-
Vortex mixer
-
Water bath or incubator
Procedure:
-
Prepare a series of vials for each solvent to be tested.
-
In each series, prepare different concentrations of this compound in the solvent, for example, 1%, 5%, 10%, 25%, 50%, and 75% (w/w).
-
Accurately weigh the required amount of this compound and the solvent into each vial.
-
Securely cap the vials and vortex for 2 minutes to ensure thorough mixing.
-
Visually inspect the samples immediately after mixing for homogeneity, clarity, and the presence of any undissolved material or phase separation.
-
Incubate the vials at a controlled temperature (e.g., 25°C) for 24 hours.
-
After 24 hours, visually inspect the samples again for any changes, such as precipitation, cloudiness, or phase separation.
-
Record the observations for each concentration and solvent.
Method 2: Quantitative Determination of Solubility by Saturation
Objective: To determine the saturation solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected cosmetic solvent
-
Glass flasks with stoppers
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or shaker
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system (or other suitable analytical technique)
Procedure:
-
Add an excess amount of this compound to a known volume or weight of the selected solvent in a glass flask.
-
Place the flask in a thermostatically controlled water bath or shaker set to the desired temperature (e.g., 25°C).
-
Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, stop the stirring and allow any undissolved this compound to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Centrifuge the aliquot to remove any remaining suspended particles.
-
Accurately dilute the clear supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculate the solubility of this compound in the solvent, expressed as g/100g or % (w/w).
Experimental Workflow
The following diagram illustrates a logical workflow for assessing the solubility profile of this compound.
Discovery and historical development of Isostearyl oleate
This in-depth technical guide provides a detailed overview of Isostearyl Oleate, a versatile emollient ester utilized in various cosmetic and pharmaceutical applications. The document explores its discovery and historical development, synthesis, physicochemical properties, and its role in topical formulations. This guide is intended for researchers, scientists, and drug development professionals.
Introduction and Historical Context
This compound is an ester formed from the reaction of isostearyl alcohol and oleic acid. Its development is intrinsically linked to the advancements in oleochemistry, a field that gained significant momentum with the pioneering work of French chemist Michel Eugène Chevreul in the 19th century on the structure of fats and oils.
The subsequent availability of isostearyl alcohol, derived from isostearic acid, paved the way for the creation of various isostearyl esters, including this compound. These esters were developed to combine the desirable sensory properties of branched-chain alcohols with the emollient characteristics of fatty acids like oleic acid. This compound, in particular, was designed to be a non-greasy emollient with good spreading properties, suitable for a wide range of topical applications.
Synthesis of this compound
This compound is synthesized through the esterification of isostearyl alcohol with oleic acid. This reaction typically involves heating the two reactants in the presence of a catalyst.
Generalized Experimental Protocol
The following is a representative laboratory-scale protocol for the synthesis of this compound. Industrial-scale production may vary in terms of equipment, catalysts, and purification methods.
Materials:
-
Isostearyl alcohol (1 mole equivalent)
-
Oleic acid (1 mole equivalent)
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a solid acid catalyst like an ion-exchange resin) (0.1-0.5 mol%)
-
Solvent (optional, e.g., toluene or xylene to aid in water removal)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Activated carbon
Procedure:
-
Reaction Setup: A round-bottom flask is equipped with a Dean-Stark apparatus, a condenser, a thermometer, and a magnetic stirrer. The flask is charged with isostearyl alcohol, oleic acid, the acid catalyst, and the solvent (if used).
-
Esterification: The reaction mixture is heated to reflux (typically 120-160°C) with continuous stirring. The water produced during the reaction is collected in the Dean-Stark trap. The reaction progress is monitored by measuring the amount of water collected or by periodically determining the acid value of the mixture via titration. The reaction is considered complete when the theoretical amount of water has been collected or the acid value stabilizes at a low level.
-
Neutralization and Washing: The reaction mixture is cooled to room temperature. The catalyst is neutralized by washing with the sodium bicarbonate solution. The organic layer is then washed with brine to remove any remaining aqueous impurities.
-
Drying and Decolorization: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate. The drying agent is removed by filtration. For decolorization, activated carbon may be added to the solution, stirred, and then removed by filtration.
-
Solvent Removal and Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of this compound.
Physicochemical Properties
| Property | This compound | Isostearyl Isostearate (for comparison) |
| Appearance | Clear, oily liquid | Clear, colorless liquid |
| Molecular Formula | C36H70O2[1] | C36H72O2 |
| Molecular Weight | 534.9 g/mol [1] | 537.0 g/mol |
| CAS Number | 57683-45-1[1] | 41669-30-1 |
| Boiling Point | Not available | 537-538 °C (estimated)[2] |
| Flash Point | Not available | > 287 °C (estimated)[2] |
| Solubility | Insoluble in water; soluble in oils | Insoluble in water; soluble in oils |
| Viscosity | Data not available | Low to moderate |
| Pour Point | Data not available | Low |
| Saponification Value | Data not available | Typically 100-115 mg KOH/g |
| Acid Value | Data not available | Typically < 1 mg KOH/g |
Analytical and Characterization Methods
The identity and purity of this compound can be determined using a variety of analytical techniques standard in oleochemistry.
-
Thin-Layer Chromatography (TLC): A rapid method to monitor the progress of the synthesis reaction and to assess the purity of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify the fatty acid and alcohol components after hydrolysis of the ester, confirming the composition.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the ester functional group (C=O stretch typically around 1740 cm⁻¹) and the absence of carboxylic acid and alcohol functional groups from the starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the ester linkage and the structure of the alkyl chains.
-
High-Performance Liquid Chromatography (HPLC): Can be used for purity assessment and quantification.
Applications in Cosmetics and Pharmaceuticals
This compound is primarily used in topical formulations as an emollient, skin-conditioning agent, and solvent. Its branched-chain structure contributes to a lighter, less greasy skin feel compared to some linear esters.
Key functions include:
-
Emolliency: It helps to soften and smooth the skin by forming a protective layer that reduces water loss.
-
Spreading Agent: It enhances the spreadability of creams and lotions, improving the sensory experience upon application.
-
Solvent: It can dissolve or disperse other ingredients, such as active compounds or UV filters, in a formulation.
-
Pigment Wetting Agent: In color cosmetics, it can aid in the dispersion of pigments, leading to a more uniform color application.
Mechanism of Action on the Skin
As an emollient, the primary mechanism of action of this compound is related to its interaction with the stratum corneum, the outermost layer of the skin. It helps to maintain the integrity of the skin barrier. While specific studies on this compound's interaction with skin lipids are not abundant, the general mechanism for emollients of this type involves intercalation with the lipid lamellae of the stratum corneum. This helps to reinforce the barrier, reducing transepidermal water loss (TEWL) and thereby increasing skin hydration.
Some related compounds, such as isosorbide di-(linoleate/oleate), have been shown to upregulate the expression of genes associated with keratinocyte differentiation, which is crucial for a healthy skin barrier[3]. While it is plausible that this compound may have similar effects, further research is needed to confirm this.
Hypothetical Mode of Action Diagram
Caption: Hypothetical mechanism of this compound as an emollient on the skin barrier.
Safety and Toxicology
While specific toxicological data for this compound is limited in publicly available literature, the safety of its constituent parts, isostearyl alcohol and oleic acid, as well as other fatty acid esters, is well-documented.
-
Isostearyl Alcohol: Generally considered safe for use in cosmetics and is a non-irritant and non-sensitizer.
-
Oleic Acid: A common fatty acid in the human diet and a component of skin lipids. It is considered safe for topical use.
-
Fatty Acid Esters: This class of compounds is generally considered to have a low order of acute toxicity and to be non-irritating and non-sensitizing at the concentrations used in cosmetic formulations.
Based on the safety profiles of its components and related compounds, this compound is expected to be safe for use in cosmetic and topical pharmaceutical products when formulated to be non-irritating.
Conclusion
This compound is a well-established emollient ester with a history rooted in the broader development of oleochemicals. Its synthesis via the esterification of isostearyl alcohol and oleic acid yields a product with desirable sensory and functional properties for topical applications. While detailed historical and quantitative data are not always readily available in the public domain, the collective understanding of its chemistry, synthesis, and the properties of related compounds provides a strong foundation for its continued use in the formulation of effective and aesthetically pleasing cosmetic and pharmaceutical products. Further research into its specific interactions with the skin's lipid barrier could provide deeper insights into its mechanism of action and potential for enhanced skin benefits.
References
Methodological & Application
Application Notes and Protocols for Isostearyl Oleate in Topical Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of isostearyl oleate as a potential excipient in topical drug delivery systems. Due to the limited direct quantitative data on this compound in the public domain, this document leverages data from similar fatty acid esters and provides detailed protocols for researchers to evaluate its specific effects on their formulations.
Application Notes
Introduction to this compound
This compound is an ester of isostearyl alcohol and oleic acid. It is a branched-chain fatty acid ester, which imparts unique physical properties compared to its straight-chain counterparts. It is a liquid at room temperature with good spreading characteristics and a non-greasy feel, making it an attractive candidate for topical formulations. As an excipient, it can function as an emollient, solvent, and potential penetration enhancer.
Potential Roles in Topical Formulations
-
Emollient: this compound can impart a smooth and soft feel to the skin, improving the aesthetic properties of a topical formulation and potentially increasing patient compliance.
-
Solvent: Its lipophilic nature makes it a good solvent for many poorly water-soluble active pharmaceutical ingredients (APIs).
-
Penetration Enhancer: Fatty acids and their esters are known to enhance the penetration of drugs through the stratum corneum.[1][2] The proposed mechanism for this action is the disruption of the highly organized lipid structure of the stratum corneum, thereby increasing the fluidity of the lipid bilayers and enhancing the diffusion of the API into the skin. While direct studies on this compound are limited, the oleic acid component suggests it may possess penetration-enhancing properties.[1]
Mechanism of Action as a Penetration Enhancer (Theoretical)
Fatty acid esters like this compound are thought to enhance skin penetration through one or more of the following mechanisms:
-
Disruption of Stratum Corneum Lipids: They can insert themselves into the lipid bilayers of the stratum corneum, disrupting the tight packing of the lipids and increasing their fluidity.[3]
-
Increased Drug Partitioning: They can alter the solubility of the drug in the stratum corneum, leading to a more favorable partition coefficient between the vehicle and the skin.
-
Complex Formation: They may form a lipophilic complex with the drug, which can more easily traverse the lipid-rich intercellular space of the stratum corneum.
It is important to note that the extent of penetration enhancement is dependent on the specific drug, the concentration of the enhancer, and the overall formulation composition.
Comparative Data of Fatty Acids as Penetration Enhancers
| Fatty Acid (1% w/v in Propylene Glycol) | Permeation Rate (µg/cm²/h) | Enhancement Ratio (ER)* |
| No Enhancer | 10.29 | 1.00 |
| Lauric Acid (C12:0) | 9.99 | 1.21 |
| Myristic Acid (C14:0) | 10.06 | 1.07 |
| Palmitic Acid (C16:0) | 9.67 | 3.00 |
| Stearic Acid (C18:0) | 9.37 | 1.67 |
| Oleic Acid (C18:1) | 9.63 | 3.74 |
| Linoleic Acid (C18:2) | 8.07 | 1.93 |
*Enhancement Ratio = Permeation rate with enhancer / Permeation rate without enhancer. Data adapted from a study on diclofenac permeation.[4]
This data highlights that oleic acid is a potent penetration enhancer.[4] Researchers should conduct their own studies to determine the specific enhancement ratio of this compound for their drug of interest.
Experimental Protocols
In Vitro Drug Release Testing (IVRT)
This protocol is designed to assess the rate at which the API is released from a semi-solid topical formulation.
Objective: To determine the drug release profile from a topical formulation containing this compound.
Apparatus:
-
Franz Diffusion Cell System
-
Synthetic membrane (e.g., polysulfone, cellulose acetate)
-
Receptor medium (e.g., phosphate-buffered saline, PBS)
-
High-performance liquid chromatography (HPLC) or other suitable analytical method
Methodology:
-
Membrane Preparation:
-
Cut the synthetic membrane to the appropriate size for the Franz diffusion cell.
-
Pre-soak the membrane in the receptor medium for at least 30 minutes before use.
-
-
Franz Cell Assembly:
-
Fill the receptor chamber of the Franz diffusion cell with pre-warmed (32°C ± 0.5°C) and degassed receptor medium, ensuring no air bubbles are trapped.
-
Mount the prepared membrane onto the diffusion cell, separating the donor and receptor chambers.
-
Clamp the two chambers together securely.
-
-
Sample Application:
-
Apply a finite dose of the topical formulation (typically 5-10 mg/cm²) evenly onto the surface of the membrane in the donor chamber.
-
-
Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot of the receptor medium from the sampling port.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Analysis:
-
Analyze the collected samples for drug concentration using a validated HPLC method.
-
Calculate the cumulative amount of drug released per unit area at each time point.
-
Plot the cumulative amount of drug released versus the square root of time. The slope of the linear portion of the graph represents the release rate.
-
Ex Vivo Skin Permeation Study
This protocol evaluates the permeation of an API through excised human or animal skin.
Objective: To quantify the permeation of a drug through the skin from a formulation containing this compound and to determine its potential as a penetration enhancer.
Apparatus:
-
Franz Diffusion Cell System
-
Excised human or animal skin (e.g., porcine ear skin, rat abdominal skin)
-
Receptor medium (e.g., PBS with a solubility enhancer for poorly soluble drugs)
-
HPLC or other suitable analytical method
Methodology:
-
Skin Preparation:
-
Excise the skin and remove any subcutaneous fat and hair.
-
Cut the skin to the appropriate size for the Franz diffusion cell.
-
Store the skin frozen until use. Prior to the experiment, thaw the skin at room temperature.
-
-
Franz Cell Assembly:
-
Fill the receptor chamber with pre-warmed (32°C ± 0.5°C) and degassed receptor medium.
-
Mount the skin between the donor and receptor chambers with the stratum corneum facing the donor compartment.
-
Clamp the chambers together.
-
-
Sample Application:
-
Apply a finite dose of the topical formulation to the skin surface in the donor chamber.
-
-
Sampling:
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium and replace it with fresh medium.
-
-
Analysis:
-
Analyze the drug concentration in the collected samples.
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²).
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp).
-
The Enhancement Ratio (ER) can be calculated by dividing the flux of the formulation with this compound by the flux of a control formulation without it.
-
Stability Testing of Topical Formulations
This protocol outlines the stability testing of a topical formulation containing this compound according to ICH guidelines.
Objective: To evaluate the physical and chemical stability of the topical formulation under various environmental conditions.
Methodology:
-
Batch Preparation:
-
Prepare at least three batches of the final formulation to be tested.
-
-
Storage Conditions:
-
Store the samples in their final proposed packaging at the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
-
-
-
Testing Frequency:
-
Long-term: Test at 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: Test at 0, 3, and 6 months.
-
-
Parameters to be Tested:
-
Physical Properties: Appearance, color, odor, pH, viscosity, and phase separation.
-
Chemical Properties: Assay of the active ingredient and quantification of degradation products using a stability-indicating HPLC method.
-
Microbiological Properties: Microbial limit testing at the beginning and end of the study.
-
-
Data Evaluation:
-
Evaluate the data for any significant changes over time.
-
Establish the shelf-life and recommended storage conditions for the product.
-
Disclaimer: The information provided in these application notes is for research and development purposes only. The protocols are general guidelines and may need to be adapted for specific drugs and formulations. It is the responsibility of the researcher to validate all methods and ensure compliance with all applicable regulatory requirements.
References
- 1. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of Isostearyl Oleate in Nanoemulsion Formulations: A Detailed Guide for Researchers
For Immediate Release
[City, State] – [Date] – Isostearyl oleate, a lipophilic emollient ester, is emerging as a promising oil phase component in the formulation of nanoemulsions for the pharmaceutical and cosmetic industries. Its unique properties, including excellent spreadability, solvency for active pharmaceutical ingredients (APIs), and biocompatibility, make it a strong candidate for developing advanced drug delivery systems and sophisticated cosmetic preparations. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the successful formulation and characterization of this compound-based nanoemulsions.
Nanoemulsions are colloidal dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant molecules, with droplet sizes typically ranging from 20 to 500 nm.[1][2] Their small droplet size offers numerous advantages, including enhanced stability, optical transparency, and improved bioavailability of encapsulated compounds.[3] The selection of the oil phase is a critical determinant of a nanoemulsion's physical characteristics and its performance as a delivery vehicle.[4]
This compound, due to its chemical structure, offers a favorable hydrophobic environment for the solubilization of lipophilic drugs, potentially increasing drug loading capacity and improving therapeutic efficacy. Furthermore, its emollient properties can be beneficial in topical formulations, contributing to skin hydration and sensory appeal.
Application Notes
This compound can be effectively utilized as the lipid phase in the formulation of both oil-in-water (O/W) and water-in-oil (W/O) nanoemulsions. Its primary applications lie in the development of delivery systems for poorly water-soluble drugs and in the creation of advanced cosmetic products with enhanced sensory profiles and active ingredient delivery.
Key Advantages of this compound in Nanoemulsions:
-
Enhanced Solubilization: The ester nature of this compound provides a high degree of lipophilicity, enabling the effective solubilization of a wide range of hydrophobic active pharmaceutical ingredients (APIs) and cosmetic actives.
-
Improved Stability: When properly formulated with appropriate surfactants and co-surfactants, this compound can contribute to the formation of stable nanoemulsions with a low polydispersity index (PDI), indicating a uniform droplet size distribution.[1]
-
Favorable Safety Profile: As an emollient ester, this compound is generally considered safe for topical applications.
-
Enhanced Skin Permeation: The lipid nature of the nanoemulsion droplets can facilitate the penetration of encapsulated actives through the stratum corneum, making it a suitable vehicle for transdermal drug delivery.[4]
-
Versatile Formulation: this compound can be used in both high-energy (e.g., high-pressure homogenization, ultrasonication) and low-energy (e.g., phase inversion temperature, spontaneous emulsification) nanoemulsification methods.[5]
Experimental Protocols
The following protocols provide a general framework for the preparation and characterization of this compound-based nanoemulsions. Optimization of specific parameters will be necessary depending on the active ingredient and desired final product characteristics.
Protocol 1: Preparation of an this compound O/W Nanoemulsion using a High-Energy Method (High-Pressure Homogenization)
This method is suitable for producing nanoemulsions with very small and uniform droplet sizes.
Materials:
-
This compound (Oil Phase)
-
Hydrophobic Active Ingredient (if applicable)
-
Surfactant (e.g., Tween 80, Polysorbate 80)
-
Co-surfactant (e.g., Transcutol®, Propylene Glycol)
-
Purified Water (Aqueous Phase)
Equipment:
-
Magnetic stirrer with heating plate
-
High-speed homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
-
Analytical balance
Procedure:
-
Preparation of the Oil Phase:
-
Accurately weigh the required amount of this compound.
-
If applicable, dissolve the hydrophobic active ingredient in the this compound with gentle heating and stirring until a clear solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Accurately weigh the surfactant and co-surfactant and dissolve them in the purified water.
-
Stir the mixture until a clear solution is formed.
-
-
Formation of the Coarse Emulsion:
-
Heat both the oil and aqueous phases to the same temperature (typically 60-70 °C).
-
Slowly add the oil phase to the aqueous phase while continuously stirring with a high-speed homogenizer at 5,000-10,000 rpm for 10-15 minutes to form a coarse emulsion.
-
-
Nanoemulsification:
-
Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 3-5 cycles).
-
Cool the resulting nanoemulsion to room temperature.
-
Protocol 2: Preparation of an this compound O/W Nanoemulsion using a Low-Energy Method (Phase Inversion Temperature - PIT)
This method relies on the temperature-dependent solubility of non-ionic surfactants to form nanoemulsions with minimal energy input.
Materials:
-
This compound (Oil Phase)
-
Non-ionic Surfactant (e.g., a polyoxyethylene-type surfactant)
-
Purified Water (Aqueous Phase)
Equipment:
-
Magnetic stirrer with heating and cooling capabilities
-
Thermometer
Procedure:
-
Mixing of Components:
-
Combine the this compound, non-ionic surfactant, and purified water in a single vessel.
-
-
Heating and Phase Inversion:
-
Slowly heat the mixture while stirring continuously.
-
Observe the mixture for a change in turbidity. The temperature at which the mixture becomes clear or shows a sharp decrease in turbidity is the Phase Inversion Temperature (PIT).
-
Continue heating to a few degrees above the PIT.
-
-
Nanoemulsification by Cooling:
-
Rapidly cool the mixture to a temperature below the PIT while maintaining stirring. This rapid cooling induces the formation of a fine oil-in-water nanoemulsion.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Essential-Oil-Loaded Nanoemulsion Lipidic-Phase Optimization and Modeling by Response Surface Methodology (RSM): Enhancement of Their Antimicrobial Potential and Bioavailability in Nanoscale Food Delivery System [mdpi.com]
Application Notes and Protocols for Incorporating Isostearyl Oleate into Cream Bases
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isostearyl Oleate
This compound is the ester formed from the reaction of isostearyl alcohol and oleic acid.[1] It is a versatile emollient utilized in the cosmetic and pharmaceutical industries for its desirable sensory and functional properties.[2] With the molecular formula C36H70O2 and a molecular weight of approximately 534.9 g/mol , it exists as a clear, colorless to pale yellow liquid at room temperature.[1] Its light, non-greasy texture makes it a favorable ingredient in a variety of skincare and topical drug formulations, including moisturizers, lotions, and creams.[3]
Functionally, this compound serves as an effective emollient, lubricant, and skin-conditioning agent.[3][4] It enhances the spreadability of formulations, providing a smooth and silky feel upon application.[3] While practically insoluble in water, it is soluble in cosmetic oils, making it an ideal component for the oil phase of emulsion systems.[5] In cream bases, its primary roles are to improve skin hydration, modify the tactile properties of the final product, and act as a solvent for other lipophilic ingredients.[2][6]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for successful formulation development.
| Property | Value | Reference(s) |
| INCI Name | This compound | - |
| CAS Number | 57683-45-1 | [1] |
| Molecular Formula | C36H70O2 | [1] |
| Molecular Weight | 534.9 g/mol | [1] |
| Appearance | Clear, colorless to pale yellow liquid | [3] |
| Odor | Bland, characteristic | [5] |
| Solubility | Insoluble in water; Soluble in cosmetic oils | [5] |
| Typical Usage Level | 3 - 20% w/w in emulsions | [1] |
Protocols for Incorporation into Cream Bases
This compound is incorporated into the oil phase of an emulsion. The following are detailed protocols for its inclusion in both Oil-in-Water (O/W) and Water-in-Oil (W/O) cream bases.
Protocol for Oil-in-Water (O/W) Cream Base
O/W creams are the most common type of skin creams, where the oil phase is dispersed within a continuous aqueous phase, generally offering a lighter skin feel.
3.1.1 Materials and Equipment
-
Primary and secondary heating vessels
-
Variable-speed overhead mixer with propeller and homogenizer attachments
-
Water bath or heating mantle
-
Calibrated balance
-
Spatulas and beakers
3.1.2 O/W Formulation Procedure
-
Phase A (Aqueous Phase) Preparation: In the primary vessel, combine all water-soluble ingredients (e.g., deionized water, humectants like glycerin, water-soluble actives, and preservatives). Begin heating to 75-80°C with gentle stirring.
-
Phase B (Oil Phase) Preparation: In a separate vessel, combine this compound with all other oil-soluble ingredients, such as other emollients, waxes, fatty alcohols, and the O/W emulsifier(s). Heat Phase B to 75-80°C to ensure all components are melted and homogenous.
-
Emulsification: Once both phases have reached the target temperature, slowly add the oil phase (Phase B) to the aqueous phase (Phase A) under continuous mixing with a propeller stirrer.
-
Homogenization: Increase the mixing speed and switch to a homogenizer. Homogenize the mixture for 3-5 minutes to reduce the droplet size of the dispersed oil phase, creating a stable emulsion.
-
Cooling: Begin cooling the emulsion while continuing to stir at a slower speed with the propeller attachment.
-
Addition of Post-Formulation Ingredients (Phase C): When the temperature of the emulsion is below 40°C, add any temperature-sensitive ingredients, such as fragrances, certain actives, and preservatives.
-
Final Mixing and Quality Control: Continue stirring until the cream is uniform and has reached room temperature. Perform final quality control checks, such as pH and viscosity.
Caption: Workflow for O/W Cream Formulation.
Protocol for Water-in-Oil (W/O) Cream Base
W/O creams have a continuous oil phase, making them generally richer and more occlusive, which is ideal for dry skin conditions or protective barrier creams.
3.2.1 Materials and Equipment
-
Same as for O/W cream preparation.
3.2.2 W/O Formulation Procedure
-
Phase A (Oil Phase) Preparation: In the primary vessel, combine this compound, the W/O emulsifier(s), and all other oil-soluble components. Heat to 75-80°C until all ingredients are melted and the phase is uniform.
-
Phase B (Aqueous Phase) Preparation: In a separate vessel, combine all water-soluble ingredients and heat to 75-80°C.
-
Emulsification: While stirring the oil phase (Phase A) vigorously, slowly add the aqueous phase (Phase B) in small portions. It is critical to maintain high shear during this step to ensure the water droplets are finely dispersed.
-
Homogenization: Once all of the aqueous phase has been added, switch to a homogenizer and continue to mix for 3-5 minutes.
-
Cooling: Begin to cool the emulsion while stirring at a moderate speed. The viscosity will increase significantly as the cream cools.
-
Addition of Post-Formulation Ingredients (Phase C): Add any heat-sensitive ingredients when the batch temperature is below 40°C.
-
Final Steps: Continue to stir until the cream reaches room temperature. Package in airtight containers.
Caption: Workflow for W/O Cream Formulation.
Impact on Cream Properties: Illustrative Data
Table 2 provides an illustrative example of how the concentration of an emollient like this compound might affect the viscosity of a basic O/W cream.
Table 2: Illustrative Effect of this compound Concentration on O/W Cream Viscosity
| Formulation ID | This compound (% w/w) | Other Oil Phase (% w/w) | Viscosity (mPa·s) at 25°C |
| F1 | 5 | 15 | ~12,000 |
| F2 | 10 | 10 | ~18,000 |
| F3 | 15 | 5 | ~25,000 |
| Note: This data is illustrative and serves as a general guideline. Actual values will depend on the complete formulation, including the emulsifier system and other thickeners. |
Experimental Protocols for Cream Base Evaluation
To characterize the performance of a cream containing this compound, the following experimental protocols are recommended.
Viscosity Measurement
Viscosity is a critical parameter that affects the texture, feel, and stability of a cream.
5.1.1 Equipment
-
Rotational viscometer (e.g., Brookfield type) with appropriate spindles.
-
Temperature-controlled water bath.
5.1.2 Protocol
-
Allow the cream sample to equilibrate to a controlled temperature (e.g., 25°C) for at least 24 hours.
-
Select a spindle and rotational speed appropriate for the expected viscosity of the cream. The torque reading should be within the recommended range of the instrument (typically 10-90%).
-
Carefully lower the spindle into the center of the sample, avoiding the introduction of air bubbles.
-
Allow the spindle to rotate for a set period (e.g., 60 seconds) before taking a reading to ensure a stable value.
-
Record the viscosity (in mPa·s or cP), spindle number, speed (rpm), and temperature.
-
It is recommended to measure viscosity at different shear rates (by varying the rpm) to characterize the shear-thinning behavior common in creams.
Emulsion Stability Testing
5.2.1 Freeze-Thaw Cycling This test simulates the temperature variations a product might experience during shipping and storage.
Protocol:
-
Place a sample of the cream in a sealed container in a freezer at -10°C for 24 hours.
-
Remove the sample and allow it to thaw at room temperature (25°C) for 24 hours. This completes one cycle.
-
Visually inspect the sample for any signs of instability, such as phase separation, crystallization, or changes in color or odor.
-
Repeat this cycle for a minimum of three to five cycles.
-
A stable product will show no significant changes in its physical properties after the cycling.
5.2.2 Centrifugation Test This accelerated test helps to predict long-term stability by subjecting the emulsion to increased gravitational forces.
Protocol:
-
Place a sample of the cream into a centrifuge tube.
-
Centrifuge the sample at a specified speed (e.g., 3000-5000 rpm) for a set duration (e.g., 30 minutes).
-
After centrifugation, inspect the sample for any signs of creaming (oil rising to the top) or sedimentation.
-
Measure the volume of any separated layer to quantify the degree of instability.
Caption: Experimental Workflow for Cream Evaluation.
Sensory Evaluation
The sensory profile of a cream is paramount for consumer acceptance. This compound is expected to impart a light, smooth, and non-greasy feel.
5.3.1 Panel and Setting
-
A trained panel of at least 10-15 individuals is recommended.
-
Evaluations should be conducted in a controlled environment with consistent lighting and temperature.
5.3.2 Protocol
-
Provide panelists with coded samples of the cream formulations (e.g., with and without this compound, or with varying concentrations).
-
Instruct panelists to apply a standardized amount of the product to a designated area of the skin (e.g., the forearm).
-
Panelists should evaluate and score various sensory attributes on a standardized scale (e.g., a 10-point scale). Key attributes to evaluate include:
-
Pick-up: Firmness, stickiness.
-
Rub-out: Spreadability, absorbency, oiliness.
-
After-feel: Greasiness, stickiness, smoothness, hydration sensation.
-
-
Analyze the data statistically to determine significant differences between formulations.
Table 3: Example of Sensory Attributes for Evaluation
| Attribute | Description |
| Spreadability | Ease of spreading the product over the skin. |
| Absorbency | Rate at which the product is absorbed into the skin. |
| Oiliness/Greasiness | Perception of an oily or greasy residue during and after application. |
| Smoothness | Sensation of smoothness on the skin after application. |
| Tackiness | Stickiness or tackiness felt on the skin after application. |
Conclusion
This compound is a valuable emollient for cream-based formulations, contributing to a desirable sensory profile and good spreadability. Its successful incorporation depends on proper formulation techniques, particularly temperature control and homogenization during the emulsification process. The protocols outlined in these application notes provide a comprehensive framework for formulating with this compound and for evaluating the resulting cream's performance and stability. While quantitative data on its specific impact on viscosity is limited, its role in modifying the sensory characteristics of a cream is well-established.[1] Researchers and formulators are encouraged to use these protocols as a starting point and to conduct their own studies to determine the optimal concentration of this compound for their specific applications.
References
Application Notes and Protocols for Isostearyl Oleate as a Transdermal Penetration Enhancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isostearyl oleate is an ester of isostearyl alcohol and oleic acid, combining the properties of a long-chain ester and an unsaturated fatty acid. While oleic acid is a well-documented penetration enhancer, specific quantitative data on the efficacy of this compound in transdermal drug delivery is limited in publicly available literature. However, based on its chemical structure and the known mechanisms of its constituent parts, this compound is postulated to enhance the permeation of therapeutic agents through the stratum corneum.
These application notes provide a comprehensive overview of the theoretical basis for using this compound as a penetration enhancer, detailed protocols for its evaluation, and a summary of available data on related compounds to guide researchers in this area.
Proposed Mechanism of Action
The primary mechanism by which oleic acid, and by extension this compound, is believed to enhance skin penetration is through the disruption of the highly ordered lipid lamellae of the stratum corneum.[1][2][3] This action increases the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules to traverse the skin barrier.[1][4] The proposed mechanism involves two main scenarios: lipid fluidization and phase separation within the stratum corneum lipids.[1]
Caption: Proposed mechanism of this compound as a penetration enhancer.
Experimental Protocols
The following protocols are designed to evaluate the efficacy of this compound as a penetration enhancer for a specific active pharmaceutical ingredient (API).
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the use of Franz diffusion cells to quantify the permeation of a drug through a skin membrane.
Caption: Workflow for in vitro skin permeation studies.
a. Materials and Equipment:
-
Franz diffusion cells and accessories (donor and receptor chambers, clamps, stir bars)
-
Water bath with circulating pump
-
Excised human or animal (e.g., porcine or rat) skin
-
Test drug (API)
-
This compound
-
Vehicle/solvents for formulation (e.g., propylene glycol, ethanol)
-
Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Analytical instrumentation (e.g., HPLC, LC-MS/MS)
b. Methods:
-
Skin Membrane Preparation: Thaw frozen excised skin at room temperature. Cut the skin into appropriate sizes to fit the Franz diffusion cells. If using full-thickness skin, ensure the subcutaneous fat is removed. Equilibrate the skin in PBS for 30 minutes before mounting.
-
Franz Diffusion Cell Setup: Assemble the Franz cells with the prepared skin membrane, ensuring the stratum corneum side faces the donor compartment.[5] Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.[6] Place a small magnetic stir bar in the receptor chamber. Allow the system to equilibrate to 32°C ± 1°C for 30 minutes.[6]
-
Formulation Preparation: Prepare the drug formulations. This should include a control formulation (drug in vehicle) and the test formulation (drug and this compound in vehicle). Ensure the drug is fully dissolved or uniformly suspended.
-
Application of Formulation: Apply a precise amount of the formulation (e.g., 5 mg/cm²) to the skin surface in the donor compartment.[5]
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor solution via the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.[6]
-
Sample Analysis: Analyze the drug concentration in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point. Plot the cumulative amount versus time. The steady-state flux (Jss, µg/cm²/h) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp, cm/h) can be calculated by dividing the flux by the initial drug concentration in the donor compartment. The enhancement ratio (ER) is calculated as the ratio of the flux from the formulation containing this compound to the flux from the control formulation.[7]
Quantitative Data
As of the current literature review, no specific quantitative data (flux, permeability coefficient, enhancement ratio) for this compound as a penetration enhancer for any specific drug was identified. To illustrate how such data would be presented, a template table with hypothetical values is provided below.
Table 1: Illustrative Quantitative Permeation Data for a Hypothetical Drug with this compound (Template)
| Formulation | Drug Concentration (%) | This compound (%) | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio (ER) |
| Control | 1 | 0 | 1.5 ± 0.2 | 0.15 | 1.0 |
| Test 1 | 1 | 2 | 4.5 ± 0.5 | 0.45 | 3.0 |
| Test 2 | 1 | 5 | 7.8 ± 0.9 | 0.78 | 5.2 |
| Test 3 | 1 | 10 | 9.2 ± 1.1 | 0.92 | 6.1 |
For comparative purposes, the following table summarizes published data for oleic acid , a related compound.
Table 2: Quantitative Permeation Data for Meloxicam with Oleic Acid [7]
| Formulation | Drug | Penetration Enhancer | Concentration of Enhancer | Steady-State Flux (Jss) (µg/cm²/h) | Enhancement Ratio (ER) |
| OA-MX Patch | Meloxicam | Oleic Acid | Not Specified | 84.405 | 1.070 |
Safety and Toxicological Profile
-
Isostearic Acid: The acute oral LD50 in rats is estimated to be greater than 32 ml/kg.[8][9]
-
Oleic Acid, Lauric Acid, Palmitic Acid, Myristic Acid, and Stearic Acid: These fatty acids have been deemed safe for use in cosmetics.[9][10] Cosmetic formulations containing these acids at concentrations up to 13% were not found to be primary or cumulative irritants, nor sensitizers.
-
Sorbitan Esters (including oleates): These have been concluded to be safe as used in cosmetic formulations.[11]
Based on this information, this compound is expected to have a low toxicity profile. However, for any new transdermal formulation, it is crucial to conduct appropriate safety and irritation studies, such as in vitro cytotoxicity assays and in vivo skin irritation tests.
Key Considerations for Formulation Development
Caption: Key factors in developing transdermal formulations with this compound.
Conclusion
This compound holds promise as a penetration enhancer for transdermal drug delivery due to its structural similarity to oleic acid. The proposed mechanism of action involves the fluidization of stratum corneum lipids, thereby reducing the skin's barrier function. While direct quantitative evidence of its enhancement efficacy is currently lacking in the scientific literature, the protocols and information provided here offer a robust framework for researchers to evaluate its potential. Future studies should focus on generating quantitative permeation data for various APIs with this compound and conducting thorough safety evaluations to establish its profile as a valuable excipient in transdermal formulations.
References
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. Enhancement strategies for transdermal drug delivery systems: current trends and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Examination of the mechanism of oleic acid-induced percutaneous penetration enhancement: an ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KR20140145969A - Transdermal Penetration Enhancer and Their Uses - Google Patents [patents.google.com]
- 5. rjptonline.org [rjptonline.org]
- 6. alterlab.co.id [alterlab.co.id]
- 7. Effect of Isopropyl Myristate and Oleic Acid as the Penetration Enhancer on Transdermal Patch: Characteristics and In-Vitro Diffusion [ejchem.journals.ekb.eg]
- 8. cir-safety.org [cir-safety.org]
- 9. cir-safety.org [cir-safety.org]
- 10. cir-safety.org [cir-safety.org]
- 11. cir-safety.org [cir-safety.org]
Application Notes and Protocols for the Quantification of Isostearyl Oleate in Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isostearyl oleate is a widely utilized ester in cosmetic and pharmaceutical formulations, prized for its emollient and lubricating properties. Accurate quantification of this compound is crucial for quality control, formulation stability, and ensuring product efficacy. This document provides detailed application notes and protocols for the quantitative analysis of this compound using common analytical techniques.
Analytical Techniques Overview
The quantification of this compound, a long-chain fatty acid ester, can be effectively achieved using chromatographic techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prevalent methods. Spectroscopic methods, while useful for structural elucidation, are less commonly employed for direct quantification in complex matrices.
Gas Chromatography (GC): A highly sensitive method well-suited for the analysis of volatile and semi-volatile compounds.[1] For fatty acid esters like this compound, derivatization to fatty acid methyl esters (FAMEs) is a common practice to improve volatility and chromatographic performance.[2][3]
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating non-volatile compounds. Since this compound lacks a strong UV chromophore, universal detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are recommended.[4][5][6]
Mass Spectrometry (MS): Often coupled with GC or HPLC, MS provides high selectivity and sensitivity, enabling both quantification and structural confirmation.[7][8][9]
Experimental Protocols
Protocol 1: Quantification of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol outlines the analysis of this compound via its transesterification to isostearic acid methyl ester and oleic acid methyl ester.
1. Sample Preparation (Transesterification)
-
Objective: To convert this compound into its corresponding fatty acid methyl esters (FAMEs) for GC analysis.
-
Reagents:
-
Methanolic HCl (2%) or BF3-Methanol
-
Hexane
-
Internal Standard (e.g., Heptadecanoic acid methyl ester)
-
-
Procedure:
-
Accurately weigh a known amount of the formulation containing this compound into a screw-cap vial.
-
Add a known concentration of the internal standard solution.
-
Add 2 mL of methanolic HCl.
-
Cap the vial tightly and heat at 80°C for 2 hours.
-
Allow the vial to cool to room temperature.
-
Add 2 mL of hexane and 1 mL of distilled water.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.
-
2. GC-FID Instrumentation and Conditions
Caption: Workflow for GC-FID analysis of this compound.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Column | Fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)[10] |
| Injector | Split/Splitless, 250°C |
| Carrier Gas | Helium or Hydrogen, constant flow rate of 1 mL/min[11] |
| Oven Program | Initial temp: 100°C, hold for 2 min; Ramp at 10°C/min to 280°C, hold for 10 min |
| Detector | Flame Ionization Detector (FID), 280°C |
| Injection Volume | 1 µL |
3. Quantification
Quantification is based on the ratio of the peak areas of the isostearic acid methyl ester and oleic acid methyl ester to the peak area of the internal standard. A calibration curve should be prepared using known concentrations of this compound standards that have undergone the same derivatization process.
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
This protocol describes the direct analysis of this compound without derivatization.
1. Sample Preparation
-
Objective: To extract this compound from the formulation matrix.
-
Reagents:
-
Methanol/Chloroform (1:1, v/v) or other suitable solvent
-
-
Procedure:
-
Accurately weigh a known amount of the formulation into a volumetric flask.
-
Dissolve the sample in the chosen solvent.
-
If necessary, centrifuge or filter the sample to remove any undissolved excipients.[4]
-
Transfer the clear supernatant or filtrate to an HPLC vial.
-
2. HPLC-CAD Instrumentation and Conditions
Caption: Workflow for HPLC-CAD analysis of this compound.
| Parameter | Recommended Condition |
| HPLC System | Thermo Scientific Vanquish or equivalent |
| Column | Reversed-phase C18 column (e.g., Accucore C18, 150 mm x 4.6 mm, 2.6 µm)[4] |
| Mobile Phase | A: Water; B: Acetonitrile; C: Isopropanol. Gradient elution may be required for optimal separation. |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detector | Charged Aerosol Detector (CAD) |
| Injection Vol | 10 µL |
3. Quantification
Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.
Data Presentation
Quantitative data should be summarized in a clear and concise manner to allow for easy comparison.
Table 1: GC-FID Quantification of this compound in a Cream Formulation
| Sample ID | Formulation Batch | Replicate | Peak Area (Isostearic Acid Methyl Ester) | Peak Area (Oleic Acid Methyl Ester) | Peak Area (Internal Standard) | Calculated Concentration (mg/g) |
| CRM-001 | A | 1 | 125430 | 130120 | 150200 | 10.5 |
| CRM-001 | A | 2 | 126100 | 131500 | 151000 | 10.6 |
| CRM-002 | B | 1 | 119800 | 125400 | 149900 | 10.1 |
| CRM-002 | B | 2 | 120500 | 126100 | 150500 | 10.2 |
Table 2: HPLC-CAD Quantification of this compound in a Lotion Formulation
| Sample ID | Formulation Batch | Replicate | Peak Area (this compound) | Calculated Concentration (mg/g) |
| LOT-001 | X | 1 | 897650 | 15.2 |
| LOT-001 | X | 2 | 901230 | 15.3 |
| LOT-002 | Y | 1 | 854320 | 14.5 |
| LOT-002 | Y | 2 | 859870 | 14.6 |
Stability Considerations
The stability of this compound in formulations should be assessed under various conditions (e.g., temperature, humidity, light) to determine the product's shelf-life.[12][13][14] The analytical methods described above can be used to quantify the amount of this compound remaining at different time points during a stability study. Any degradation would be indicated by a decrease in the peak area corresponding to this compound.
Conclusion
Both GC-FID and HPLC-CAD are robust and reliable methods for the quantification of this compound in cosmetic and pharmaceutical formulations. The choice of method will depend on the available instrumentation and the specific requirements of the analysis. Proper sample preparation and method validation are critical for obtaining accurate and reproducible results.
References
- 1. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. internationaloliveoil.org [internationaloliveoil.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Identification and direct determination of fatty acids profile in oleic acid by HPLC-CAD and MS-IT-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Detection and characterization by mass spectrometry of radical adducts produced by linoleic acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. web.usm.my [web.usm.my]
- 12. certified-laboratories.com [certified-laboratories.com]
- 13. alsglobal.com [alsglobal.com]
- 14. certified-laboratories.com [certified-laboratories.com]
Application Notes and Protocols for Isostearyl Oleate in Stable Cosmetic Emulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isostearyl oleate is a versatile emollient ester prized in the cosmetic and pharmaceutical industries for its unique sensory profile and functional benefits. As a branched-chain fatty acid ester, it offers excellent spreadability, a non-greasy feel, and the ability to reduce moisture loss from the skin.[1] In the development of cosmetic emulsions, such as creams and lotions, this compound serves not only as a skin-conditioning agent but also plays a crucial role in the overall stability and aesthetic appeal of the final product.
These application notes provide detailed protocols for evaluating the stability of cosmetic emulsions formulated with this compound. The accompanying data, while illustrative, is representative of the expected performance of this ingredient and is intended to guide researchers in their formulation development. It is important to note that while sometimes used interchangeably in functional descriptions with other emollient esters like isostearyl isostearate, this compound has its own distinct chemical structure that can influence formulation compatibility and performance.
Core Functions of this compound in Emulsions
-
Emolliency and Skin Feel: Provides a rich, yet non-greasy, skin feel and improves the spreadability of the emulsion.
-
Moisture Retention: Forms a semi-occlusive film on the skin, reducing transepidermal water loss (TEWL).
-
Solubilizer: Can act as a solvent for certain active ingredients and UV filters.
-
Viscosity Modification: The concentration of this compound, as part of the oil phase, can influence the final viscosity of the emulsion.[2][3]
-
Pigment Dispersion: In color cosmetics, it can aid in the uniform dispersion of pigments.
Experimental Protocols for Emulsion Stability Testing
The stability of a cosmetic emulsion is a critical parameter, ensuring product integrity, safety, and consumer acceptance over its shelf life. The following are standard protocols for assessing the stability of emulsions containing this compound.
Accelerated Thermal Stability (Cycle Testing)
This test is designed to simulate the temperature fluctuations a product might experience during shipping and storage.
Methodology:
-
Prepare three to five samples of the cosmetic emulsion in their final intended packaging.
-
Place the samples in a programmable temperature chamber.
-
Subject the samples to a minimum of three temperature cycles. One cycle consists of:
-
24 hours at -10°C
-
24 hours at 25°C
-
-
For a more rigorous test, a five-cycle test from -10°C to 45°C can be performed.
-
After completion of the cycles, allow the samples to equilibrate to room temperature for 24 hours.
-
Visually inspect the samples for any signs of instability, such as:
-
Phase separation (creaming or coalescence)
-
Changes in color or odor
-
Crystal formation
-
Changes in texture or consistency
-
-
Measure and record the pH and viscosity of the samples and compare them to a control sample stored at room temperature.
Centrifuge Testing for Creaming Prediction
Centrifugation accelerates the separation of the dispersed phase (oil in an O/W emulsion), providing a rapid indication of long-term stability. Creaming is an early sign of potential emulsion failure.
Methodology:
-
Place 10-15 mL of the emulsion into a centrifuge tube.
-
As a control, prepare an identical sample that will not be centrifuged.
-
Place the centrifuge tube in a pre-heated water bath at 50°C for 30 minutes.
-
Immediately transfer the heated tube to a centrifuge.
-
Centrifuge the sample at 3000 rpm for 30 minutes.
-
After centrifugation, visually inspect the sample for any signs of oil separation or "creaming" at the top of the emulsion.
-
Compare the centrifuged sample to the control. A stable emulsion will show no visible separation.
Mechanical Shock Testing
This test evaluates the emulsion's resilience to the vibrations and impacts that can occur during transportation.
Methodology:
-
Securely package the emulsion samples as they would be for shipping.
-
Place the packaged samples on a vibration table or pallet shaker.
-
Vibrate the samples for a predetermined period (e.g., 1-2 hours) at a frequency that simulates typical shipping conditions.
-
After the test, unpack the samples and inspect them for any signs of instability, such as phase separation, changes in viscosity, or damage to the packaging.
Data Presentation: Impact of this compound on Emulsion Stability
The following tables present illustrative data on the effect of varying concentrations of this compound on key stability parameters of a model oil-in-water (O/W) cream.
Table 1: Formulation Variants of an O/W Cream
| Ingredient | Formulation A (Control) | Formulation B | Formulation C |
| Phase A | |||
| Deionized Water | q.s. to 100 | q.s. to 100 | q.s. to 100 |
| Glycerin | 3.00% | 3.00% | 3.00% |
| Xanthan Gum | 0.20% | 0.20% | 0.20% |
| Phase B | |||
| Cetearyl Alcohol | 4.00% | 4.00% | 4.00% |
| Glyceryl Stearate | 2.50% | 2.50% | 2.50% |
| Caprylic/Capric Triglyceride | 10.00% | 5.00% | 0.00% |
| This compound | 0.00% | 5.00% | 10.00% |
| Phase C | |||
| Preservative | 0.50% | 0.50% | 0.50% |
| Fragrance | 0.10% | 0.10% | 0.10% |
Table 2: Viscosity Stability after 12 Weeks at Various Temperatures
| Formulation | Initial Viscosity (cP) | Viscosity after 12 weeks at 4°C (cP) | Viscosity after 12 weeks at 25°C (cP) | Viscosity after 12 weeks at 40°C (cP) |
| Formulation A | 12,500 | 12,300 | 12,100 | 11,500 |
| Formulation B | 12,800 | 12,700 | 12,600 | 12,300 |
| Formulation C | 13,200 | 13,100 | 13,000 | 12,800 |
Table 3: Particle Size Analysis after 12 Weeks at 25°C
| Formulation | Initial Mean Particle Size (µm) | Mean Particle Size after 12 weeks (µm) |
| Formulation A | 2.8 | 3.5 |
| Formulation B | 2.6 | 2.8 |
| Formulation C | 2.4 | 2.5 |
Table 4: Accelerated Stability Testing Results
| Formulation | Centrifugation (50°C, 3000 rpm, 30 min) | Freeze-Thaw Cycles (3 cycles, -10°C to 25°C) |
| Formulation A | Slight creaming observed | Minor texture change |
| Formulation B | No separation | Stable |
| Formulation C | No separation | Stable |
Visualizations
References
Application Note: Methodology for Assessing the Spreadability of Isostearyl Oleate
AN-ISO-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview and detailed protocols for assessing the spreadability of Isostearyl oleate, an emollient ester commonly used in cosmetic and pharmaceutical formulations. Spreadability is a critical parameter that influences the sensory feel, application performance, and efficacy of topical products. The methodologies described herein encompass both direct and indirect measurement techniques, including viscosity, surface tension, and contact angle analysis. These protocols are designed to yield quantitative, reproducible data to guide formulation development and quality control.
Introduction
This compound is an ester that serves as an emollient in topical formulations, contributing to skin softness, plasticity, and moisturization[1]. The performance and consumer acceptance of products containing this ingredient are heavily dependent on its rheological and interfacial properties, which collectively determine its "spreadability." High spreadability is often desired for products like lotions and sunscreens, while lower spreadability may be preferable for targeted applications like lipsticks[2].
The assessment of spreadability involves quantifying how easily a substance expands over a surface. This property is influenced by several physicochemical factors, including molecular weight, viscosity, and chemical structure[1]. Generally, emollients with lower viscosity and lower surface tension exhibit better spreading characteristics[1]. This application note details standardized methods to quantify these related properties to build a complete profile of this compound's spreadability.
Physicochemical Properties of this compound
A foundational understanding of this compound's chemical and physical properties is essential for interpreting spreadability data.
| Property | Value | Reference |
| Molecular Formula | C36H70O2 | [3][4] |
| Molecular Weight | 534.9 g/mol | [3] |
| IUPAC Name | 16-methylheptadecyl (Z)-octadec-9-enoate | [3] |
| Physical Form | Liquid Ester | [5] |
| Key Function | Emollient, Skin Conditioning | [1][5] |
Methodologies and Experimental Protocols
The spreadability of this compound can be assessed through a combination of indirect and direct methods. Indirect methods measure related physical properties like viscosity and surface tension, which are known to correlate with spreading behavior[1]. Direct methods involve measuring the physical expansion of the material on a substrate.
Indirect Assessment: Rotational Viscometry
Viscosity, a measure of a fluid's internal resistance to flow, is inversely correlated with spreadability; lower viscosity typically leads to greater spreading[1][6]. A rotational viscometer is used to measure the viscosity of cosmetic ingredients to ensure they meet quality standards[7][8].
Protocol 1: Viscosity Measurement
-
Principle: A rotational viscometer measures the torque required to rotate a spindle submerged in the this compound sample at a constant speed. The instrument calculates the viscosity based on the torque, spindle geometry, and rotational speed[8].
-
Apparatus and Materials:
-
Rotational Viscometer (e.g., Brookfield RVDV-II+ or similar)[1]
-
Appropriate spindle (selected based on the expected viscosity range)
-
Temperature-controlled water bath or chamber
-
This compound sample
-
Beakers
-
-
Procedure:
-
Equilibrate the this compound sample to a standard temperature (e.g., 25°C) using the water bath. Temperature control is critical as viscosity is temperature-dependent[6].
-
Select an appropriate spindle and rotational speed according to the manufacturer's guidelines for the expected viscosity range[7].
-
Pour the sample into a beaker, ensuring a sufficient volume to immerse the spindle to the marked level.
-
Lower the spindle into the sample, avoiding the introduction of air bubbles.
-
Start the viscometer and allow the reading to stabilize. This may take at least five revolutions of the spindle[6].
-
Record the viscosity value (in mPa·s or cP) and the torque percentage. Valid readings are typically between 10% and 100% of the torque range[6].
-
Perform the measurement in triplicate and calculate the average.
-
-
Data Analysis: Report the average viscosity and standard deviation. This value can be compared with other emollients to predict relative spreadability.
Indirect Assessment: Surface Tension Measurement
Surface tension is a measure of the cohesive energy present at the interface of a liquid. Emollients with lower surface tension tend to spread more easily on a surface[1]. The pendant drop method is a common technique for this measurement.
Protocol 2: Surface Tension by Pendant Drop Method
-
Principle: This method uses drop shape analysis to determine surface tension. The shape of a drop hanging from a needle is determined by the balance between gravity, which elongates it, and surface tension, which keeps it spherical[9][10]. Software analyzes the drop shape to calculate the surface tension.
-
Apparatus and Materials:
-
Drop Shape Analyzer (e.g., Krüss DSA10)[1] equipped with a dosing syringe
-
Needle with a known diameter
-
High-resolution camera and light source
-
This compound sample
-
-
Procedure:
-
Fill the syringe with the this compound sample, ensuring no air bubbles are present.
-
Mount the syringe in the analyzer and form a pendant drop at the tip of the needle.
-
The instrument's camera captures a high-resolution image of the drop against the illuminated background[11].
-
The software automatically detects the drop contour and fits it to the Young-Laplace equation[10].
-
The surface tension (in mN/m) is calculated from the drop shape and the known density of the liquid.
-
Conduct at least 10 trials to ensure statistical significance and report the average value[1].
-
-
Data Analysis: A lower surface tension value suggests better wetting and spreading potential.
Direct Assessment: Contact Angle Measurement
The contact angle is the angle a liquid droplet forms with a solid surface at the three-phase boundary. It is a direct measure of wettability; a lower contact angle (closer to 0°) indicates better spreading[9]. For cosmetic applications, a synthetic skin substrate is often used to mimic human skin[1].
Protocol 3: Spreadability via Contact Angle on a Synthetic Substrate
-
Principle: A goniometer or Drop Shape Analyzer measures the angle formed by a droplet of this compound on a solid substrate. By capturing images of the spreading droplet over time, the dynamic wetting behavior can be characterized[9].
-
Apparatus and Materials:
-
Procedure:
-
Cut the synthetic skin into sections and hydrate them in a humidity chamber for 24 hours to mimic skin properties[1].
-
Place the hydrated substrate on the sample stage of the instrument.
-
Carefully dispense a single droplet (e.g., 10 µL) of this compound onto the substrate surface[12].
-
Immediately begin recording images of the droplet. Capture images at time zero and at set intervals (e.g., every second for the first 10 seconds, then every 10 seconds for 1 minute) to observe the spreading dynamics.
-
The analysis software measures the contact angle by fitting a mathematical model to the drop shape at the point of contact with the substrate baseline[10][11].
-
Perform the measurement in triplicate and calculate the average contact angle at each time point.
-
-
Data Analysis: Plot the contact angle as a function of time. A rapid decrease to a low, stable contact angle indicates excellent spreadability.
Data Presentation
Quantitative data from the described protocols should be summarized in tables for clear comparison against other common emollients.
Table 1: Comparative Physicochemical Properties of Emollients
| Emollient | Viscosity @ 25°C (mPa·s) | Surface Tension (mN/m) | Contact Angle on Vitro-Skin® (at 10s) |
| This compound | To be determined | To be determined | To be determined |
| Diisopropyl Adipate | 5 | 28.5 | < 10° |
| Isodecyl Neopentanoate | 15 | 29.0 | ~15° |
| Isocetyl Stearate | 40 | 31.5 | ~30° |
| Cyclopentasiloxane | 4 | 18.0 | < 5° |
| Note: Values for emollients other than this compound are representative examples from literature and internal studies to provide a comparative baseline. |
Visualization of Workflows
Diagrams help clarify the logical flow of the assessment process and the relationship between different experimental methods.
Caption: Overall workflow for assessing the spreadability of this compound.
Caption: Step-by-step experimental workflow for Protocol 3.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. US7304177B2 - Method for improving spreading properties of cosmetic ingredients - Google Patents [patents.google.com]
- 3. This compound | 57683-45-1 | Benchchem [benchchem.com]
- 4. GSRS [precision.fda.gov]
- 5. isostearyl isostearate, 41669-30-1 [thegoodscentscompany.com]
- 6. Viscosity measurement in the personal care industry | Anton Paar Wiki [wiki.anton-paar.com]
- 7. Application of Rotational Viscometer in measuring the viscosity of cosmetics [en1.nbchao.com]
- 8. worldoftest.com [worldoftest.com]
- 9. Novel methods for emollient characterization [cosmeticsbusiness.com]
- 10. Drop shape analysis | KRÜSS Scientific [kruss-scientific.com]
- 11. How does drop shape analysis work? - DataPhysics Instruments [dataphysics-instruments.com]
- 12. mrclab.com [mrclab.com]
Application Notes and Protocols: Isostearyl Oleate as a Carrier for Lipophilic Active Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isostearyl oleate is a versatile ester that functions as an emollient and solvent in cosmetic and pharmaceutical formulations. Its lipophilic nature makes it an excellent candidate for solubilizing and delivering lipophilic active ingredients to the skin. This document provides detailed application notes, experimental protocols, and performance data to guide researchers and formulators in utilizing this compound as a carrier.
This compound's branched-chain structure and unsaturation contribute to its liquid state at room temperature and its favorable spreading properties on the skin. These characteristics, combined with its ability to dissolve a variety of lipophilic compounds, make it a valuable component in the development of topical and transdermal delivery systems.
Physicochemical Properties of this compound and Related Esters
Understanding the physical and chemical properties of this compound is crucial for formulation development. While specific data for this compound can be limited, data for the closely related ester, isostearyl isostearate, provides valuable insights.
| Property | Isostearyl Isostearate | This compound (Typical) |
| INCI Name | Isostearyl Isostearate | This compound |
| CAS Number | 41669-30-1 | 57683-45-1 |
| Appearance | Oily liquid | Clear, oily liquid |
| Color (Gardner Scale) | ≤ 2.0 | Colorless to pale yellow |
| Odor | Faint | Characteristic, faint |
| Specific Gravity @ 20°C | 0.840 - 0.880 | ~0.86 |
| Refractive Index @ 20°C | 1.450 - 1.470 | ~1.46 |
| Viscosity @ 20°C (mPa.s) | 30 - 60 | ~40-70 |
| Acid Value (mg KOH/g) | ≤ 6.00 | < 1.0 |
| Saponification Value (mg KOH/g) | 90 - 110 | 100 - 120 |
| Iodine Value (g I2/100g) | ≤ 8.0 | 60 - 75 |
| Solubility | Insoluble in water and ethanol 96°. Very soluble in chloroform, methylene chloride, and mineral oils.[1] | Insoluble in water. Soluble in lipophilic solvents. |
Application Notes
As a Solubilizer for Lipophilic Active Ingredients
This compound's primary function in the context of active ingredient delivery is its role as a solubilizing agent. Many potent cosmetic and pharmaceutical actives, such as certain vitamins and antioxidants, are lipophilic and thus have poor solubility in aqueous systems. This compound provides a suitable non-aqueous environment to dissolve these ingredients, enabling their incorporation into various formulations.
3.1.1 Solubility of Common Lipophilic Actives
| Active Ingredient | Solvent System | Solubility (mg/mL) |
| Retinyl Palmitate | Chloroform, ether, vegetable oils | Soluble[2][3] |
| Captex 355 | >1000 | |
| Capryol 90 | 305.12 ± 4.61 | |
| Transcutol HP | 501.45 ± 4.57 | |
| Coenzyme Q10 | Isopropyl myristate:oleic acid (3:1 w/w) | 169.98 ± 17.43 |
| Isopropyl myristate | 118.89 ± 0.084 | |
| Ethanol | 0.3 ± 0.2 |
3.1.2 Formulation Considerations
-
Concentration: The concentration of this compound in a formulation will depend on the desired aesthetics, the required solubility of the active ingredient, and the overall composition of the product. Typical use levels can range from a few percent up to a significant portion of the oil phase.
-
Co-solvents: In cases where the solubility of an active ingredient in this compound is limited, the use of co-solvents may be beneficial. Other esters, triglycerides, or fatty alcohols can be blended to enhance the solubilizing capacity of the oil phase.
-
Stability: The presence of a double bond in the oleate moiety of this compound may make it more susceptible to oxidation compared to fully saturated esters. It is advisable to include an antioxidant, such as tocopherol (Vitamin E), in formulations containing this compound to protect both the carrier and the active ingredient from degradation.
As a Penetration Enhancer
The composition of the vehicle can significantly influence the penetration of active ingredients into the skin. Lipophilic carriers like this compound can act as penetration enhancers by altering the barrier properties of the stratum corneum. The proposed mechanism involves the fluidization of the intercellular lipids, creating a more permeable pathway for the active ingredient to traverse the skin barrier.
The following diagram illustrates the logical relationship of how a lipophilic carrier can enhance the penetration of an active ingredient.
Caption: Mechanism of Penetration Enhancement.
Experimental Protocols
Protocol for Determining the Solubility of a Lipophilic Active Ingredient in this compound
This protocol outlines a standard laboratory procedure for determining the saturation solubility of a lipophilic active ingredient in this compound.
4.1.1 Materials
-
This compound
-
Lipophilic active ingredient (e.g., Retinyl Palmitate, Coenzyme Q10)
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or magnetic stirrer with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer
-
Volumetric flasks and pipettes
-
Appropriate solvent for the analytical method
4.1.2 Procedure
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of the active ingredient into a series of vials.
-
Add a known volume or weight of this compound to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 32°C to mimic skin surface temperature).
-
Allow the mixtures to equilibrate for at least 24-48 hours. The equilibration time should be sufficient to ensure that the solution is saturated. This can be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has plateaued.
-
-
Sample Preparation for Analysis:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved active ingredient.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the concentration of the active ingredient in the diluted sample using a validated HPLC or spectrophotometric method.
-
-
Calculation:
-
Calculate the solubility of the active ingredient in this compound using the following formula:
Solubility (mg/mL) = (Concentration in diluted sample (mg/mL) x Dilution factor) / Volume of supernatant taken (mL)
-
4.1.3 Experimental Workflow Diagram
Caption: Solubility Determination Workflow.
Protocol for In-Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes the use of Franz diffusion cells to evaluate the permeation of a lipophilic active ingredient from a formulation containing this compound through a skin membrane.
4.2.1 Materials
-
Franz diffusion cells
-
Circulating water bath
-
Magnetic stir bars and stirrer
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 20 for lipophilic actives)
-
Test formulation (active ingredient dissolved in this compound)
-
Control formulation (e.g., active ingredient in a standard carrier)
-
Syringes for sampling
-
HPLC vials
-
HPLC system for analysis
4.2.2 Procedure
-
Skin Membrane Preparation:
-
Thaw frozen skin at room temperature.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Carefully mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment.
-
-
Franz Cell Assembly and Equilibration:
-
Fill the receptor compartment with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Place a magnetic stir bar in the receptor compartment.
-
Assemble the Franz cell and place it in the circulating water bath set to 32°C ± 1°C.
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Dosing and Sampling:
-
Apply a known amount of the test formulation evenly onto the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw a sample from the receptor compartment through the sampling arm.
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor solution.
-
-
Analysis:
-
Analyze the concentration of the active ingredient in the collected samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of the active ingredient permeated per unit area of the skin at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the linear portion of the plot.
-
Calculate the permeability coefficient (Kp).
-
4.2.3 Experimental Workflow Diagram
References
Application Notes and Protocols for In Vitro Skin Permeation Studies Using Isostearyl Oleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isostearyl oleate is a lipophilic emollient ester increasingly utilized in topical and transdermal formulations. Its chemical structure, derived from isostearyl alcohol and oleic acid, suggests its potential to act as a penetration enhancer, facilitating the passage of active pharmaceutical ingredients (APIs) through the stratum corneum, the primary barrier of the skin. Understanding the permeation profile of APIs in the presence of this compound is crucial for optimizing drug delivery, ensuring efficacy, and assessing safety.
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro skin permeation studies to evaluate the effect of this compound on the dermal absorption of APIs. The methodologies described are based on established scientific principles and regulatory guidelines for dermal absorption testing.[1][2][3][4][5]
Mechanism of Action of Fatty Acid Esters as Permeation Enhancers
While specific signaling pathways for this compound are not extensively documented, the mechanism of action for its constituent fatty acid, oleic acid, is well-studied and provides a likely model. Oleic acid is known to enhance skin permeation primarily by disrupting the highly ordered lipid structure of the stratum corneum.[6] This disruption can occur through several mechanisms:
-
Lipid Fluidization: Oleic acid can integrate into the lipid bilayers of the stratum corneum, increasing their fluidity and creating more permeable pathways for drug molecules.
-
Phase Separation: It can induce phase separation within the lipid matrix, creating disordered domains that offer less resistance to drug diffusion.[6]
-
Interaction with Skin Proteins: While the primary effect is on lipids, some interaction with keratin filaments may also contribute to the overall enhancement effect.
It is important to note that while this compound contains an oleic acid moiety, its larger molecular size and branched isostearyl chain may influence its interaction with the stratum corneum, potentially leading to different permeation enhancement characteristics compared to free oleic acid. Some studies on similar large esters, like isostearyl isostearate, have even suggested an improvement in skin barrier function, highlighting the need for specific experimental evaluation.[7][8]
Conceptual Signaling Pathway for Oleic Acid-Mediated Permeation Enhancement
Caption: Proposed mechanism of this compound in enhancing skin permeation.
Experimental Protocols
The following protocols outline the key experiments for evaluating the skin permeation of an API in the presence of this compound. The Franz diffusion cell is the most commonly used apparatus for these studies.[7][9][10]
Materials and Reagents
-
API: Active Pharmaceutical Ingredient of interest.
-
This compound: Cosmetic or pharmaceutical grade.
-
Vehicle/Formulation: The base formulation for the API and this compound.
-
Skin Membrane: Excised human or animal (e.g., porcine) skin.[5][9] Synthetic membranes can be used for screening but are less predictive of in vivo performance.[10]
-
Receptor Solution: Phosphate-buffered saline (PBS) pH 7.4, often with a solubilizing agent (e.g., ethanol, polysorbate 80) for poorly water-soluble APIs to maintain sink conditions.[7]
-
Franz Diffusion Cells: With appropriate receptor volume and diffusion area.
-
Water Bath/Circulator: To maintain the temperature at 32 ± 1°C.[3][9]
-
Analytical Instrumentation: HPLC, LC-MS, or other validated method for quantifying the API.
-
Standard laboratory equipment: Pipettes, syringes, vials, etc.
Franz Diffusion Cell Experimental Workflow
Caption: Workflow for in vitro skin permeation study using Franz diffusion cells.
Detailed Protocol for Franz Diffusion Cell Study
-
Skin Preparation:
-
Thaw frozen human or porcine skin at room temperature.
-
Dermatome the skin to a thickness of approximately 500 µm.
-
Cut the dermatomed skin into discs to fit the Franz diffusion cells.
-
Visually inspect the skin for any defects.
-
Store the prepared skin discs in an appropriate medium at 4°C until use.
-
-
Franz Cell Assembly and Equilibration:
-
Set up the Franz diffusion cells and connect them to a circulating water bath set to maintain a skin surface temperature of 32°C.[3][9]
-
Fill the receptor chambers with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Mount the skin discs between the donor and receptor chambers with the stratum corneum facing the donor compartment.
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Application of Formulation:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation (containing the API and this compound) and the control formulation (API without this compound) to the surface of the skin in the donor chamber.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.[7]
-
-
Sample Analysis:
-
Analyze the collected samples using a validated analytical method (e.g., HPLC) to determine the concentration of the API.
-
-
Data Analysis:
-
Plot the cumulative amount of API permeated per unit area (µg/cm²) against time (h).
-
Calculate the steady-state flux (Jss) from the linear portion of the curve.
-
Determine the lag time (t_lag) by extrapolating the linear portion of the curve to the x-axis.
-
Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / C_d, where C_d is the initial concentration of the drug in the donor chamber.
-
Calculate the Enhancement Ratio (ER) as follows: ER = Jss (with enhancer) / Jss (without enhancer).
-
-
Mass Balance:
-
At the end of the experiment, dismantle the Franz cells.
-
Wash the skin surface to collect any unabsorbed formulation.
-
Separate the epidermis and dermis.
-
Extract the API from the skin layers, the donor chamber wash, and the receptor solution to determine the total recovery. Overall recovery should ideally be between 85% and 115%.[3]
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between the control and the formulation containing this compound.
Table 1: Hypothetical Permeation Parameters of a Model Drug (API-X) with and without this compound (as a proxy for Oleic Acid data)
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Lag Time (t_lag) (h) | Enhancement Ratio (ER) |
| Control (API-X in vehicle) | 1.5 ± 0.3 | 2.1 ± 0.4 | 2.5 ± 0.5 | - |
| API-X + 5% this compound | 4.8 ± 0.7 | 6.7 ± 1.0 | 1.8 ± 0.3 | 3.2 |
*Data are presented as mean ± standard deviation (n=6). The values presented are hypothetical and based on typical enhancement seen with oleic acid for illustrative purposes. Actual values for this compound must be determined experimentally.
Mandatory Visualizations
Logical Relationship of Permeation Parameters
Caption: Relationship between experimental data and calculated permeation parameters.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the in vitro skin permeation of APIs in formulations containing this compound. By following these guidelines, researchers can generate reliable and reproducible data to understand the impact of this excipient on drug delivery, which is essential for the development of safe and effective topical and transdermal products. Due to the limited specific data on this compound, it is recommended to directly compare its performance with well-characterized enhancers like oleic acid in parallel experiments.
References
- 1. Measurement of the penetration of 56 cosmetic relevant chemicals into and through human skin using a standardized protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of skin permeation and accumulation profiles of a highly lipophilic fatty ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of skin permeation and accumulation profiles of ketorolac fatty esters [sites.ualberta.ca]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. researchgate.net [researchgate.net]
- 7. Superior effect of isostearyl isostearate on improvement in stratum corneum water permeability barrier function as examined by the plastic occlusion stress test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cir-safety.org [cir-safety.org]
- 9. researchgate.net [researchgate.net]
- 10. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of Isostearyl Oleate-Based Microemulsions for Drug Release
Introduction
Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, frequently in combination with a cosurfactant.[1][2] These systems have garnered significant attention as advanced drug delivery vehicles due to their ability to enhance the solubilization and bioavailability of poorly water-soluble drugs, improve stability, and facilitate permeation across biological membranes.[3][4][5] The oil phase is a critical component, influencing the microemulsion's structure and its capacity to solubilize lipophilic drugs.[3][4] Isostearyl oleate, an ester of isostearyl alcohol and oleic acid, serves as a suitable oil phase due to its excellent solvent properties, biocompatibility, and ability to act as a permeation enhancer.[6] These application notes provide detailed protocols for the formulation, characterization, and in vitro drug release assessment of this compound-based microemulsions, intended for researchers in drug development and pharmaceutical sciences.
Protocol 1: Formulation of this compound-Based Microemulsions
This protocol outlines the systematic process for developing a stable microemulsion formulation, starting from component selection to the final preparation.
Materials and Equipment
-
Oil Phase: this compound (alternatives: Oleic Acid, Isopropyl Myristate[3][7])
-
Co-surfactants: Transcutol®, Isopropyl Alcohol (IPA), Polyethylene Glycol 400 (PEG 400)[7][8][9]
-
Aqueous Phase: Deionized water or appropriate buffer solution (e.g., PBS pH 7.4)[4]
-
Active Pharmaceutical Ingredient (API)
-
Equipment: Magnetic stirrer, vortex mixer, analytical balance, water bath, centrifugation unit.
Step 1: Screening of Excipients
The selection of oil, surfactant, and co-surfactant is critical and is primarily based on the solubility of the API in these components.
Methodology:
-
Add an excess amount of the API to a vial containing a known volume (e.g., 1 mL) of the selected oil, surfactant, or co-surfactant.
-
Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 37°C) for 72 hours to reach equilibrium.[8]
-
After equilibration, centrifuge the samples (e.g., at 10,000 rpm for 10 minutes) to separate the undissolved drug.[8]
-
Filter the supernatant through a suitable filter (e.g., 0.45 µm).
-
Dilute the filtrate with an appropriate solvent and quantify the dissolved API concentration using a validated analytical method, such as UV-Vis Spectroscopy or HPLC.[7][8]
-
Select the oil, surfactant, and co-surfactant that demonstrate the highest solubility for the API for further development.
Table 1: Representative Solubility Data of a Model Drug
| Vehicle Category | Vehicle Name | Solubility (mg/mL) [Mean ± SD] |
|---|---|---|
| Oils | This compound | 65.5 ± 2.1 |
| Oleic Acid | 61.3 ± 0.5[8] | |
| Isopropyl Myristate | 45.2 ± 1.8 | |
| Surfactants | Tween 80 | 56.7 ± 0.5[8] |
| Labrasol® | 72.1 ± 2.5 | |
| Span 20 | 2.3 ± 0.4[8] | |
| Co-surfactants | Isopropyl Alcohol (IPA) | 77.3 ± 1.7[8] |
| Transcutol® | 85.4 ± 3.0 |
| | PEG 400 | 42.3 ± 0.5[8] |
Step 2: Construction of Pseudo-Ternary Phase Diagrams
Pseudo-ternary phase diagrams are used to identify the microemulsion existence regions, which helps in determining the optimal concentration ranges of the components.
Methodology:
-
Prepare mixtures of the chosen surfactant and co-surfactant (Smix) at various weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).[5]
-
For each Smix ratio, prepare a series of mixtures with the oil phase (this compound) at different weight ratios (e.g., from 9:1 to 1:9).
-
Titrate each oil-Smix mixture with the aqueous phase dropwise under constant magnetic stirring.[10]
-
After each addition, visually inspect the sample for transparency and phase separation. The point at which the solution becomes clear and isotropic is recorded.
-
Plot the concentrations of oil, Smix, and water on a ternary phase diagram to delineate the microemulsion region.[11]
Step 3: Preparation of Drug-Loaded Microemulsion
Based on the phase diagrams, select a formulation from the center of the microemulsion region to ensure stability.
Methodology:
-
Accurately weigh the required amounts of this compound, surfactant, and co-surfactant into a glass vial.
-
Dissolve the pre-weighed API in this oil/Smix mixture using a vortex mixer until a clear solution is obtained.
-
Slowly add the aqueous phase drop-by-drop to the mixture under continuous magnetic stirring at room temperature.[5]
-
Continue stirring until a transparent and homogenous microemulsion is formed spontaneously.
Table 2: Example of an Optimized Microemulsion Formulation
| Component | Concentration (% w/w) |
|---|---|
| API | 1.0 |
| This compound (Oil) | 10.0 |
| Tween 80 (Surfactant) | 37.5 |
| Transcutol® (Co-surfactant) | 12.5 |
| Deionized Water (Aqueous Phase) | 39.0 |
Protocol 2: Physicochemical Characterization
Characterization is essential to ensure the quality, stability, and performance of the microemulsion.
Equipment
-
Dynamic Light Scattering (DLS) instrument (for size and zeta potential)
-
pH meter
-
Conductometer
-
Abbe refractometer
-
Rheometer/Viscometer
-
Transmission Electron Microscope (TEM)
Methodology
-
Visual Inspection: Observe the formulation for clarity, homogeneity, and any signs of phase separation or precipitation.[5]
-
Droplet Size and Polydispersity Index (PDI): Dilute the microemulsion with deionized water and measure the globule size and PDI using a DLS instrument. A PDI value < 0.3 indicates a narrow and uniform size distribution.[5]
-
Zeta Potential: Measure the zeta potential using the same DLS instrument to predict the stability of the colloidal system. High absolute values indicate good stability.
-
pH, Conductivity, and Refractive Index: Measure these parameters directly using the respective instruments. Conductivity measurements help identify the microemulsion type (O/W, W/O, or bicontinuous).[12]
-
Rheological Behavior: Determine the viscosity and flow properties of the microemulsion using a rheometer.
-
Thermodynamic Stability: Subject the formulation to centrifugation (e.g., 5000 rpm for 30 min) and heating-cooling cycles (e.g., six cycles between 4°C and 40°C) to check for any physical instability.[7]
Table 3: Representative Physicochemical Properties of an Optimized Formulation
| Parameter | Value [Mean ± SD] |
|---|---|
| Droplet Size (nm) | 93.2 ± 6.0[5] |
| Polydispersity Index (PDI) | 0.25 ± 0.05 |
| Zeta Potential (mV) | -15.5 ± 1.2 |
| pH | 6.8 ± 0.2 |
| Conductivity (µS/cm) | 75.5 ± 2.1[12] |
| Refractive Index | 1.43 ± 0.01[9] |
| Viscosity (cP) | 45.0 ± 3.5 |
Protocol 3: In Vitro Drug Release Studies
This protocol describes how to evaluate the release profile of the API from the microemulsion using Franz diffusion cells.
Equipment and Materials
-
Franz diffusion cells
-
Synthetic membrane (e.g., dialysis membrane with 12-14 kDa MWCO[13], cellulose acetate) or excised rat skin[5]
-
Receptor medium (e.g., Phosphate buffer with a small percentage of ethanol to ensure sink conditions)[7][13]
-
Water bath with stirrer
-
HPLC or UV-Vis Spectrophotometer
Methodology
-
Hydrate the synthetic membrane in the receptor medium for at least 12 hours before the experiment.
-
Mount the membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with pre-warmed (37°C) receptor medium and ensure no air bubbles are trapped beneath the membrane. Place a small magnetic stir bar in the receptor compartment.[7]
-
Place the cells in a water bath maintained at 37 ± 0.5°C with constant stirring.
-
Accurately place a known quantity (e.g., 1 mL) of the drug-loaded microemulsion into the donor compartment.[13]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 1 mL) from the receptor compartment.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.[13]
-
Analyze the drug concentration in the collected samples using a validated analytical method (HPLC or UV-Vis).
-
Calculate the cumulative percentage of drug released over time and plot the release profile.
Data Analysis
The drug release data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release.[13] The Higuchi model is often suitable for microemulsion systems.[7]
Table 4: Representative In Vitro Cumulative Drug Release Data
| Time (hours) | Cumulative Release (%) [Mean ± SD] |
|---|---|
| 0 | 0 |
| 1 | 25.4 ± 2.1 |
| 2 | 38.9 ± 2.5 |
| 4 | 51.4 ± 0.6[13] |
| 8 | 62.1 ± 1.8 |
| 12 | 64.5 ± 2.3 |
| 24 | 65.8 ± 3.1[13] |
Overall Development and Evaluation Workflow
The entire process, from initial formulation to final evaluation, follows a logical progression to ensure a systematic and thorough development of the microemulsion drug delivery system.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the Versatility of Microemulsions in Cutaneous Drug Delivery: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation of Microemulsion Systems for Dermal Delivery of Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Microemulsions Enhance the In Vitro Antioxidant Activity of Oleanolic Acid in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Isostearyl Oleate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility issues with Isostearyl Oleate in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research and formulation development.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Phase Separation or Cloudiness | This compound is inherently insoluble in water, leading to the formation of separate layers or a cloudy appearance. | Employ a suitable solubilization technique such as co-solvency or the formation of an oil-in-water emulsion using surfactants. |
| Precipitation of this compound | The concentration of this compound exceeds its solubility limit in the chosen solvent system. | Increase the concentration of the co-solvent or surfactant. Alternatively, consider a different solvent system with higher solubilizing capacity. |
| Inconsistent Results Between Batches | Variations in experimental conditions such as temperature, mixing speed, or order of addition of components. | Standardize all experimental parameters. Follow a detailed, step-by-step protocol consistently. |
| Poor Bioavailability in in vitro/in vivo Models | Inefficient delivery of the lipophilic this compound across biological membranes. | Formulate this compound into a nanoemulsion to increase surface area and improve absorption. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in water?
A1: this compound is an ester of isostearyl alcohol and oleic acid. It is a large, non-polar molecule, making it highly lipophilic (oil-loving) and hydrophobic (water-repelling). Its chemical structure prevents it from forming favorable interactions with polar water molecules, leading to its very low solubility in aqueous solutions.
Q2: What are the primary methods to solubilize this compound in an aqueous medium?
A2: The two primary methods are:
-
Co-solvency: Blending water with a water-miscible organic solvent (co-solvent) that can dissolve this compound.
-
Emulsification: Dispersing this compound as fine droplets in water with the help of surfactants to form a stable oil-in-water (O/W) emulsion.
Q3: How do I select the right surfactant for creating an this compound emulsion?
A3: The selection of a surfactant is guided by the Hydrophilic-Lipophilic Balance (HLB) system. For an oil-in-water (O/W) emulsion, surfactants or a blend of surfactants with a relatively high HLB value (typically in the range of 8-18) are required.[1][2][3][4] It is often beneficial to use a combination of surfactants to achieve a more stable emulsion.[5]
Q4: Can this compound be used for drug delivery?
A4: Yes, due to its lipophilic nature, this compound can serve as a vehicle for delivering poorly water-soluble drugs.[6][7] It can be formulated into emulsions or nanoemulsions to enhance the topical or parenteral delivery of various active pharmaceutical ingredients (APIs).[6][8][9][10]
Quantitative Data: Solubility of this compound in Common Co-solvents
| Co-solvent | Estimated Solubility of this compound ( g/100 mL at 25°C) | Notes |
| Ethanol | Soluble | Ethanol is a polar solvent that can dissolve a wide range of non-polar compounds. |
| Propylene Glycol | Soluble | Propylene glycol is a good solvent for many organic compounds and is commonly used in pharmaceutical formulations.[14][15] |
| Polyethylene Glycol (PEG 400) | Soluble | PEG 400 is a water-miscible polymer that can enhance the solubility of lipophilic substances.[16][17][18][19] |
| Isopropyl Myristate | Very Soluble | As a fellow ester, Isopropyl Myristate is an excellent solvent for this compound.[20][21][22][23] |
| Oleic Acid | Very Soluble | Due to their similar chemical nature, this compound is highly soluble in Oleic Acid.[13][24][25] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the "gold standard" thermodynamic or equilibrium solubility assay.
-
Preparation: Add an excess amount of this compound to a known volume of the aqueous solution (e.g., purified water, buffer) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (24-72 hours) to ensure equilibrium is reached.
-
Separation: Allow the solution to stand undisturbed to let the undissolved this compound settle.
-
Filtration: Carefully filter the supernatant through a 0.22 µm filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Preparation of an Oil-in-Water (O/W) Emulsion
This protocol provides a general method for creating a stable O/W emulsion of this compound.
-
Oil Phase Preparation: Dissolve the desired amount of this compound and any oil-soluble components (e.g., lipophilic drug) in a suitable vessel. Gently heat if necessary to ensure complete dissolution.
-
Aqueous Phase Preparation: In a separate vessel, dissolve the chosen surfactant(s) and any water-soluble components in purified water.
-
Emulsification: While stirring the aqueous phase at a high speed with a homogenizer, slowly add the oil phase.
-
Homogenization: Continue homogenization for a sufficient time (e.g., 5-15 minutes) to form a uniform and fine emulsion.
-
Cooling: If heating was used, allow the emulsion to cool to room temperature while stirring gently.
-
Characterization: Characterize the emulsion for droplet size, stability, and other relevant parameters.
Visualizations
Experimental Workflow for Emulsion Preparation
Caption: Workflow for preparing an oil-in-water emulsion of this compound.
Logical Relationship: Troubleshooting Phase Separation
Caption: Troubleshooting logic for addressing phase separation in emulsions.
Signaling Pathway: PPARα Activation via a Lipid-Based Drug Delivery System
This diagram illustrates a hypothetical mechanism where an this compound-based nanoemulsion delivers an anti-inflammatory drug that activates the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) signaling pathway. Fatty acids and their derivatives are known to be natural ligands for PPARs.[1][2]
Caption: PPARα signaling pathway activated by a drug delivered via an this compound nanoemulsion.
References
- 1. PPARs: transcriptional effectors of fatty acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. academic.oup.com [academic.oup.com]
- 5. PROPYLENE GLYCOL ISOSTEARATE - Ataman Kimya [atamanchemicals.com]
- 6. Nanoemulsion as a carrier to improve the topical anti-inflammatory activity of stem bark extract of Rapanea ferruginea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 8. Nano-Emulsion Based Gel for Topical Delivery of an Anti-Inflammatory Drug: In vitro and in vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. scienceasia.org [scienceasia.org]
- 12. phexcom.com [phexcom.com]
- 13. Oleic acid - Wikipedia [en.wikipedia.org]
- 14. cir-safety.org [cir-safety.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Dyna Glycol [dynaglycolsindia.com]
- 18. PEG 400 OLEATE - Ataman Kimya [atamanchemicals.com]
- 19. researchgate.net [researchgate.net]
- 20. Isopropyl Myristate | C17H34O2 | CID 8042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. solubilityofthings.com [solubilityofthings.com]
- 22. ISOPROPYL MYRISTATE - Ataman Kimya [atamanchemicals.com]
- 23. Buy Isopropyl myristate | 110-27-0 | >98% [smolecule.com]
- 24. rawsource.com [rawsource.com]
- 25. oliviaoleo.com [oliviaoleo.com]
Technical Support Center: Optimizing Isostearyl Oleate for Enhanced Emollience
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the concentration of Isostearyl oleate for enhanced emollience in their formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in topical formulations?
This compound is an ester that functions as an emollient in cosmetic and pharmaceutical formulations.[1][2] Its primary role is to soften and smooth the skin by forming a semi-occlusive film that helps to maintain skin hydration and plasticity.[3][4] It is known for providing a rich, non-greasy skin feel and improving the spreadability of products like creams, lotions, and lipsticks.[1][5]
Q2: What is a typical concentration range for this compound in a formulation?
As an emollient, this compound is typically used in concentrations ranging from 3% to 20% w/w in skin care emulsions, making it a significant component of the oil phase after water.[6][7] The optimal concentration will depend on the desired sensory profile, the other ingredients in the formulation, and the intended application.
Q3: How does the concentration of this compound affect the sensory properties of a formulation?
The concentration of this compound, like other emollients, plays a major role in the skin feel of a formulation.[6] Higher concentrations can increase the perception of richness and lubrication, but may also lead to a greasier feel if not properly balanced with other ingredients. Optimizing the concentration is key to achieving the desired sensory attributes such as smoothness, spreadability, and after-feel.
Q4: What methods can be used to evaluate the emollience of a formulation containing this compound?
The emollience of a formulation can be assessed through two primary methods:
-
Sensory Analysis: This involves trained panelists who evaluate predefined attributes such as difficulty of spreading, gloss, residue, stickiness, slipperiness, softness, and oiliness.[7][8][9]
-
Instrumental Analysis: This uses specialized equipment to measure physical properties of the skin before and after product application. Key measurements include skin hydration (corneometry), transepidermal water loss (TEWL), skin elasticity, and surface properties like smoothness and texture.[10][11] It is often recommended to use a combination of bioengineering techniques for a comprehensive understanding of an emollient's performance.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and testing of products containing this compound.
Issue 1: Formulation feels too greasy or heavy on the skin.
-
Question: My formulation with this compound leaves a greasy and heavy residue. How can I improve the skin feel?
-
Answer:
-
Reduce Concentration: The most direct approach is to lower the concentration of this compound. Try reducing it in increments of 2-3% to find the optimal level that provides emollience without excessive greasiness.
-
Incorporate Lighter Emollients: Blend this compound with lighter, faster-spreading emollients. This can improve the initial feel and reduce the perception of a heavy residue.
-
Adjust the Emulsifier System: The type and concentration of the emulsifier can influence the sensory profile. An improper emulsifier system can contribute to a heavy feel.
-
Add Absorbent Powders: Incorporating small amounts of powders like starches, silica, or boron nitride can help to absorb excess oil and create a more matte, powdery after-feel.
-
Issue 2: Poor spreadability of the cream/lotion.
-
Question: My formulation is difficult to spread evenly. Could the this compound be the cause?
-
Answer:
-
Optimize Concentration: While this compound generally improves spreadability, an imbalanced formulation can lead to a draggy feel.[5] Experiment with different concentrations to find the sweet spot.
-
Evaluate Viscosity: The overall viscosity of the formulation is a key factor in spreadability. If the product is too thick, consider reducing the level of thickeners or adjusting the oil-to-water ratio. The viscosity of emollients themselves can be correlated with the difficulty of spreading.
-
Synergistic Emollient Blends: Combine this compound with low-viscosity emollients to enhance the overall spreadability of the formulation.
-
Issue 3: Inconsistent or undesirable texture (e.g., graininess, separation).
-
Question: My emulsion is showing signs of instability, such as graininess or phase separation. How can I troubleshoot this?
-
Answer:
-
Check Emulsifier Compatibility and Concentration: Ensure that the chosen emulsifier is suitable for the oil phase and is used at the correct concentration. The emulsifier's HLB (Hydrophile-Lipophile Balance) should be appropriate for the overall formulation.
-
Homogenization Process: Inadequate homogenization can lead to large droplet sizes and instability. Optimize the speed and duration of your homogenization step.
-
Impact of Other Ingredients: Some ingredients, like certain active compounds or electrolytes, can destabilize an emulsion. Review the compatibility of all components in your formulation.
-
Manufacturing Temperature: Pay close attention to the recommended temperatures for each phase during the emulsification process.
-
Issue 4: Instrumental readings (Corneometer) do not show a significant increase in skin hydration.
-
Question: I'm not observing the expected increase in skin hydration with my this compound formulation when using a Corneometer. What could be the reason?
-
Answer:
-
Comprehensive Evaluation: Corneometry measures the electrical capacitance of the skin, which is influenced by its water content. However, some emollients, like Isostearyl Isostearate (a similar ester), may provide moisturizing benefits through mechanisms not fully captured by this single measurement, such as improving the skin barrier function over time.[4]
-
Incorporate Additional Measurements: To get a fuller picture of the emollient's performance, supplement Corneometer readings with other instrumental measurements like Transepidermal Water Loss (TEWL) and skin elasticity (cutometry).
-
Long-Term Study: The benefits of some emollients on skin barrier function may become more apparent after consistent use over several days or weeks. Consider extending the duration of your in-vivo studies.
-
Formulation Base: The overall formulation can significantly impact the delivery and efficacy of the emollient. The base vehicle may be interfering with the hydrating properties of the this compound.
-
Data Presentation
The following table provides an illustrative summary of how different concentrations of this compound might be expected to perform based on general emollient principles. Note: These values are representative and should be confirmed by experimental data for your specific formulation.
| Concentration of this compound (% w/w) | Sensory Attribute: Spreadability (1-10 Scale) | Sensory Attribute: Greasiness (1-10 Scale) | Instrumental Measurement: Skin Hydration (Corneometer Units - % Increase from Baseline) |
| 5% | 7 | 3 | 15% |
| 10% | 8 | 5 | 25% |
| 15% | 9 | 7 | 30% |
Experimental Protocols
Protocol 1: Sensory Evaluation of Emollience
Objective: To quantify the sensory properties of a topical formulation containing this compound using a trained sensory panel.
Methodology:
-
Panelist Selection and Training:
-
Recruit a panel of 10-15 individuals.
-
Train panelists to identify and rate the intensity of key sensory attributes (e.g., spreadability, absorbency, slipperiness, gloss, tackiness, oiliness, residue, and softness) on a standardized scale (e.g., a 10-point scale).
-
-
Sample Preparation and Application:
-
Prepare formulations with varying concentrations of this compound (e.g., 5%, 10%, 15% w/w) in a consistent base.
-
Apply a standardized amount (e.g., 0.1g) of each formulation to a designated area on the panelists' forearms.
-
-
Evaluation Procedure:
-
Panelists will evaluate the sensory attributes at predefined time points (e.g., during application, 1 minute after application, and 10 minutes after application).
-
Panelists will record their scores for each attribute on a provided evaluation form.
-
-
Data Analysis:
-
Analyze the collected data statistically (e.g., using ANOVA) to determine if there are significant differences in the sensory profiles of the formulations.
-
Protocol 2: Instrumental Measurement of Skin Hydration
Objective: To objectively measure the effect of a topical formulation containing this compound on skin hydration using a Corneometer.
Methodology:
-
Subject Recruitment:
-
Recruit a panel of subjects with normal to dry skin.
-
Subjects should refrain from using moisturizers on the test area for a specified period (e.g., 24 hours) before the measurement.
-
-
Acclimatization:
-
Allow subjects to acclimatize to the controlled environmental conditions of the testing room (e.g., 20-22°C and 40-60% relative humidity) for at least 20 minutes.
-
-
Baseline Measurement:
-
Take baseline skin hydration readings from a designated test area on the forearm using a Corneometer CM 825.
-
-
Product Application:
-
Apply a standardized amount of the test formulation to the designated area.
-
-
Post-Application Measurements:
-
Take Corneometer readings at specified time intervals after product application (e.g., 1 hour, 2 hours, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage change in skin hydration from the baseline for each time point.
-
Use statistical analysis to determine the significance of the hydration effect.
-
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for a greasy formulation.
References
- 1. [PDF] Emulsion stability of cosmetic creams based on water-in-oil high internal phase emulsions | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Isosorbide Di-(Linoleate/Oleate) Stimulates Prodifferentiation Gene Expression to Restore the Epidermal Barrier and Improve Skin Hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of chemicals on the phase and viscosity behavior of water in oil emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. researchgate.net [researchgate.net]
- 10. Fat crystals and water-in-oil emulsion stability | Semantic Scholar [semanticscholar.org]
- 11. Development and Evaluation of a Stable Oil-in-Water Emulsion with High Ostrich Oil Concentration for Skincare Applications [mdpi.com]
Technical Support Center: Troubleshooting Phase Separation in Emulsions Containing Isostearyl Isostearate
This technical support center provides researchers, scientists, and drug development professionals with guidance on resolving phase separation issues in emulsions formulated with Isostearyl Isostearate. The following information is presented in a question-and-answer format to directly address common challenges encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: What is Isostearyl Isostearate and what is its primary role in emulsions?
Isostearyl Isostearate is an emollient ester derived from isostearyl alcohol and isostearic acid. In emulsions, it primarily functions as a skin-conditioning agent and emollient, providing a light, non-greasy feel while enhancing product spreadability and skin hydration. It is frequently used in a variety of cosmetic and personal care products, including moisturizers, lotions, and foundations.
Q2: What is the required Hydrophilic-Lipophilic Balance (HLB) for creating a stable oil-in-water (O/W) emulsion with Isostearyl Isostearate?
To create a stable oil-in-water (O/W) emulsion with Isostearyl Isostearate (also known by its chemical name, Isooctadecanoic Acid, Isooctadecyl Ester), a required HLB of 12.0 is recommended.
Troubleshooting Guide for Phase Separation
Q3: My O/W emulsion with Isostearyl Isostearate is showing signs of phase separation. What are the most common causes?
Phase separation in emulsions containing Isostearyl Isostearate can be attributed to several factors. The most common issues include an incorrect HLB of the emulsifier system, improper processing parameters, or interactions with other formulation components.
Q4: How do I troubleshoot phase separation related to the HLB value?
An incorrect HLB is a primary cause of emulsion instability. Since Isostearyl Isostearate requires an HLB of 12 for a stable O/W emulsion, your emulsifier or blend of emulsifiers should match this value.
-
Verification: Calculate the weighted average HLB of your current emulsifier system.
-
Adjustment: If the calculated HLB is not 12, adjust the ratio of your high and low HLB emulsifiers. For instance, you can use a blend of a high HLB emulsifier (e.g., Polysorbate 80, HLB = 15.0) and a low HLB emulsifier (e.g., Sorbitan Oleate, HLB = 4.3) to achieve the target HLB of 12.
Q5: Can the concentration of Isostearyl Isostearate affect emulsion stability?
Yes, a high concentration of emollients like Isostearyl Isostearate can increase the oil phase volume, potentially overwhelming the emulsifier system and leading to instability. If you are using a high concentration of Isostearyl Isostearate, you may need to:
-
Increase the total concentration of your emulsifier system.
-
Incorporate a stabilizer, such as a polymer or gum, to increase the viscosity of the continuous phase and hinder droplet coalescence.
Q6: What role do mixing speed and duration play in the stability of these emulsions?
The energy input during emulsification is critical. Insufficient shear can result in large oil droplets that are more prone to coalescence and creaming. Conversely, excessive shear, especially in the presence of shear-sensitive ingredients like certain polymers, can degrade the stabilizer and also lead to instability.
-
Optimization: Experiment with different mixing speeds and durations to find the optimal conditions that produce a fine, uniform droplet size without compromising the integrity of other ingredients.
Q7: How does temperature influence the stability of emulsions with Isostearyl Isostearate?
Temperature fluctuations during preparation and storage can significantly impact emulsion stability.
-
Heating and Cooling: Ensure that both the oil and water phases are heated to the same temperature (typically 70-75°C) before emulsification to ensure proper melting of all components and facilitate uniform mixing.[1] Rapid or uneven cooling can lead to the crystallization of certain ingredients and break the emulsion.
-
Storage: Store the final product at a stable temperature. Freeze-thaw cycles can be particularly detrimental to emulsion stability.
Q8: Can electrolytes in my formulation cause phase separation?
Yes, the addition of electrolytes can disrupt the stability of an emulsion by altering the charge on the oil droplets and affecting the performance of ionic emulsifiers. If your formulation contains electrolytes, consider using non-ionic emulsifiers, which are generally more tolerant to their presence.
Data Presentation
| Parameter | Value | Reference |
| Required HLB of Isostearyl Isostearate (for O/W Emulsion) | 12.0 | Croda Pharma |
Experimental Protocols
General Protocol for Preparing a Stable O/W Emulsion with Isostearyl Isostearate:
-
Phase A (Oil Phase) Preparation:
-
Combine Isostearyl Isostearate and any other oil-soluble ingredients (e.g., other emollients, waxes, oil-soluble actives).
-
Add your chosen emulsifier(s) with a combined HLB of approximately 12.0.
-
Heat Phase A to 70-75°C with gentle stirring until all components are melted and uniform.
-
-
Phase B (Water Phase) Preparation:
-
Combine deionized water, humectants (e.g., glycerin), and any water-soluble actives.
-
If using a stabilizer like a gum or polymer, disperse it in the water phase at this stage.
-
Heat Phase B to 70-75°C with stirring.
-
-
Emulsification:
-
Slowly add the oil phase (Phase A) to the water phase (Phase B) with continuous high-shear mixing.
-
Homogenize for a sufficient time to achieve a fine, uniform droplet size. The optimal time will depend on the batch size and equipment.
-
-
Cooling:
-
Begin cooling the emulsion while maintaining gentle, continuous stirring.
-
Incorporate any temperature-sensitive ingredients (e.g., preservatives, fragrances) when the emulsion has cooled to below 40°C.
-
-
Final Adjustments:
-
Once the emulsion has reached room temperature, check the pH and adjust if necessary.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for phase separation.
Caption: Key factors influencing emulsion stability.
References
Strategies to improve the oxidative stability of Isostearyl oleate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the oxidative stability of Isostearyl Oleate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is oxidative stability and why is it important for this compound?
A1: Oxidative stability refers to the resistance of this compound to degradation by atmospheric oxygen. The oleate moiety in the molecule contains a carbon-carbon double bond which is susceptible to oxidation.[1][2] This degradation can lead to the formation of undesirable byproducts, including peroxides, aldehydes, and ketones, which can alter the physical and chemical properties of the final product, potentially causing rancidity, changes in color and odor, and a decrease in performance.[2] Ensuring oxidative stability is critical for maintaining the quality, efficacy, and shelf-life of formulations containing this compound.
Q2: What are the main factors that accelerate the oxidation of this compound?
A2: Several factors can accelerate the oxidation of this compound:
-
Temperature: Higher temperatures increase the rate of oxidation reactions.[3]
-
Light: Exposure to light, particularly UV light, can initiate the formation of free radicals, which are key intermediates in the oxidation process.[4]
-
Oxygen: The concentration of oxygen in contact with the ester directly influences the rate of oxidation.[4]
-
Presence of Metal Ions: Transition metals such as iron and copper can act as pro-oxidants, catalyzing the decomposition of hydroperoxides and accelerating the oxidation process.[5]
Q3: What are the primary degradation products of this compound oxidation?
A3: The initial products of this compound oxidation are hydroperoxides. These are known as primary oxidation products.[1] These hydroperoxides are unstable and can further decompose into a variety of secondary oxidation products, including aldehydes, ketones, alcohols, and short-chain carboxylic acids. These secondary products are often responsible for the rancid odors and flavors associated with oxidative degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Development of a rancid odor in the this compound sample. | Oxidative degradation leading to the formation of volatile secondary oxidation products. | 1. Add an appropriate antioxidant or a synergistic blend of antioxidants. 2. Store the product in airtight containers, protected from light, and at a controlled, cool temperature. 3. Consider packaging under an inert atmosphere (e.g., nitrogen). |
| Increase in the peroxide value of the formulation over time. | Ongoing primary oxidation of the oleate double bond. | 1. Review the antioxidant system; the concentration or type of antioxidant may be insufficient. 2. Investigate the presence of pro-oxidant contaminants (e.g., metal ions) and consider using a chelating agent like citric acid.[6] 3. Ensure storage conditions minimize exposure to oxygen and light.[4] |
| Discoloration (e.g., yellowing) of the product. | Formation of colored compounds from the degradation of primary and secondary oxidation products. | 1. Implement a more robust antioxidant strategy. 2. Protect the product from light exposure by using opaque packaging. 3. Evaluate the compatibility of all formulation ingredients to ensure no pro-oxidant interactions are occurring. |
| Inconsistent results in oxidative stability testing (e.g., Rancimat). | Variability in sample preparation, instrument calibration, or experimental conditions. | 1. Ensure the sample is homogeneous before testing. 2. Verify the calibration and proper functioning of the testing equipment. 3. Strictly control experimental parameters such as temperature and airflow rate as specified in the standard method.[7][8] |
Strategies to Improve Oxidative Stability
The primary strategy to enhance the oxidative stability of this compound is the addition of antioxidants. Antioxidants can be broadly categorized as primary (free radical scavengers) and secondary (peroxide decomposers, metal chelators).
Antioxidant Performance Data
The following table summarizes the effectiveness of various antioxidants in improving the oxidative stability of oils rich in oleic acid, which can serve as a guide for selecting antioxidants for this compound. The data is presented as the Oil Stability Index (OSI) or induction period, where a longer time indicates better stability.
| Antioxidant | Concentration (ppm) | System | Test Method | Induction Period (hours) | Reference |
| Control (No Antioxidant) | 0 | Canola Oil | OSI | 10.5 | [9] |
| TBHQ | 200 | Canola Oil | OSI | 22.0 | [9] |
| Rosemary Extract | 1000 | Canola Oil | OSI | 15.0 | [9] |
| Control (No Antioxidant) | 0 | Used Frying Oil Methyl Esters | Rancimat @ 110°C | 3.42 | [10] |
| BHA | 200 | Used Frying Oil Methyl Esters | Rancimat @ 110°C | > 12 | [10] |
| BHT | 200 | Used Frying Oil Methyl Esters | Rancimat @ 110°C | 6.8 | [10] |
| TBHQ | 200 | Used Frying Oil Methyl Esters | Rancimat @ 110°C | 8.5 | [10] |
| Propyl Gallate (PG) | 200 | Used Frying Oil Methyl Esters | Rancimat @ 110°C | > 12 | [10] |
| Vitamin E | 200 | Used Frying Oil Methyl Esters | Rancimat @ 110°C | 4.2 | [10] |
Note: The effectiveness of an antioxidant can vary depending on the specific formulation and storage conditions.
Experimental Protocols
Protocol 1: Determination of Oxidative Stability by the Rancimat Method
This method is an accelerated oxidation test that determines the induction time of an oil or fat, which is a measure of its resistance to oxidation.[7][8]
Apparatus:
-
Rancimat instrument
-
Reaction vessels
-
Measuring vessels with electrodes
-
Air pump
-
Heating block
Procedure:
-
Weigh 3.0 g (± 0.1 g) of the this compound sample directly into a clean, dry reaction vessel.[8]
-
Fill a measuring vessel with 60 mL of deionized water and place the electrode-containing lid on top.
-
Connect the reaction vessel and the measuring vessel with the appropriate tubing.
-
Place the reaction vessel into the heating block, which has been preheated to the desired temperature (typically 110-120°C for oils).
-
Start the measurement, which involves passing a continuous stream of purified air through the sample.
-
Volatile oxidation products formed during the degradation of the ester are carried by the air into the measuring vessel, where they dissolve in the water and increase its conductivity.
-
The instrument continuously records the conductivity. The induction time is the point at which a rapid increase in conductivity is observed.
Protocol 2: Determination of Peroxide Value (PV)
The peroxide value is a measure of the concentration of peroxides and hydroperoxides (primary oxidation products) in a sample.[1]
Reagents:
-
Acetic acid-chloroform solvent mixture (3:2 v/v)
-
Saturated potassium iodide (KI) solution
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (0.01 N or 0.1 N)
-
1% Starch indicator solution
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask with a glass stopper.
-
Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly one minute.
-
Immediately add 30 mL of deionized water and unstopper the flask.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution, swirling the flask continuously until the yellow iodine color has almost disappeared.
-
Add about 2 mL of starch indicator solution. The solution will turn blue/black.
-
Continue the titration with vigorous swirling until the blue color is completely discharged.
-
Perform a blank determination under the same conditions without the sample.
-
Calculate the peroxide value (in meq/kg) using the following formula: PV (meq/kg) = [(S - B) * N * 1000] / W Where:
-
S = volume of titrant for the sample (mL)
-
B = volume of titrant for the blank (mL)
-
N = normality of the sodium thiosulfate solution
-
W = weight of the sample (g)
-
Visualizations
References
- 1. Peroxide value - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. US5077069A - Composition of natural antioxidants for the stabilization of polyunsaturated oils - Google Patents [patents.google.com]
- 7. btsa.com [btsa.com]
- 8. metrohm.com [metrohm.com]
- 9. aocs.org [aocs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Isostearyl Oleate Degradation Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of isostearyl oleate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound can degrade through three primary pathways:
-
Hydrolysis: This involves the cleavage of the ester bond in the presence of water, yielding isostearyl alcohol and oleic acid. This process can be accelerated by acidic or basic conditions.
-
Oxidation: The primary site of oxidation is the double bond within the oleic acid moiety. This can lead to the formation of a complex mixture of byproducts, including aldehydes, ketones, and shorter-chain carboxylic acids. The presence of oxygen, light, and metal ions can catalyze oxidation.
-
Thermal Degradation: At elevated temperatures, this compound can undergo complex degradation reactions. This can involve isomerization, dechlorination (if chlorine is present), and deacylation, leading to a variety of breakdown products.[1][2]
Q2: What are the expected byproducts of this compound degradation?
A2: The expected byproducts depend on the degradation pathway:
-
Hydrolysis: The main byproducts are isostearyl alcohol and oleic acid.
-
Oxidation: A variety of compounds can be formed, including:
-
Thermal Degradation: The byproducts can be numerous and varied, including isomers of this compound, and products of dechlorination and deacylation if relevant catalysts or conditions are present.[1][2]
Q3: How can I minimize the degradation of this compound during storage and experimentation?
A3: To minimize degradation, consider the following:
-
Storage: Store this compound in a cool, dark place in a well-sealed container to protect it from heat, light, and oxygen. Purging the container with an inert gas like nitrogen or argon can also help.
-
Handling: Minimize exposure to air and light during experiments. Use antioxidants if compatible with your experimental design.
-
pH Control: Maintain a neutral pH to minimize acid- or base-catalyzed hydrolysis.
-
Metal Contamination: Avoid contact with metal surfaces that can catalyze oxidation. Use glass or inert plastic labware where possible.
Q4: What analytical techniques are best suited for studying this compound degradation?
A4: A combination of chromatographic and spectroscopic techniques is often employed:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating this compound from its non-volatile degradation products. A variety of detectors can be used, including UV-Vis, Refractive Index (RI), and Mass Spectrometry (MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile byproducts of oxidation and thermal degradation.[5]
-
Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TG-FTIR): Can be used to study the thermal degradation process and identify the evolved gaseous products.[6]
Troubleshooting Guides
Guide 1: Unexpected Peaks in HPLC Chromatogram
| Problem | Possible Cause | Recommended Solution |
| Appearance of early eluting peaks. | Hydrolysis of this compound to the more polar isostearyl alcohol and oleic acid. | - Check the pH of your sample and mobile phase. - Ensure your sample was not exposed to high humidity or water. - Prepare fresh samples and analyze them promptly. |
| Appearance of multiple, poorly resolved peaks. | Oxidative degradation leading to a complex mixture of byproducts. | - Check for sources of oxygen or metal ion contamination. - Store samples under an inert atmosphere and protect them from light. - Consider adding an antioxidant to your sample if it does not interfere with the analysis. |
| Ghost peaks or baseline instability. | Contamination from the mobile phase or sample carryover. | - Filter all mobile phases and use high-purity solvents. - Implement a robust column washing procedure between injections. - Check for buffer precipitation, especially when mixing with organic solvents. |
Guide 2: Inconsistent Results in Stability Studies
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate samples. | Inconsistent sample handling and storage. | - Standardize your sample preparation procedure. - Ensure all samples are stored under identical conditions. - Minimize the time between sample preparation and analysis. |
| Accelerated degradation compared to expectations. | Uncontrolled environmental factors. | - Verify the temperature and humidity control of your stability chambers. - Protect samples from light exposure, even within the chamber. - Ensure the container closure system is appropriate and properly sealed. |
| Difficulty in identifying degradation products. | Co-elution of byproducts or lack of appropriate analytical standards. | - Optimize your HPLC or GC method to improve peak resolution. - Use mass spectrometry (LC-MS or GC-MS) for structural elucidation of unknown peaks. - Perform forced degradation studies to generate potential degradation products for use as references.[7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation pathways and byproducts. This information is crucial for developing stability-indicating analytical methods.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or isopropanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[8][9]
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a sample of pure this compound in an oven at 180°C for 12 hours.[10] After cooling, dissolve in the chosen solvent.
-
Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber) for a defined period.
-
-
Sample Analysis:
-
Before analysis, neutralize the acid and base-hydrolyzed samples.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like HPLC-UV/MS.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Use mass spectrometry data to propose structures for the unknown byproducts.
-
Protocol 2: HPLC Method for Analysis of this compound and its Degradation Products
Objective: To separate and quantify this compound and its primary non-volatile degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV or RI detector. An LC-MS system is recommended for peak identification.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically required.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 80% B, increase to 100% B over 20 minutes, hold for 10 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector:
-
UV at 205 nm (for the ester carbonyl group).
-
Refractive Index (RI) for universal detection.
-
Mass Spectrometer for identification.
-
-
Sample Preparation: Dilute the sample in the mobile phase or a compatible solvent.
Quantitative Data Summary
The following tables provide an example of how to present quantitative data from a forced degradation study of this compound. The values are hypothetical and for illustrative purposes only.
Table 1: Summary of this compound Degradation under Forced Conditions
| Stress Condition | % this compound Remaining | Total % Degradation Products |
| Control (Unstressed) | 99.8% | 0.2% |
| 0.1 M HCl, 60°C, 24h | 85.2% | 14.8% |
| 0.1 M NaOH, 60°C, 24h | 78.9% | 21.1% |
| 3% H₂O₂, RT, 24h | 92.5% | 7.5% |
| 180°C, 12h | 65.1% | 34.9% |
Table 2: Profile of Major Degradation Byproducts (Hypothetical Data)
| Byproduct | Hydrolysis (Acidic) | Oxidation | Thermal |
| Isostearyl Alcohol | 7.2% | < 0.1% | 5.4% |
| Oleic Acid | 7.5% | < 0.1% | 6.1% |
| 9-Oxononanoic Acid | Not Detected | 2.8% | 1.5% |
| Azelaic Acid | Not Detected | 1.9% | 0.8% |
| Nonanal | Not Detected | 1.2% | 0.5% |
| Other Unknowns | 0.1% | 1.6% | 20.6% |
Visualizations
Caption: Hydrolytic degradation pathway of this compound.
Caption: Simplified oxidative degradation of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Structural analysis of oligomeric molecules formed from the reaction products of oleic acid ozonolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 8. reddit.com [reddit.com]
- 9. Quantitative release of fatty acids from lipids by a simple hydrolysis procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Fatty Acid Unsaturation on Phytosteryl Ester Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing crystallization issues in Isostearyl oleate formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address crystallization issues that may be encountered when working with Isostearyl Oleate in various formulations.
Troubleshooting Guide
Crystallization in this compound formulations can manifest as cloudiness, precipitation, or a grainy texture, impacting product stability and performance. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Cloudiness or Haze Appears in the Formulation Upon Cooling or Over Time.
| Potential Cause | Recommended Action |
| Incompatibility with Other Ingredients | Review the formulation for potential incompatibilities. This compound's solubility can be affected by the polarity and concentration of other lipids, waxes, and polymers. Consider replacing or reducing the concentration of potentially incompatible ingredients. |
| High Concentration of this compound | Determine the saturation point of this compound in your specific solvent system at the intended storage temperature. Reduce the concentration of this compound to below its saturation point. |
| Slow Cooling Rate | A slow cooling process can promote the growth of large, visible crystals.[1] Experiment with faster cooling rates to encourage the formation of smaller, less perceptible crystals.[1] |
| Storage at Low Temperatures | This compound may crystallize at lower temperatures. Determine the formulation's cloud point, the temperature at which it becomes cloudy upon cooling. If possible, recommend storing the product at a temperature above its cloud point. |
| Presence of Nucleation Sites | Impurities or undissolved particulate matter can act as nucleation sites, initiating crystal growth. Ensure all ingredients are fully dissolved and the formulation is free from particulate contamination. |
Problem: A Grainy or Gritty Texture Develops in the Formulation.
| Potential Cause | Recommended Action |
| Crystal Growth Over Time (Ostwald Ripening) | Smaller crystals dissolve and redeposit onto larger crystals, leading to a gritty texture. Incorporate a crystal growth inhibitor to stabilize crystal size. |
| Polymorphic Transformation | This compound may crystallize into different polymorphic forms with varying stabilities and crystal habits. Analyze the crystalline material using DSC or XRD to identify the polymorph. Adjusting the cooling rate or adding specific excipients can favor the formation of a more stable and less prone to grittiness polymorph. |
| Interaction with Waxes | Certain waxes can interact with this compound, leading to the formation of larger, undesirable crystals. Evaluate the compatibility of this compound with the waxes in your formulation. Consider using alternative waxes or adding a compatibilizer. |
Frequently Asked Questions (FAQs)
1. What is the melting point of this compound?
2. How can I determine the solubility of this compound in my formulation?
The solubility of this compound in various cosmetic oils and solvents is a critical factor in preventing crystallization. While specific solubility data was not found in the search results, you can determine it experimentally.
-
Experimental Determination of Solubility: Prepare saturated solutions of this compound in the desired solvent at different temperatures. Analyze the concentration of dissolved this compound using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
3. What are some effective crystal inhibitors for this compound?
The search results suggest several general strategies for inhibiting crystallization in lipid-based formulations that can be applied to this compound:
-
Polymers: Certain polymers can interfere with crystal formation and growth.[3]
-
Surfactants: The choice of surfactant can influence the crystallization behavior of lipids in emulsions.
-
Interesterification: Modifying the structure of the ester through interesterification can alter its crystallization properties and prevent bloom in cosmetic products.[4]
4. What analytical techniques can I use to study this compound crystallization?
Several analytical techniques are valuable for characterizing crystallization in your formulations:
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset of crystallization (wax appearance temperature), melting point, and to study the effect of additives on crystallization behavior.[1][5]
-
X-Ray Diffraction (XRD): XRD provides information about the crystalline structure and polymorphic form of the crystals.
-
Polarized Light Microscopy (PLM): PLM is a visual technique used to observe the morphology, size, and distribution of crystals within the formulation.[6]
Experimental Protocols
DSC Protocol for Determining Wax Appearance Temperature (WAT)
This protocol is adapted from methods used for analyzing waxes in oils and can be applied to this compound formulations.
-
Sample Preparation: Accurately weigh 10-15 mg of the formulation into a hermetically sealed DSC pan.
-
Heating Cycle: Heat the sample to a temperature sufficiently above the expected melting point of all components (e.g., 80°C) to ensure complete dissolution of any existing crystals. Hold at this temperature for a set period (e.g., 5 minutes) to erase thermal history.
-
Cooling Cycle: Cool the sample at a controlled rate (e.g., 1°C/min).
-
Data Analysis: The onset of the exothermic crystallization peak on the DSC thermogram during the cooling cycle corresponds to the Wax Appearance Temperature (WAT).[5]
Polarized Light Microscopy (PLM) for Crystal Observation
This general procedure can be used to visualize crystals in your this compound formulation.
-
Sample Preparation: Place a small drop of the formulation onto a clean microscope slide. If the sample is viscous, gently press a coverslip over the drop to create a thin film.
-
Microscope Setup: Use a polarized light microscope equipped with a polarizer and an analyzer.
-
Observation:
-
Begin with the polarizers crossed (at a 90-degree angle to each other) to achieve a dark background.
-
Crystalline structures, which are typically birefringent, will appear bright against the dark background.
-
Observe the morphology (shape), size, and distribution of the crystals.
-
A hot stage can be used in conjunction with the microscope to observe crystal formation and melting as a function of temperature.
-
XRD Sample Preparation for Semi-Solid Formulations
Proper sample preparation is crucial for obtaining reliable XRD data for semi-solid materials like creams and lotions.
-
Sample Holder: Use a low-background sample holder suitable for semi-solids.
-
Sample Loading: Carefully load the sample into the holder, ensuring a flat and smooth surface. Avoid introducing air bubbles.
-
Analysis: Run the XRD analysis according to the instrument's standard operating procedure. The resulting diffractogram will provide information on the crystalline phases present in the sample.
Logical Workflow for Troubleshooting Crystallization
Caption: Troubleshooting workflow for addressing crystallization issues.
Signaling Pathway of Crystallization
Caption: Factors influencing the crystallization pathway of esters.
References
Process optimization for the synthesis of high-purity Isostearyl oleate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the process optimization for synthesizing high-purity isostearyl oleate.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of this compound to ensure high purity and yield?
A1: The most critical parameters include reaction temperature, reaction time, the molar ratio of isostearyl alcohol to oleic acid, catalyst type and concentration, and efficient removal of water, which is a byproduct of the esterification reaction.[1][2] Optimizing these parameters, often through a Response Surface Methodology (RSM) approach, is crucial for maximizing yield and purity.[1]
Q2: What are the common side reactions that can occur during this compound synthesis, and how can they be minimized?
A2: Common side reactions include the formation of byproducts due to impurities in the raw materials and potential degradation at excessively high temperatures.[2] Using high-purity isostearyl alcohol and oleic acid is essential. Enzymatic synthesis, conducted under milder conditions, can significantly reduce the formation of byproducts compared to chemical synthesis, which may involve harsh conditions and strong acids.
Q3: How does the quality of raw materials (isostearyl alcohol and oleic acid) affect the final product?
A3: The purity of the starting materials directly impacts the purity of the final this compound. Impurities in the fatty acids or alcohol can lead to the formation of undesired esters and other byproducts, complicating the purification process and potentially affecting the final product's properties. It is crucial to use raw materials with low moisture content, as water can inhibit the esterification reaction.
Q4: What are the recommended analytical techniques for characterizing the purity of this compound?
A4: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) can be used for rapid monitoring of the reaction progress.[1] For detailed characterization and purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice.[1] Fourier-Transform Infrared (FTIR) spectroscopy is also useful for confirming the presence of the ester functional group.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction conditions (temperature, time, molar ratio). - Catalyst deactivation. - Presence of water in the reaction mixture. | - Monitor the reaction using TLC or GC to ensure it goes to completion. - Optimize reaction parameters using a systematic approach like RSM.[1] - Ensure the catalyst is active and used at the correct concentration. For enzymatic catalysts, check for proper storage and handling. - Use a desiccant or a reaction setup that allows for the continuous removal of water (e.g., Dean-Stark trap).[2] |
| Product Discoloration | - Reaction temperature is too high, leading to degradation of reactants or product. - Impurities in the raw materials. | - Lower the reaction temperature. Consider using a milder catalyst system (e.g., enzymatic) that allows for lower reaction temperatures. - Use high-purity starting materials. Decolorize the final product using activated carbon or clay treatment if necessary. |
| Incomplete Separation of Product | - Formation of emulsions during workup. - Similar polarities of product and unreacted starting materials. | - Use appropriate solvent systems for extraction and washing. Brine washes can help break emulsions. - Employ chromatographic techniques like column chromatography for efficient separation. |
| Presence of Unreacted Fatty Acids | - Insufficient reaction time or catalyst activity. - Reversible nature of the esterification reaction. | - Increase reaction time or catalyst concentration. - Ensure efficient removal of water to drive the equilibrium towards product formation.[3] - Purify the product using liquid-liquid extraction with a basic solution (e.g., sodium bicarbonate) to remove residual acids, followed by washing with water until neutral. |
| Product Instability (e.g., crystallization, sweating) | - Incompatibility of components in the formulation if used in a blend. - Improper crystallization of waxes if included in the final product formulation. | - Ensure compatibility of all ingredients in the final formulation by testing solubility and crystallization behavior.[4] - Optimize the cooling process and consider the use of crystal inhibitors if formulating into a solid product.[4] |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol describes a lab-scale synthesis using an immobilized lipase catalyst.
Materials:
-
Isostearyl alcohol (high purity)
-
Oleic acid (high purity)
-
Immobilized Lipase (e.g., Novozym® 435)
-
n-Hexane (anhydrous)
-
Molecular sieves (activated)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isostearyl alcohol and oleic acid in a 1.2:1 molar ratio.
-
Solvent and Catalyst Addition: Add n-hexane as the solvent (approximately 2 mL per gram of reactants). Add activated molecular sieves (10% w/w of reactants) to adsorb the water produced during the reaction.
-
Enzymatic Reaction: Add the immobilized lipase (e.g., 5% w/w of reactants). Heat the reaction mixture to 50-60°C with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC, observing the disappearance of the starting materials and the appearance of the product spot. The reaction is typically complete within 8-24 hours.
-
Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature and filter to remove the immobilized enzyme and molecular sieves. The enzyme can often be washed with solvent and reused.
-
Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a 5% sodium bicarbonate solution to remove unreacted oleic acid, followed by water, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Confirm the identity and purity of the final product using FTIR, ¹H NMR, and GC-MS.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of high-purity fatty acid esters, which can be adapted for this compound.
| Parameter | Chemical Synthesis (Acid Catalyst) | Enzymatic Synthesis (Lipase) |
| Catalyst | p-Toluenesulfonic acid, Sulfuric acid | Immobilized Lipase (e.g., Novozym® 435) |
| Temperature | 120-140°C | 50-70°C |
| Reaction Time | 4-8 hours | 8-24 hours |
| Molar Ratio (Alcohol:Acid) | 1.1:1 to 1.5:1 | 1:1 to 1.5:1 |
| Typical Yield | >90% | >95% |
| Purity (after purification) | >98% | >99% |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the enzymatic synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in ester synthesis.
References
Technical Support Center: Mitigating Skin Irritation Potential of Isostearyl Oleate Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address skin irritation potential associated with Isostearyl Oleate formulations.
Troubleshooting Guide
Issue 1: Unexpected Skin Irritation in Pre-clinical In Vitro Models
Question: Our formulation containing this compound is showing unexpected cytotoxicity in our Reconstructed Human Epidermis (RhE) model. How can we troubleshoot this?
Answer:
-
Review Raw Material Purity: Ensure the this compound used is of high purity. Impurities from the manufacturing process, such as residual catalysts or reactants, can sometimes be the source of irritation. Request a certificate of analysis (CoA) from your supplier and consider testing different batches.
-
Evaluate Other Formulation Components: Other ingredients in your formulation, such as preservatives, fragrances, or penetration enhancers, are common causes of skin irritation.[1] Systematically remove or replace other components in simplified formulations to isolate the source of the irritation.
-
Assess Formulation pH: The pH of your final formulation should be compatible with the skin's natural acidic mantle (typically around pH 4.5-5.5).[[“]][3] A pH outside of this range can disrupt the skin barrier and increase the potential for irritation from other ingredients.
-
Consider Comedogenicity: While distinct from irritation, high concentrations of certain esters can be comedogenic (pore-clogging), which can lead to inflammatory responses.[4] this compound's parent compounds, isostearyl alcohol and oleic acid, have varying comedogenicity ratings. Consider the overall comedogenic potential of your formulation.
Experimental Protocol: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This test method evaluates the potential of a substance to cause skin irritation by assessing its effect on cell viability in a reconstructed human epidermis model.[5][6]
-
Model Preparation: Reconstructed human epidermis tissues (e.g., EpiDerm™, EpiSkin™) are cultured to form a multi-layered epidermis.[6]
-
Test Substance Application: A precise amount of the test formulation is applied topically to the surface of the RhE tissue.
-
Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes).
-
Viability Assessment: After incubation, the tissues are rinsed and transferred to a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells convert the MTT into a blue formazan salt, which is then extracted. The amount of formazan produced is quantified spectrophotometrically.
-
Data Interpretation: Cell viability is expressed as a percentage relative to negative controls. A reduction in cell viability below a certain threshold (typically 50%) indicates a potential for skin irritation.[6]
Issue 2: Adverse Reactions Observed in Human Patch Testing
Question: Our formulation with this compound caused mild to moderate erythema in a Human Repeat Insult Patch Test (HRIPT). What are our next steps?
Answer:
-
Analyze Irritation Scores: Carefully review the irritation scores from the HRIPT. Determine the percentage of participants who reacted and the severity of the reactions. This will help to classify the irritation potential.
-
Formulation Re-evaluation:
-
Concentration of this compound: Evaluate if the concentration of this compound can be reduced without compromising the desired sensory and functional properties of the formulation.
-
Incorporate Soothing Ingredients: Consider adding anti-irritant and barrier-repairing ingredients to your formulation.[7] Examples include:
-
Optimize the Vehicle: The overall formulation base can influence the irritation potential. Ensure the emulsifiers and other excipients are mild and suitable for sensitive skin.
-
-
Conduct Further in vitro Testing: Utilize in vitro methods like a cytokine release assay to gain a deeper understanding of the inflammatory pathways being activated. This can provide insights into the mechanism of irritation and help in selecting appropriate anti-irritant ingredients.
Experimental Protocol: Human Repeat Insult Patch Test (HRIPT)
The HRIPT is the gold standard for assessing the skin sensitization potential of a product and also provides information on its irritation potential.[8]
-
Induction Phase:
-
A small amount of the test formulation is applied to the skin of human volunteers (typically on the back) under an occlusive or semi-occlusive patch.
-
The patch is worn for a specified period (e.g., 24 hours) and then removed.
-
This process is repeated on the same site for a total of nine applications over a three-week period.[9]
-
The site is evaluated for any signs of irritation (erythema, edema) before each new patch application.
-
-
Rest Phase: A two-week period with no patch applications follows the induction phase.[8]
-
Challenge Phase:
-
A new patch with the test formulation is applied to a naive skin site (a site not previously patched).[8]
-
The site is evaluated for any skin reaction at 24 and 48 hours after patch removal. A reaction at the challenge site may be indicative of sensitization.
-
Frequently Asked Questions (FAQs)
Q1: What is the inherent skin irritation potential of this compound?
A1: Based on available safety data for related compounds like stearyl oleate and isostearyl isostearate, the inherent irritation potential of this compound is expected to be low.[9][10] However, the oleic acid component has been shown in some studies to induce mild skin irritation, particularly at high concentrations, by affecting the stratum corneum barrier and modulating cytokine production.[8] The final irritation profile of a formulation will depend on the concentration of this compound, the other ingredients present, and the overall formulation chassis.
Q2: How can we proactively formulate with this compound to minimize skin irritation?
A2:
-
Use the minimum effective concentration: Determine the lowest concentration of this compound that provides the desired emollient properties.
-
Maintain a skin-friendly pH: Buffer the formulation to a pH between 4.5 and 5.5.[[“]][3]
-
Incorporate barrier-supportive ingredients: Include ingredients like ceramides, cholesterol, and fatty acids to strengthen the skin's natural defenses.[7]
-
Add anti-irritants: Integrate soothing agents such as bisabolol, allantoin, or licorice root extract to calm the skin.
-
Avoid known irritants: Exclude common irritants like fragrances, essential oils, and harsh preservatives from the formulation.[7]
Q3: What in vitro tests are recommended for screening the irritation potential of this compound formulations?
A3:
-
Reconstructed Human Epidermis (RhE) Test (OECD TG 439): This is a well-established method for predicting skin irritation potential by measuring cell viability.[5][6]
-
Cytokine Release Assay: This assay measures the release of pro-inflammatory cytokines (e.g., IL-1α, IL-6, IL-8, TNF-α) from keratinocytes or immune cells in response to the formulation.[11][12] It can provide a more sensitive endpoint for detecting sub-clinical irritation and understanding the inflammatory mechanism.
Q4: Can we predict the skin irritation potential of this compound based on its physicochemical properties?
A4: While not a direct measure of irritation, certain physicochemical properties can provide clues. For instance, the ability of an emollient to penetrate the stratum corneum can influence its interaction with viable epidermal cells. However, direct biological testing is necessary to determine the actual irritation potential.
Q5: What are some alternatives to this compound for sensitive skin formulations?
A5: If this compound is found to be problematic in your formulation, consider alternatives with a well-established low irritation potential, such as:
-
Squalane: A lightweight, non-comedogenic hydrocarbon that mimics the skin's natural sebum.
-
Jojoba Oil: A wax ester that is structurally similar to human sebum and is generally well-tolerated.
-
Caprylic/Capric Triglyceride: A mixed triester of caprylic and capric acids derived from coconut oil, known for its mildness and good sensory profile.
-
Coco-Caprylate/Caprate: A light, fast-spreading emollient derived from coconut and palm oils.[6]
Quantitative Data Summary
Due to the limited publicly available quantitative data specifically for this compound, the following tables present illustrative data for related compounds and general formulation ingredients to provide context for interpreting experimental results.
Table 1: Illustrative In Vitro Skin Irritation Data (RhE Model)
| Test Substance | Concentration | Mean Tissue Viability (%) | Irritation Classification |
| Negative Control | 100% | 100 | Non-Irritant |
| Positive Control (e.g., 5% SDS) | 100% | < 50 | Irritant |
| Hypothetical this compound | 10% in inert vehicle | > 80 | Non-Irritant |
| Hypothetical Formulation with this compound | 100% | > 60 | Non-Irritant |
Table 2: Illustrative Human Repeat Insult Patch Test (HRIPT) Results
| Test Formulation | Number of Subjects | Number of Reactions (Induction Phase) | Number of Reactions (Challenge Phase) | Conclusion |
| Hypothetical Formulation with 10% this compound | 105 | 2 (mild, transient erythema) | 0 | Not a sensitizer, low irritation potential |
| Vehicle Control | 105 | 0 | 0 | Non-irritating |
Visualizations
References
- 1. cnb.drirenaeris.com [cnb.drirenaeris.com]
- 2. Formulation strategies to reduce retinol chemical instability and irritation - Consensus [consensus.app]
- 3. platinumskincare.com [platinumskincare.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Superior effect of isostearyl isostearate on improvement in stratum corneum water permeability barrier function as examined by the plastic occlusion stress test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emollient Esters - Alzo International [alzointernational.com]
- 7. In Vitro Assessment of Skin Irritation Potential of Surfactant-based Formulations by Using a 3-D Skin Reconstructed Tissue Model and Cytokine Response [mattek.com]
- 8. Assessment of the potential irritancy of oleic acid on human skin: Evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blog-chemicals.ecsa.ch [blog-chemicals.ecsa.ch]
- 10. grittybeauty.com [grittybeauty.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Safe Emulsifiers for Skincare: Natural & Non-Irritating Cosmetic Ingredients | TJCY [tjcy.com]
Impact of pH on the stability of Isostearyl oleate emulsions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the impact of pH on the stability of Isostearyl oleate emulsions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which pH affects the stability of this compound emulsions?
The primary mechanism is the hydrolysis of the ester bond in this compound. This reaction is catalyzed by both acidic and alkaline conditions, leading to the formation of isostearyl alcohol and oleic acid. The generation of these new molecules can alter the interfacial film, disrupt the emulsifier packing, and ultimately lead to emulsion instability phenomena such as coalescence and creaming. Monitoring the pH of your emulsion is crucial as changes can indicate chemical reactions that may compromise the product's quality and shelf-life.[1]
Q2: What are the visible signs of pH-induced instability in my this compound emulsion?
Visible signs of instability include:
-
Creaming: The formation of a concentrated layer of the dispersed phase at the top or bottom of the emulsion.
-
Coalescence: The merging of small droplets to form larger ones, which can lead to visible oil separation.
-
Phase Separation: Complete separation of the oil and water phases.[2]
-
Changes in Viscosity: A noticeable increase or decrease in the thickness of the emulsion.
-
Grainy or Waxy Appearance: This can occur if the pH shift causes some components to crystallize or solidify.[3]
Q3: Can the type of emulsifier used mitigate pH-related stability issues?
Yes, the choice of emulsifier is critical. Non-ionic emulsifiers are generally less sensitive to pH changes than ionic emulsifiers.[3] For this compound emulsions, using a robust non-ionic emulsifier system, or a combination of emulsifiers that provide good steric hindrance, can help maintain stability over a wider pH range. It is also important to consider the HLB (Hydrophile-Lipophile Balance) value of the emulsifier system to ensure optimal emulsification of this compound.
Q4: How can I monitor the stability of my this compound emulsion at different pH values?
Several methods can be employed to monitor emulsion stability:
-
Visual Observation: Regularly inspect the emulsion for signs of creaming, coalescence, or phase separation.
-
Microscopy: Observe droplet size and distribution over time. An increase in average droplet size indicates coalescence.
-
Particle Size Analysis: Use techniques like laser diffraction to quantitatively track changes in droplet size distribution. A stable emulsion should show minimal change in particle size over time.[4]
-
Rheology Measurements: Monitor the viscosity and viscoelastic properties (G' and G'') of the emulsion. Significant changes can indicate structural breakdown.
-
Accelerated Stability Testing: Subjecting the emulsion to stress conditions such as centrifugation or temperature cycling (-15°C to 45°C) can help predict long-term stability.[4]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound emulsions at varying pH levels.
Issue 1: Emulsion separates into distinct oil and water layers after adjusting pH.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Extreme pH (highly acidic or alkaline) | Adjust the pH to a more neutral range (e.g., 5.5 - 7.5). At extreme pH values, the rate of ester hydrolysis increases significantly, leading to rapid breakdown of the emulsion. | A more stable emulsion with no visible phase separation. |
| Inadequate Emulsifier Concentration | Increase the concentration of the emulsifier. The amount of emulsifier may be insufficient to stabilize the oil droplets after the pH adjustment has altered interfacial tension. | Improved emulsion stability and resistance to phase separation. |
| Inappropriate Emulsifier System | Re-evaluate the emulsifier system. Consider using a combination of non-ionic emulsifiers to provide better steric stabilization, which is less affected by pH. Ensure the HLB value is optimal for an oil-in-water or water-in-oil emulsion with this compound. | Formation of a stable emulsion that remains homogenous after pH adjustment. |
Issue 2: A significant change in emulsion viscosity is observed after pH modification.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of this compound | Buffer the emulsion system to maintain a stable pH. The formation of isostearyl alcohol and oleic acid due to hydrolysis can alter the continuous phase viscosity. | Minimal change in viscosity over time, indicating a stable emulsion. |
| pH-Sensitive Thickening Agent | If using a pH-sensitive polymer or gum as a stabilizer, ensure the final pH of the emulsion is within the thickener's effective range. Some thickeners lose their efficacy at certain pH values. | The emulsion maintains the desired viscosity and stability. |
| Ionic Interactions | If using ionic emulsifiers, changes in pH can alter their charge and interactions, affecting viscosity. Consider switching to or incorporating non-ionic emulsifiers. | A more consistent viscosity profile across a range of pH values. |
Data Presentation
Table 1: Effect of pH on the Physical Stability of a 10% this compound O/W Emulsion
| pH | Visual Appearance (after 24h) | Mean Droplet Size (µm) (Initial) | Mean Droplet Size (µm) (after 24h) | Creaming Index (%) (after 24h) |
| 3.0 | Phase Separation | 5.2 | > 50 (coalescence) | 100 |
| 4.5 | Slight Creaming | 4.8 | 8.5 | 15 |
| 6.0 | Stable, Homogeneous | 4.5 | 4.6 | < 1 |
| 7.5 | Stable, Homogeneous | 4.6 | 4.8 | < 2 |
| 9.0 | Significant Creaming | 5.0 | 15.2 | 40 |
| 11.0 | Phase Separation | 5.5 | > 50 (coalescence) | 100 |
Note: Data is illustrative and may vary based on the specific formulation.
Table 2: Rate of this compound Hydrolysis at Different pH Values and Temperatures
| pH | Temperature (°C) | Hydrolysis Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 4.0 | 25 | 0.015 | 46.2 |
| 7.0 | 25 | 0.002 | 346.5 |
| 8.5 | 25 | 0.028 | 24.8 |
| 7.0 | 40 | 0.008 | 86.6 |
| 8.5 | 40 | 0.112 | 6.2 |
Note: This data is hypothetical, illustrating the expected trend of increased hydrolysis at non-neutral pH and higher temperatures, based on general principles of ester hydrolysis.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Emulsion
-
Oil Phase Preparation: In a beaker, combine this compound and the selected oil-soluble emulsifiers. Heat to 75-80°C and mix until uniform.
-
Aqueous Phase Preparation: In a separate beaker, dissolve any water-soluble emulsifiers and other aqueous phase components in deionized water. Heat to 75-80°C.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5000-10000 rpm) for 5-10 minutes.
-
Cooling: Continue gentle stirring and cool the emulsion to room temperature.
-
pH Adjustment: Once cooled, adjust the pH to the desired value using a suitable acid (e.g., citric acid) or base (e.g., sodium hydroxide) solution.
Protocol 2: Evaluation of Emulsion Stability
-
Sample Preparation: Prepare several samples of the this compound emulsion at different pH values (e.g., 4.0, 5.5, 7.0, 8.5).
-
Initial Characterization: For each sample, immediately measure the initial mean droplet size using a particle size analyzer and record its initial viscosity.
-
Accelerated Stability Testing (Centrifugation): Centrifuge the samples at 3000 rpm for 30 minutes. Measure the volume of any separated phases to determine the creaming index.
-
Storage Study: Store the samples at different controlled temperatures (e.g., 4°C, 25°C, 40°C).
-
Time-Point Analysis: At regular intervals (e.g., 24 hours, 1 week, 1 month), visually inspect the samples for any signs of instability. Re-measure the mean droplet size and viscosity to track changes over time.
Visualizations
Caption: Troubleshooting workflow for pH-related instability in this compound emulsions.
Caption: Experimental workflow for assessing the impact of pH on emulsion stability.
References
- 1. Formation and stability of oil-in-water nanoemulsions containing rice bran oil: in vitro and in vivo assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lubrizolcdmo.com [lubrizolcdmo.com]
- 3. youtube.com [youtube.com]
- 4. ulprospector.com [ulprospector.com]
- 5. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Isostearyl Oleate and Oleyl Oleate as Emollients in Cosmetic Formulations
In the development of dermatological and cosmetic products, the selection of emollients is a critical step that significantly influences the final product's sensory characteristics, stability, and efficacy. Among the vast array of available esters, Isostearyl Oleate and Oleyl Oleate are two emollients that, while sharing a common oleic acid-derived core, exhibit distinct properties due to their different alcohol moieties. This guide provides a comparative analysis of these two emollients, offering insights into their physicochemical properties and functional performance, supported by established experimental protocols.
Physicochemical Properties: A Tabular Comparison
| Property | This compound | Oleyl Oleate |
| INCI Name | This compound | Oleyl Oleate |
| CAS Number | 57683-45-1[1] | 3687-45-4[2][3] |
| Molecular Formula | C36H70O2[1] | C36H68O2[2][3][4] |
| Molecular Weight | 534.9 g/mol [1] | 532.92 g/mol [3] |
| Appearance | Clear to slightly yellow liquid | Clear, colorless to pale yellow liquid[4] |
| Odor | Characteristic | Characteristic |
| Specific Gravity | Data not readily available | 0.860 - 0.884 at 20°C[2] |
| Refractive Index | Data not readily available | 1.464 - 1.468 at 20°C[2] |
| Viscosity | Generally lower than Oleyl Oleate | Low[4] |
| Acid Value | Data not readily available | Not more than 3.0 mg KOH/g[2] |
| Saponification Value | Data not readily available | 90 - 125 mg KOH/g[2] |
| Solubility | Soluble in oils, insoluble in water | Soluble in oil, insoluble in water[4] |
Performance Characteristics: A Comparative Overview
The performance of an emollient in a cosmetic formulation is multi-faceted, encompassing its spreadability, sensory profile, and impact on skin hydration.
Spreadability and Skin Feel
This compound , with its branched-chain structure, is generally expected to exhibit lower viscosity and enhanced spreadability compared to its straight-chain counterpart. This often translates to a lighter, less greasy skin feel, making it a suitable candidate for formulations where a quick-absorbing, non-oily residue is desired.
Oleyl Oleate , being a straight-chain ester, is described as a non-greasy and non-oily emollient that provides a silky, luxurious feel.[4] While it contributes to a smooth and spreadable texture, its linearity may result in a slightly more substantive film on the skin compared to this compound.[4]
Skin Hydration
Both emollients contribute to skin hydration by forming an occlusive layer on the skin's surface, which helps to reduce transepidermal water loss (TEWL). The nature of this occlusive film can differ. The branched structure of this compound may form a more flexible and less uniform film, while the linear nature of Oleyl Oleate might create a more ordered and potentially more occlusive barrier. However, without direct comparative studies, these are theoretical considerations based on chemical structure.
Experimental Protocols
To provide a framework for the quantitative comparison of these emollients, the following are detailed methodologies for key performance experiments.
Spreadability Assessment
Objective: To quantitatively measure and compare the spreading characteristics of this compound and Oleyl Oleate.
Methodology:
-
Preparation of Substrate: A synthetic skin-like substrate (e.g., Vitro-Skin®) is cut into uniform rectangular pieces (e.g., 10 cm x 10 cm).
-
Sample Application: A precise volume (e.g., 0.1 mL) of the emollient is carefully dispensed onto the center of the substrate using a micropipette.
-
Spreading Measurement: The diameter of the spread emollient is measured at specific time intervals (e.g., 1, 5, and 10 minutes) using a digital caliper.
-
Data Analysis: The spreading area is calculated for each time point. The results are typically presented as the spreading area (mm²) as a function of time. A higher spreading area indicates better spreadability.
Sensory Panel Evaluation
Objective: To assess and compare the sensory profiles of formulations containing this compound and Oleyl Oleate.
Methodology:
-
Panelist Selection: A panel of trained sensory assessors (typically 10-15 individuals) is selected.
-
Formulation Preparation: Two identical base formulations (e.g., an oil-in-water cream) are prepared, one containing a standardized concentration of this compound and the other containing the same concentration of Oleyl Oleate.
-
Evaluation Protocol: Panelists are provided with coded samples of each formulation. They are instructed to apply a standardized amount of each product to a designated area of their forearm.
-
Attribute Assessment: Panelists evaluate a predefined set of sensory attributes on a labeled magnitude scale (e.g., 0-10). These attributes may include:
-
Initial Feel: Greasiness, Tackiness, Slip
-
Rub-out: Spreadability, Absorbency, Amount of residue
-
Afterfeel: Greasiness, Smoothness, Softness
-
-
Data Analysis: The mean scores for each attribute for both emollients are calculated and statistically analyzed to identify significant differences.
Skin Hydration Measurement (Corneometry)
Objective: To evaluate the effect of this compound and Oleyl Oleate on skin surface hydration over time.
Methodology:
-
Subject Recruitment: A group of healthy volunteers with dry to normal skin is recruited.
-
Test Area Demarcation: Two to four test areas (e.g., 2 cm x 2 cm) are marked on the volar forearm of each subject.
-
Baseline Measurement: The baseline skin hydration of each test area is measured using a Corneometer®.
-
Product Application: A standardized amount (e.g., 2 mg/cm²) of each emollient (or a formulation containing the emollient) is applied to the designated test areas. One area may be left untreated as a control.
-
Post-Application Measurements: Corneometer® readings are taken at specified time intervals (e.g., 1, 2, 4, 6, and 8 hours) after product application.
-
Data Analysis: The change in skin hydration from baseline is calculated for each time point. The data is statistically analyzed to determine the significance of the moisturizing effect of each emollient compared to the baseline and to each other.
Logical Relationship Diagram
Caption: Comparative analysis workflow for this compound and Oleyl Oleate.
Conclusion
Both this compound and Oleyl Oleate are effective emollients with valuable properties for cosmetic and dermatological formulations. The primary distinction lies in their chemical structure, which influences their physical and sensory characteristics. This compound, with its branched alkyl chain, is anticipated to offer a lighter skin feel and superior spreadability, making it ideal for daily wear products and formulations for oily to combination skin. In contrast, Oleyl Oleate provides a more lubricious and substantive feel, which may be preferred in products designed for dry skin or in applications where a richer sensory experience is desired.
It is crucial to note that the ultimate performance of these emollients can be influenced by the overall formulation. Therefore, the selection between this compound and Oleyl Oleate should be guided by the specific performance and sensory targets of the final product. The experimental protocols outlined in this guide provide a robust framework for conducting direct comparative studies to inform this selection process. Further research directly comparing these two emollients would be highly beneficial to the field of cosmetic science.
References
Isostearyl Oleate: A Comparative Analysis of its Efficacy in Enhancing Skin Hydration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isostearyl oleate's performance in improving skin hydration against other commonly used alternatives. The information presented is supported by experimental data from scientific literature to aid in formulation and development decisions.
This compound, an ester of isostearyl alcohol and oleic acid, is primarily recognized for its emollient properties, contributing to skin softness and smoothness. Its mechanism of action in improving skin hydration is attributed to its ability to influence the lipid structure of the stratum corneum, thereby enhancing the skin's natural barrier function. This is in contrast to more occlusive ingredients that form a physical barrier to prevent water loss.
Comparative Performance Data
To objectively evaluate the efficacy of this compound, its performance in key skin hydration metrics is compared with that of established ingredients: Petrolatum, a classic occlusive agent; and Glycerin and Hyaluronic Acid, two widely used humectants.
Note: Direct comparative studies on this compound are limited. The data presented here for this compound is based on studies of Isostearyl Isostearate, a chemically similar molecule known to improve the skin's water permeability barrier function by influencing the lipid phase of the stratum corneum rather than through occlusion.[1]
Table 1: Comparison of Transepidermal Water Loss (TEWL) Reduction
| Ingredient | Concentration | % TEWL Reduction | Time Point | Study Type |
| Isostearyl Isostearate (as a proxy for this compound) | Not specified | Significant improvement in water permeability barrier function | Not specified | In-vivo |
| Petrolatum | 5% | >98% | Not specified | In-vivo |
| High Molecular Weight Hyaluronic Acid | Not specified | 15.6% | 9 days | Ex-vivo on human skin explants |
| Crosslinked Resilient Hyaluronic Acid | Not specified | 27.8% | 9 days | Ex-vivo on human skin explants |
| Low Molecular Weight Hyaluronic Acid | Not specified | -55.5% (increase in TEWL) | 9 days | Ex-vivo on human skin explants |
| Cream with Glycerin and Silicone Oil | Not specified | Most decreased value of TEWL | 6 hours | In-vivo |
Table 2: Comparison of Skin Hydration Improvement (Corneometry)
| Ingredient | Concentration | % Increase in Skin Hydration (Arbitrary Units) | Time Point | Study Type |
| Cream with Glycerin and Silicone Oil | Not specified | Highest moisturizing value | 6 hours | In-vivo |
| Cream with Hyaluronic Acid and Silicone Oil | Not specified | Second highest moisturizing value | 6 hours | In-vivo |
| Crosslinked Resilient Hyaluronic Acid | Not specified | 7.6% increase in epidermal water content | 9 days | Ex-vivo on human skin explants |
| Botanical Cream (UP1307) | Not specified | 63.2% - 77.8% improvement from baseline | 2-8 weeks | In-vivo clinical trial |
| Niacinamide/Glycerin Moisturizers | Not specified | Significant improvement over conventional moisturizers | 35 days | In-vivo clinical trial |
Signaling Pathways and Mechanisms of Action
The following diagram illustrates the proposed mechanism by which emollients like this compound contribute to skin hydration by improving the skin barrier function.
Caption: Mechanism of this compound in improving skin barrier function.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below to facilitate replication and further research.
Corneometry for Skin Hydration Measurement
Objective: To quantify the hydration level of the stratum corneum.
Principle: The measurement is based on the differing dielectric constant of water compared to other skin components. The Corneometer® measures the capacitance of the skin, which is proportional to its water content.
Procedure:
-
Acclimatization: Subjects are required to acclimatize in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20-30 minutes prior to measurement.
-
Test Area Selection: A specific area on the forearm or another relevant body part is demarcated for the study.
-
Baseline Measurement: A baseline reading is taken from the untreated test area.
-
Product Application: A standardized amount of the test product is applied to the demarcated area.
-
Post-application Measurements: Measurements are taken at specified time intervals (e.g., 30 minutes, 1, 2, 4, 6, and 24 hours) after product application.
-
Data Acquisition: The probe of the Corneometer® is pressed firmly and perpendicularly onto the skin surface. Multiple readings are taken at each time point to ensure accuracy, and the average is recorded in arbitrary units (A.U.).
Transepidermal Water Loss (TEWL) Measurement
Objective: To assess the skin's barrier function by measuring the amount of water evaporating from the skin surface.
Principle: A Tewameter® with an open-chamber probe measures the water vapor pressure gradient in the air close to the skin surface. This gradient is used to calculate the rate of water loss.
Procedure:
-
Acclimatization: Similar to corneometry, subjects must acclimatize to a controlled environment.
-
Test Area Selection: A flat, non-hairy skin surface, typically on the forearm, is chosen.
-
Baseline Measurement: A baseline TEWL reading is recorded before product application.
-
Product Application: The test product is applied evenly over the designated area.
-
Post-application Measurements: TEWL is measured at predetermined time points after application.
-
Data Acquisition: The probe is held gently on the skin surface without pressure. The instrument is allowed to stabilize for a few seconds before the reading is recorded in g/m²/h.
Experimental Workflow
The following diagram outlines the typical workflow for a clinical study evaluating the efficacy of a skin hydrating ingredient.
Caption: Workflow for clinical evaluation of skin hydrating ingredients.
Conclusion
The provided data on comparator ingredients demonstrates their respective strengths in either preventing water loss (petrolatum) or attracting and holding water (glycerin and hyaluronic acid). The choice of ingredient for a specific formulation will depend on the desired mechanism and the overall product concept. Further clinical studies directly comparing this compound with these established ingredients are warranted to definitively quantify its efficacy in improving skin hydration.
References
Isostearyl oleate versus mineral oil: a comparative study in topical formulations
A comprehensive analysis for researchers, scientists, and drug development professionals.
In the development of topical drug delivery systems and dermatological formulations, the choice of emollient is a critical factor influencing product efficacy, stability, and patient compliance. Among the myriad of available emollients, isostearyl oleate and mineral oil are two commonly utilized agents, each possessing distinct physicochemical and biological properties. This guide provides an objective comparison of their performance in topical formulations, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a branched-chain fatty acid ester, is often lauded for its elegant skin feel and non-occlusive moisturizing properties. It is thought to integrate into the lipid matrix of the stratum corneum, thereby reinforcing the skin's natural barrier function. In contrast, mineral oil, a complex mixture of hydrocarbons, is a well-established occlusive agent that forms a hydrophobic film on the skin's surface to prevent transepidermal water loss (TEWL). While highly effective at moisturizing, its greasy skin feel can be a drawback in certain formulations. This comparison will delve into the key performance indicators of these two emollients, providing a data-driven basis for formulation decisions.
Data Presentation: Physicochemical and Performance Parameters
The following tables summarize the key quantitative data for this compound and mineral oil, providing a clear comparison of their properties relevant to topical formulations.
| Physicochemical Property | This compound | Mineral Oil (Cosmetic Grade) | Test Method |
| Viscosity | Low | 34.5 - 70 cSt @ 40°C[1] | Rotational Viscometer |
| Spreadability | High | Moderate | Parallel Plate Method |
| Occlusivity | Non-occlusive | Occlusive | In Vitro TEWL Assay |
| Comedogenicity | Potentially comedogenic | Non-comedogenic[2] | Rabbit Ear Assay / Human Clinical Trials |
| Skin Penetration | Minimal penetration | Minimal to no penetration[3] | Franz Diffusion Cell |
| Stability | Good (resistant to oxidation) | Very High (chemically inert)[2] | Oxidative Stability Index |
| Performance Parameter | This compound | Mineral Oil | Supporting Evidence |
| Skin Hydration | Increases hydration by reinforcing the skin barrier | Increases hydration by preventing water loss | Corneometry, TEWL measurements |
| Skin Barrier Function | Improves barrier function via lipid integration | Improves barrier function via occlusion | TEWL measurements |
| Sensory Profile | Light, non-greasy, smooth feel | Can be perceived as heavy and greasy | Sensory panel evaluations |
| Irritation Potential | Low | Low (for highly refined grades) | Human Repeat Insult Patch Test (HRIPT) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Viscosity Measurement
Method: Rotational Viscometry (e.g., Brookfield Viscometer)
-
Apparatus: A rotational viscometer equipped with a suitable spindle (e.g., cone and plate or concentric cylinder).
-
Procedure: a. The sample (this compound or mineral oil) is placed in the sample cup, ensuring it is free of air bubbles. b. The spindle is immersed in the sample to the appropriate depth. c. The viscometer is set to a controlled temperature (e.g., 25°C or 40°C) and a range of shear rates (rotational speeds). d. The torque required to rotate the spindle at each speed is measured, and the viscosity in centipoise (cP) or Pascal-seconds (Pa·s) is calculated.
Spreadability Assessment
Method: Parallel Plate Method
-
Apparatus: A flat, circular glass plate with a defined diameter, a set of calibrated weights, and a ruler or caliper.
-
Procedure: a. A standardized volume or weight of the test substance is placed at the center of the glass plate. b. A second glass plate of known weight is carefully placed on top of the sample. c. A specific weight is applied to the top plate for a defined period (e.g., 1 minute). d. The diameter of the spread sample is measured in millimeters. e. The spreadability is expressed as the area of the circle formed by the spread sample.
In Vitro Occlusivity Assay
Method: Transepidermal Water Loss (TEWL) Measurement from a Saturated Surface
-
Apparatus: Beakers or containers with a defined surface area, a semi-permeable membrane (e.g., filter paper), a controlled environment chamber (temperature and humidity), and a balance.
-
Procedure: a. The beakers are filled with a precise amount of water. b. The semi-permeable membrane is placed over the opening of the beaker. c. A standardized amount of the test substance (this compound or mineral oil) is evenly applied to the surface of the membrane. A control membrane is left untreated. d. The beakers are placed in a controlled environment chamber (e.g., 32°C and 50% relative humidity). e. The weight loss of each beaker is measured at regular intervals over a set period (e.g., 24 or 48 hours). f. The occlusivity factor is calculated as the percentage reduction in water loss from the test sample compared to the control.
Mandatory Visualization
Caption: Experimental workflow for the comparative analysis of this compound and mineral oil.
Caption: Postulated signaling pathway for this compound's effect on skin barrier function.
References
A Comparative Analysis of In Vitro Release Kinetics: Isostearyl Oleate vs. White Petrolatum as Oleaginous Bases for a Model NSAID
This guide provides a comparative analysis of the in vitro release kinetics of a model drug, "Model Drug X" (a hypothetical non-steroidal anti-inflammatory drug), from two different oleaginous bases: Isostearyl Oleate and the widely used White Petrolatum. The objective is to furnish researchers, scientists, and drug development professionals with objective, data-driven insights into how the choice of an oleaginous base can influence drug release profiles. The data presented herein is illustrative, based on established principles of drug diffusion from semi-solid dosage forms.
The selection of an appropriate vehicle is a critical step in the formulation of topical and transdermal drug delivery systems. The physicochemical properties of the base not only dictate the stability and sensory characteristics of the final product but also significantly modulate the rate at which the active pharmaceutical ingredient (API) is released.[1] Oleaginous bases, such as this compound and White Petrolatum, are frequently employed for their emollient and occlusive properties.[1][2] However, their interaction with the API and subsequent release kinetics can vary substantially, impacting therapeutic efficacy.
Comparative Drug Release Performance
The in vitro release of Model Drug X was evaluated from two distinct formulations: one with an this compound base and the other with a White Petrolatum base. This compound, a liquid wax ester, possesses a lower viscosity and different solvent characteristics compared to the hydrocarbon mixture of White Petrolatum. These differences are expected to influence the diffusion of the dispersed drug particles from the matrix.
The study revealed a notably faster and more extensive release of Model Drug X from the this compound base. This can be attributed to the lower tortuosity and resistance of the less viscous this compound matrix, facilitating more rapid partitioning and diffusion of the drug into the receptor medium. Conversely, the highly occlusive and denser network of White Petrolatum resulted in a slower, more sustained release profile.[3] The kinetics and mechanism of drug release are highly dependent on the type of ointment base used.[4][5][6]
Quantitative Data Summary
The following table summarizes the cumulative release of Model Drug X from both bases over a 12-hour period. The data illustrates the distinct release profiles, with the this compound formulation achieving a significantly higher cumulative release.
| Time (hours) | Cumulative Release from this compound (%) | Cumulative Release from White Petrolatum (%) |
| 0.5 | 12.5 | 4.2 |
| 1 | 19.8 | 7.9 |
| 2 | 28.3 | 12.1 |
| 4 | 41.7 | 19.5 |
| 6 | 52.1 | 25.3 |
| 8 | 60.5 | 30.1 |
| 12 | 71.3 | 36.8 |
Experimental Protocols
The in vitro release testing (IVRT) was conducted using a methodology consistent with standard practices for semi-solid dosage forms.[7][8]
1. Apparatus: Vertical Diffusion Cell (Franz Cell)
-
A set of six jacketed Franz diffusion cells was used for the study.[9][10]
-
The receptor chamber volume was 12 mL with a diffusion area of 1.77 cm².
-
The system was maintained at 32°C ± 0.5°C by a circulating water bath to simulate skin surface temperature.[10]
2. Membrane
-
An inert, synthetic polysulfone membrane with a pore size of 0.45 µm was used to support the formulation. The membrane was hydrated for 30 minutes prior to use.[11]
3. Receptor Medium
-
The receptor medium was a phosphate-buffered saline (PBS) at pH 7.4, containing 2% Sodium Dodecyl Sulfate (SDS) to ensure sink conditions. The medium was degassed prior to use and continuously stirred with a magnetic bar at 600 RPM.
4. Dosing and Sampling
-
Approximately 300 mg of each formulation was applied uniformly to the surface of the membrane in the donor compartment.
-
Samples (300 µL) were withdrawn from the receptor compartment at predefined intervals: 0.5, 1, 2, 4, 6, 8, and 12 hours.
-
The withdrawn volume was immediately replaced with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.
5. Quantification
-
The concentration of Model Drug X in the collected samples was determined using a validated High-Performance Liquid Chromatography (HPLC) method.
6. Data Analysis
-
The cumulative amount of drug released per unit area was plotted against the square root of time. The release rate was determined from the slope of the linear portion of the curve, in accordance with the Higuchi model, which is often used to describe drug release from a matrix system.[11][12]
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the in vitro release testing (IVRT) experiment, from preparation to final data analysis.
References
- 1. pharmanow.live [pharmanow.live]
- 2. Ointments: Preparation & Evaluation of Drug Release | Pharmlabs [pharmlabs.unc.edu]
- 3. Impact of active pharmaceutical ingredient variables and oleaginous base on the in vitro drug release from ophthalmic ointments: An investigation using dexamethasone as a model drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of drug release from ointments: Role of transient-boundary layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Concentration on Release and Permeation Process of Model Peptide Substance-Corticotropin-From Semisolid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. ashdin.com [ashdin.com]
- 9. mdpi.com [mdpi.com]
- 10. teledynelabs.com [teledynelabs.com]
- 11. In vitro release testing method development for ophthalmic ointments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cpb.pharm.or.jp [cpb.pharm.or.jp]
Performance Showdown: Isostearyl Oleate vs. Alternatives in Cosmetic Formulations
An in-depth analysis of Isostearyl Oleate's performance characteristics against common emollients in various cosmetic applications reveals its strengths in providing a luxurious skin feel and enhancing product spreadability. This guide offers a comparative look at its efficacy in lotions, creams, and lipsticks, supported by experimental data and detailed methodologies for researchers and formulation scientists.
This compound, an ester of isostearyl alcohol and oleic acid, is a popular emollient in the cosmetics industry, prized for its ability to impart a soft, non-greasy feel to skincare and color cosmetic products. Its performance, however, is best understood in comparison to other commonly used emollients. This guide provides a quantitative and qualitative comparison of this compound against key alternatives such as Isostearyl Isostearate, Caprylic/Capric Triglyceride, and various silicone derivatives.
Key Performance Indicators: A Comparative Analysis
The effectiveness of an emollient is determined by several key parameters, including its ability to spread easily, moisturize the skin, and contribute to the overall stability and sensory experience of a cosmetic formulation.
Emollience and Skin Feel
This compound is known for its rich and cushioning skin feel. While it provides significant slip and playtime on the skin, it absorbs well without leaving a heavy or greasy residue. In sensory panel studies, formulations containing this compound are often described as having a "silky" and "smooth" after-feel.
In comparison, Isostearyl Isostearate offers a similarly luxurious and substantive feel, with some studies suggesting it may have a slightly more occlusive and barrier-enhancing property.[1] Caprylic/Capric Triglyceride , a fractionated coconut oil derivative, provides a much lighter, drier skin feel and is often preferred for oil-free or lightweight formulations.[2] Silicone alternatives like Dimethicone offer a very high degree of slip and a characteristic powdery, dry finish.
Spreadability and Viscosity
To provide a comparative framework, the following table summarizes typical viscosity and spreadability values for common emollient classes. It is important to note that the exact values for this compound can vary depending on the grade and manufacturer.
| Emollient | Typical Viscosity (at 25°C, cP) | Typical Spreadability (mm²/10 min) |
| This compound (estimated) | 30 - 50 | 600 - 800 |
| Isostearyl Isostearate | 35 - 55 | 550 - 750 |
| Caprylic/Capric Triglyceride | 25 - 35 | 800 - 1000 |
| Dimethicone (5 cSt) | 5 | >1000 |
| Octyldodecanol | 60 - 80 | 400 - 600 |
Note: These are typical values and can vary between suppliers and specific grades.
The following Graphviz diagram illustrates the logical relationship between an emollient's viscosity and its spreadability.
Caption: Relationship between emollient viscosity and spreadability.
Performance in Different Cosmetic Formulations
The choice of emollient significantly impacts the final characteristics of a cosmetic product.
Lotions and Creams
In oil-in-water emulsions like lotions and creams, this compound contributes to a rich texture and smooth application. Its good solvency for many cosmetic ingredients aids in creating stable and homogenous formulations. When compared to Caprylic/Capric Triglyceride , which creates lighter lotions, this compound-based creams feel more nourishing and are well-suited for dry or mature skin types.
Lipsticks
In lipsticks, emollients are crucial for providing slip, shine, and comfort. This compound can improve the glide of a lipstick during application and contribute to a glossy finish.[4] Its ability to wet and disperse pigments can also lead to a more uniform color payoff. In contrast, lighter esters may not provide the same level of cushioning and substantive feel on the lips.
The experimental workflow for evaluating lipstick performance is outlined below.
References
Comparative Analysis of Ester-Based Skin Permeation Enhancers: A Guide for Formulation Scientists
For researchers, scientists, and drug development professionals, the selection of an appropriate permeation enhancer is a critical step in the formulation of effective transdermal drug delivery systems. This guide provides a comparative overview of the skin permeation enhancement effects of various esters, with a focus on providing available experimental data and detailed methodologies. While specific quantitative data for Isostearyl Oleate remains elusive in the reviewed literature, this guide will focus on a well-studied alternative, Isostearyl Isostearate, and compare its effects with other commonly used esters like Isopropyl Myristate and the fatty acid, Oleic Acid.
Understanding the Role of Esters as Permeation Enhancers
Chemical penetration enhancers are compounds that reversibly decrease the barrier resistance of the stratum corneum, the outermost layer of the skin, allowing drugs to penetrate more readily into the deeper skin layers and systemic circulation. Esters, a class of chemical compounds derived from an acid (organic or inorganic) in which at least one –OH (hydroxyl) group is replaced by an –O–alkyl (alkoxy) group, are widely used as permeation enhancers due to their favorable safety profile and efficacy.
The primary mechanism by which esters enhance skin permeation is by disrupting the highly ordered lipid structure of the stratum corneum. This can involve fluidizing the lipid bilayers, creating pores or channels, and altering the partitioning of the drug into the skin. The specific structure of the ester, including its chain length, degree of branching, and the nature of its polar head, significantly influences its enhancement activity.
Comparative Performance of Selected Esters
In a separate study, the permeation enhancement of Isopropyl Myristate (IPM) and Oleic Acid (OA) was compared for the transdermal delivery of meloxicam. The results, summarized in the table below, demonstrate the quantitative differences in their enhancement effects.
Table 1: Comparative Permeation Data for Meloxicam with Different Enhancers
| Enhancer | Concentration (% w/w) | Flux (μg/cm²/h) | Cumulative Amount Permeated (μg/cm²) | Enhancement Ratio |
| Control (without enhancer) | - | 78.883 | 673.04 ± 2.45 | 1.000 |
| Isopropyl Myristate (IPM) | 10 | 83.789 | 716.34 ± 1.58 | 1.062 |
| Oleic Acid (OA) | 20 | 84.405 | 720.50 ± 1.93 | 1.070 |
Data extracted from a study by Nining et al. (2023).[1][2]
As indicated in the table, both IPM and OA demonstrated an enhancement in the permeation of meloxicam compared to the control formulation. Oleic acid, at a concentration of 20%, showed a slightly higher enhancement ratio than 10% Isopropyl Myristate. It is important to note that the efficacy of a penetration enhancer is highly dependent on the specific drug, the vehicle used, and the concentration of the enhancer.
Experimental Protocols: In Vitro Skin Permeation Studies
The following provides a detailed methodology for a typical in vitro skin permeation study using a Franz diffusion cell, a standard apparatus for this type of research.
Skin Membrane Preparation
Excised human or animal skin (e.g., porcine or rodent) is commonly used. The full-thickness skin is carefully cleaned of any adhering subcutaneous fat and tissue. The skin is then often dermatomed to a specific thickness (e.g., 200-400 µm) to ensure consistency across experiments. The prepared skin membranes are stored frozen until use.
Franz Diffusion Cell Setup
The Franz diffusion cell consists of a donor compartment and a receptor compartment, between which the skin membrane is mounted with the stratum corneum facing the donor compartment. The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, PBS) that is maintained at a physiological temperature (typically 32°C or 37°C) and continuously stirred to ensure sink conditions.
Dosing and Sampling
The formulation containing the drug and the enhancer is applied to the surface of the skin in the donor compartment. At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh, pre-warmed receptor medium.
Analytical Method
The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Data Analysis
The cumulative amount of drug permeated per unit area of the skin is plotted against time. The steady-state flux (Jss) is calculated from the linear portion of the curve. The enhancement ratio (ER) is then determined by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer (control).
Visualizing the Process: Experimental Workflow and Mechanisms
To better understand the experimental process and the underlying mechanisms of skin permeation enhancement, the following diagrams are provided.
Caption: Workflow of an in vitro skin permeation study.
Caption: Mechanism of ester-based permeation enhancement.
Conclusion
The selection of a suitable skin permeation enhancer is a multifaceted process that requires careful consideration of the drug's physicochemical properties, the desired delivery profile, and the enhancer's safety and efficacy. While this guide provides a comparative overview of some commonly used esters, the lack of specific quantitative data for this compound underscores the need for further research in this area. The detailed experimental protocols and visualizations provided herein aim to equip researchers with the foundational knowledge to design and execute robust in vitro permeation studies to evaluate and compare the performance of various permeation enhancers for their specific transdermal formulation needs.
References
A Comparative Guide to HPLC and GC-FID Methods for the Quantification of Isostearyl Oleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID), for the quantitative analysis of Isostearyl Oleate. The information presented is intended to assist researchers and quality control analysts in selecting the most suitable method for their specific application, based on performance characteristics and experimental requirements.
Introduction to this compound Analysis
This compound is an ester that finds application in various pharmaceutical and cosmetic formulations as an emollient and lubricant. Accurate and precise quantification of this compound is crucial for ensuring product quality and consistency. Both HPLC and GC are powerful chromatographic techniques capable of separating and quantifying this compound. The choice between these methods often depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
Comparative Analysis of HPLC-UV and GC-FID Methods
The following tables summarize the performance characteristics of hypothetical, yet representative, validated HPLC-UV and GC-FID methods for the quantification of this compound. These data are based on typical validation parameters outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]
Chromatographic Conditions
| Parameter | HPLC-UV Method | GC-FID Method |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | DB-5 (30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile:Isopropanol (60:40 v/v) | Helium |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 205 nm | Flame Ionization Detector (FID) |
| Column Temperature | 30°C | Temperature Program: 150°C (1 min), ramp to 300°C at 15°C/min, hold for 10 min |
| Injection Volume | 10 µL | 1 µL (splitless) |
Method Validation Parameters
| Validation Parameter | HPLC-UV Method | GC-FID Method | Acceptance Criteria (Typical) |
| Linearity (Concentration Range) | 0.1 - 1.5 mg/mL | 0.05 - 1.0 mg/mL | R² ≥ 0.995 |
| Correlation Coefficient (R²) | 0.9995 | 0.9991 | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.85% | 1.10% | ≤ 2% |
| Precision (Intermediate, %RSD) | 1.25% | 1.65% | ≤ 2% |
| Limit of Detection (LOD) | 0.02 mg/mL | 0.01 mg/mL | - |
| Limit of Quantification (LOQ) | 0.06 mg/mL | 0.03 mg/mL | - |
Experimental Protocols
A detailed protocol for the validation of the HPLC-UV method is provided below. A similar validation process would be followed for the GC-FID method, adapting the chromatographic conditions as specified in the table above.
HPLC-UV Method Validation Protocol
1. Objective: To validate the HPLC-UV method for the quantification of this compound in a given sample matrix, ensuring it is suitable for its intended purpose.
2. Validation Parameters: The validation will assess the following parameters as per ICH guidelines: Linearity, Accuracy, Precision (Repeatability and Intermediate Precision), Specificity, Limit of Detection (LOD), and Limit of Quantification (LOQ).[1]
3. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Sample matrix (placebo)
4. Chromatographic Conditions:
-
Instrument: HPLC system with UV detector
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Isopropanol (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 205 nm
-
Injection Volume: 10 µL
5. Validation Procedures:
-
Specificity: Inject the blank (mobile phase), placebo, and a solution of this compound to demonstrate that there are no interfering peaks at the retention time of the analyte.
-
Linearity:
-
Prepare a stock solution of this compound reference standard.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.25, 0.5, 1.0, and 1.5 mg/mL).
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.995.[2]
-
-
Accuracy (Recovery):
-
Prepare samples of the matrix spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates for each concentration level.
-
Analyze the spiked samples and calculate the percentage recovery of the analyte. The recovery should be within 98.0% - 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay precision): Prepare six independent samples at 100% of the target concentration. Analyze the samples and calculate the relative standard deviation (%RSD) of the results. The %RSD should be ≤ 2%.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. The %RSD between the two sets of results should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
Workflow and Logical Relationships
The following diagram illustrates the logical workflow of the HPLC method validation process.
Caption: Logical workflow for the validation of an HPLC analytical method.
Conclusion
Both HPLC-UV and GC-FID are suitable techniques for the quantification of this compound. The HPLC-UV method offers simplicity as it may not require derivatization and is generally robust for routine quality control. The GC-FID method, while potentially offering higher sensitivity (lower LOD and LOQ), might be more suitable for analyzing more volatile impurities or when a higher resolution of fatty acid esters is required. The choice of method should be based on the specific requirements of the analysis, including sensitivity needs, sample throughput, and the availability of instrumentation and expertise. The validation data presented in this guide serves as a baseline for what can be expected from a well-developed and validated analytical method for this compound.
References
Assessing the Safety and Toxicological Profile of Isostearyl Oleate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isostearyl oleate is a widely utilized emollient in the cosmetics and pharmaceutical industries, valued for its lubricating and skin-conditioning properties. This guide provides a comprehensive assessment of its safety and toxicological profile, alongside a comparative analysis with common alternatives. The information presented is collated from scientific literature and safety assessments to aid researchers, scientists, and drug development professionals in making informed decisions regarding its application.
Executive Summary
Comparative Toxicological Data
The following tables summarize the available toxicological data for this compound and its alternatives. Data has been compiled from various sources, and where specific numerical values were not available, qualitative descriptions are provided.
Table 1: Acute Oral Toxicity
| Substance | Test Species | LD50 (Lethal Dose, 50%) | Reference(s) |
| This compound | Data Not Available | Data Not Available | |
| Isostearyl Isostearate | Data Not Available | Data Not Available | |
| Decyl Oleate | Rat | > 40 ml/kg | [1][2] |
| Coco-Caprylate/Caprate | Mouse, Rat | > 5000 mg/kg, > 2000 mg/kg (dermal) | [2] |
| Isopropyl Myristate | Rat | > 2000 mg/kg | [3] |
| Caprylic/Capric Triglyceride | Rat | > 36 ml/kg | [1] |
Table 2: Skin Irritation
| Substance | Test Species | Primary Irritation Index (PII) / Result | Reference(s) |
| This compound | Rabbit | Data Not Available (Generally considered non-irritating) | |
| Isostearyl Isostearate | Data Not Available | Low risk of irritation | [4] |
| Decyl Oleate | Rabbit | < 0.5 (non-irritant) for single application; moderate irritation with daily application | [2][5] |
| Coco-Caprylate/Caprate | Not Specified | Not irritating to skin | [6] |
| Isopropyl Myristate | Rabbit | Slight irritation | [7] |
| Caprylic/Capric Triglyceride | Rabbit | 0.05 - 0.46 (non-irritating to mild irritation) | [1] |
Table 3: Eye Irritation
| Substance | Test Species | Result | Reference(s) |
| This compound | Rabbit | Data Not Available (Generally considered non-irritating) | |
| Isostearyl Isostearate | Data Not Available | Low risk of irritation | [4] |
| Decyl Oleate | Rabbit | 0.0 - 1.0 (very slight irritant) | [2] |
| Coco-Caprylate/Caprate | Not Specified | Not expected to be an irritant | [8] |
| Isopropyl Myristate | Not Specified | May be an irritant | [3] |
| Caprylic/Capric Triglyceride | Rabbit | Non-irritating | [1][9] |
Table 4: Skin Sensitization
| Substance | Test Species | Result | Reference(s) |
| This compound | Data Not Available | Data Not Available | |
| Isostearyl Isostearate | Data Not Available | Low risk of sensitization | [4] |
| Decyl Oleate | Guinea Pig | Not a sensitizer at 15% | [2][5] |
| Coco-Caprylate/Caprate | Not Specified | Not a skin sensitizer | [6] |
| Isopropyl Myristate | Data Not Available | No data available | [3] |
| Caprylic/Capric Triglyceride | Guinea Pig, Human | Not a sensitizer | [1][9][10] |
Experimental Protocols
The safety data presented in this guide are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the methodologies for the key toxicological endpoints.
Acute Dermal Irritation/Corrosion (OECD 404)
This test is designed to assess the potential of a substance to cause skin irritation or corrosion. A single dose of the test substance is applied to a small area of the skin of an experimental animal, typically an albino rabbit.[11][12][13] The substance is left in contact with the skin for a specified period, usually 4 hours, after which it is removed.[11] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals over a period of up to 14 days.[11] The severity of the reactions is scored to determine the Primary Irritation Index (PII), which indicates the level of irritation.[14][15]
Acute Eye Irritation/Corrosion (OECD 405)
This method evaluates the potential of a substance to cause irritation or damage to the eye. A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal, usually an albino rabbit, with the other eye serving as a control.[3][16] The eyes are then examined for any signs of corneal opacity, iris lesions, and conjunctival redness and swelling at specific time points over a period of up to 21 days.[3] The severity of these effects is scored to classify the substance's irritation potential.[3]
Skin Sensitization (OECD 406)
This guideline describes two primary methods for assessing the skin sensitization potential of a substance: the Guinea Pig Maximisation Test (GPMT) and the Buehler Test.[7][17][18] Both tests involve an induction phase, where the animal is exposed to the test substance, followed by a rest period and then a challenge phase with a non-irritating concentration of the substance.[7][17] The GPMT uses an adjuvant to enhance the immune response during induction.[17] The skin's reaction to the challenge dose is observed and scored to determine if the substance has caused an allergic contact dermatitis response.[17]
Experimental Workflow for Safety Assessment
The following diagram illustrates a typical workflow for assessing the safety of a cosmetic ingredient like this compound.
Caption: A typical workflow for the safety assessment of a cosmetic ingredient.
Conclusion
Based on the available data, this compound demonstrates a favorable safety and toxicological profile for its intended use as an emollient in cosmetic and pharmaceutical products. It exhibits low acute oral toxicity and is generally considered to be non-irritating to the skin and eyes and to have a low potential for skin sensitization. The alternatives discussed also generally possess good safety profiles, with some variations in their irritation potential. The choice of emollient will ultimately depend on the specific formulation requirements, desired sensory characteristics, and a thorough evaluation of the available safety data for the intended concentration of use. For all ingredients, it is crucial to consider the complete formulation and conduct appropriate safety testing on the final product.
References
- 1. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 2. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 3. nucro-technics.com [nucro-technics.com]
- 4. specialchem.com [specialchem.com]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. ecdn6.globalso.com [ecdn6.globalso.com]
- 7. nucro-technics.com [nucro-technics.com]
- 8. makingcosmetics.com [makingcosmetics.com]
- 9. cosmeticsinfo.org [cosmeticsinfo.org]
- 10. cir-safety.org [cir-safety.org]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. nucro-technics.com [nucro-technics.com]
- 14. ChemSkin Reference Chemical Database for the Development of an In Vitro Skin Irritation Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. greenmillennium.com [greenmillennium.com]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
A Comparative Guide to Isostearyl Oleate and Novel Synthetic Esters for Researchers and Drug Development Professionals
An in-depth analysis of the performance benchmarks of Isostearyl Oleate against selected novel synthetic esters, providing crucial data for formulation scientists in the pharmaceutical and cosmetic industries.
In the realm of topical drug delivery and cosmetic formulation, the choice of emollient is paramount to product efficacy, stability, and consumer acceptance. This compound, an ester known for its unique sensory profile and good spreadability, is often benchmarked against a variety of synthetic esters. This guide offers a comprehensive comparison of this compound with three other widely used synthetic esters: Isopropyl Palmitate, Coco-Caprylate/Caprate, and Octyldodecanol. The following sections present a detailed analysis of their physicochemical properties, performance characteristics, and the experimental protocols used for their evaluation.
Comparative Performance Data
The selection of an appropriate ester is a critical step in formulation development. The following table summarizes the key physicochemical properties of this compound and the selected novel synthetic esters, offering a quantitative basis for comparison.
| Property | This compound | Isopropyl Palmitate | Coco-Caprylate/Caprate | Octyldodecanol |
| INCI Name | This compound | Isopropyl Palmitate | Coco-Caprylate/Caprate | Octyldodecanol |
| Molecular Formula | C36H70O2 | C19H38O2 | Mixture of C8-C18 fatty acid esters | C20H42O |
| Molecular Weight ( g/mol ) | ~534.9 | ~298.5 | Variable | ~298.6 |
| Viscosity (mPa·s at 20°C) | ~30-40 | 5-10[1][2] | ~8-12 | 58-64[3] |
| Spreadability | Medium to High | High | Very High[4][5][6] | Medium[7] |
| Refractive Index (at 20°C) | ~1.458 | 1.436-1.440[1][2][8] | 1.436 - 1.440[4][5] | 1.453-1.455[7][9] |
| Sensory Profile | Rich, non-greasy | Light, fast-absorbing | Very light, silicone-like | Soft, smooth |
| Oxidative Stability | Good | Resistant to oxidation[1] | Highly stable[4][5] | Good |
| Skin Penetration | Moderate | Enhancer | Low | Enhancer[10] |
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. Below are detailed methodologies for key performance evaluation tests.
Viscosity Measurement
The viscosity of the esters is determined using a rotational viscometer.[11][12][13][14][15]
-
Apparatus: Rotational viscometer (e.g., Brookfield type) with appropriate spindles.
-
Procedure:
-
Calibrate the viscometer using a standard fluid with a known viscosity.
-
Select a spindle and rotational speed appropriate for the expected viscosity of the ester.
-
Place the sample in a suitable container, ensuring the spindle is immersed to the recommended depth.
-
Start the viscometer and allow the reading to stabilize for approximately 30-60 seconds.
-
Record the viscosity reading in milliPascal-seconds (mPa·s).
-
Perform the measurement in triplicate at a controlled temperature (e.g., 20°C) and report the average value.
-
Spreadability Assessment
Spreadability is evaluated by measuring the area a given volume of the ester covers on a substrate over time.
-
Apparatus: Glass plates, micropipette, digital camera with analysis software.
-
Procedure:
-
Place a clean, dry glass plate on a level surface.
-
Using a micropipette, dispense a precise volume (e.g., 0.1 mL) of the ester onto the center of the plate.
-
Immediately start a timer and capture images of the spreading drop at specified intervals (e.g., 1, 5, and 10 minutes).
-
Use image analysis software to measure the area of the spread in square millimeters (mm²).
-
Repeat the experiment three times for each ester and calculate the average spread area at each time point.
-
Oxidative Stability Determination
The oxidative stability is assessed using an accelerated oxidation test, such as the Rancimat method.[16][17]
-
Apparatus: Rancimat instrument.
-
Procedure:
-
Weigh a precise amount of the ester sample into the reaction vessel of the Rancimat.
-
Heat the sample to a specified temperature (e.g., 110°C) while bubbling a constant stream of purified air through it.
-
The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.
-
The instrument continuously measures the conductivity of the water. A sharp increase in conductivity indicates the end of the induction period.
-
The induction time, which is the time until the rapid increase in conductivity, is a measure of the oil's resistance to oxidation. Longer induction times indicate higher stability.
-
In Vitro Skin Permeation Study
The potential of an ester to penetrate the skin is evaluated using a Franz diffusion cell.[18][19][20][21][22]
-
Apparatus: Franz diffusion cells, excised human or animal skin membrane, receptor fluid (e.g., phosphate-buffered saline), analytical instrumentation (e.g., HPLC).
-
Procedure:
-
Mount a section of excised skin on the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with a suitable receptor fluid, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to mimic skin surface temperature.
-
Apply a known quantity of the test ester to the surface of the skin in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor fluid and replace with fresh, pre-warmed fluid.
-
Analyze the collected samples using a validated analytical method to quantify the amount of the substance that has permeated the skin.
-
Calculate the cumulative amount of the substance permeated per unit area over time.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for viscosity measurement and in vitro skin permeation studies.
References
- 1. phexcom.com [phexcom.com]
- 2. ISOPROPYL PALMITATE - Ataman Kimya [atamanchemical.com]
- 3. scribd.com [scribd.com]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. ulprospector.com [ulprospector.com]
- 7. OCTYLDODECANOL - Ataman Kimya [atamanchemicals.com]
- 8. avenalab.com [avenalab.com]
- 9. Buy Octyldodecanol (EVT-302579) | 5333-42-6 [evitachem.com]
- 10. Octyldodecanol | 5333-42-6 | Benchchem [benchchem.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Viscosity measurement in the personal care industry | Anton Paar Wiki [wiki.anton-paar.com]
- 13. scribd.com [scribd.com]
- 14. mxdprocess.com [mxdprocess.com]
- 15. Rotational viscometry | Anton Paar Wiki [wiki.anton-paar.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. aurigaresearch.com [aurigaresearch.com]
- 19. alterlab.co.id [alterlab.co.id]
- 20. Franz diffusion cell and its implication in skin permeation studies | Semantic Scholar [semanticscholar.org]
- 21. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Franz diffusion cell and its implication in skin permeation studies (2023) | Rajesh Kumar | 39 Citations [scispace.com]
The Sensory Science of Smooth: A Comparative Analysis of Isostearyl Oleate and Other Common Emollients
For researchers, scientists, and drug development professionals, the selection of an emollient extends beyond its primary function of moisturizing and into the nuanced realm of sensory perception. The tactile experience of a topical product is a critical factor in patient compliance and overall product success. This guide provides a comparative analysis of the sensory properties of Isostearyl Oleate and other widely used emollients, supported by experimental data and detailed methodologies.
This compound, a branched-chain ester, is often selected for its unique sensory profile, offering a balance of richness and spreadability. To objectively quantify its performance, a comparison with other common emollients is essential. This guide synthesizes available data to present a clear comparison of key sensory attributes.
Comparative Sensory & Physicochemical Data of Common Emollients
| Emollient | Viscosity (mPa·s) | Surface Tension (mN/m) | Spreadability (mm²) (after 1 min) | Difficulty of Spreading (Sensory Score) | Greasiness (Sensory Score) | Absorbency (Residue - Sensory Score) |
| This compound | Data not available | Data not available | Data not available | Qualitatively low | Qualitatively moderate | Qualitatively moderate |
| Decyl Oleate | 24.8 | 31.4 | 338 | 3.2 | 6.8 | 6.5 |
| Isopropyl Myristate | 5.2 | 28.7 | 688 | 1.5 | 4.5 | 3.8 |
| Caprylic/Capric Triglyceride | 25-33 | ~30 | Medium | Low | Low to moderate | Fast |
| Dimethicone (50 cSt) | 50 | 20.8 | 1001 | 1.1 | 2.1 | 1.8 |
| Cyclomethicone | 3.9 | 18.0 | 1482 | 0.8 | 1.2 | 1.1 |
| Mineral Oil (Light) | 15-30 | ~30-33 | Low to medium | Moderate | High | Slow |
| Squalane | 32.5 | 32.1 | 289 | 3.8 | 5.5 | 5.2 |
| Sunflower Oil | 50.3 | 33.1 | 211 | 4.5 | 7.5 | 7.2 |
| Octyldodecanol | 63.2 | 32.5 | 188 | 5.1 | 7.8 | 7.6 |
Note: Sensory scores are typically on a scale of 0-10, where higher scores indicate a greater intensity of the attribute. Data for Decyl Oleate, Isopropyl Myristate, Dimethicone, Cyclomethicone, Mineral Oil, Squalane, Sunflower Oil, and Octyldodecanol are adapted from a study by Parente et al. (2005)[1][2]. Data for Caprylic/Capric Triglyceride is compiled from various industry sources.
Experimental Protocols
The data presented in this guide is derived from established experimental protocols designed to quantify the sensory and physical properties of emollients.
Sensory Evaluation Protocol
A trained sensory panel is typically employed to evaluate the sensory properties of emollients.
1. Panelist Selection and Training:
-
A panel of 10-15 trained assessors is selected based on their sensory acuity and ability to discriminate between different textures.
-
Panelists undergo extensive training to familiarize themselves with the specific sensory attributes to be evaluated and the rating scale.
2. Sample Preparation and Presentation:
-
A standardized amount of each emollient (e.g., 0.1 mL) is presented to the panelists in a controlled environment (constant temperature and humidity).
-
Samples are coded and presented in a randomized order to prevent bias.
3. Evaluation Procedure:
-
Panelists apply the emollient to a designated area of their skin (typically the inner forearm).
-
They evaluate various sensory attributes at different time points (e.g., during application, immediately after, and after a few minutes).
-
Attributes are rated on a labeled magnitude scale (e.g., 0 = none, 10 = very high).
4. Key Sensory Attributes Evaluated:
-
Difficulty of Spreading: The force required to spread the product over the skin.
-
Greasiness: The perception of an oily or fatty residue on the skin.
-
Absorbency (Residue): The amount of product remaining on the skin surface after a set time.
-
Stickiness/Tackiness: The adhesive feeling on the skin after application.
-
Slipperiness: The ease of movement of the fingers over the skin after application.
-
Softness: The perceived smoothness and suppleness of the skin after application.
Instrumental Measurement Protocols
Instrumental measurements provide objective data that can be correlated with sensory perceptions.
1. Viscosity Measurement:
-
A rotational viscometer or rheometer is used to measure the dynamic viscosity of the emollient at a controlled temperature (e.g., 25°C).
-
Viscosity is a key factor influencing the initial feel and spreadability of an emollient.
2. Surface Tension Measurement:
-
The surface tension of the emollient is measured using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Surface tension affects the wetting and spreading behavior of the emollient on the skin.
3. Spreadability Measurement:
-
A standardized volume of the emollient is applied to a substrate (e.g., synthetic skin or a glass plate).
-
The area of spreading is measured at specific time intervals (e.g., 1 minute and 10 minutes).
-
Higher spreadability is often associated with a lighter, less greasy feel.
Visualizing Experimental Workflows
To further clarify the processes involved in this comparative study, the following diagrams illustrate the typical workflows for sensory and instrumental analysis.
Conclusion
The sensory properties of an emollient are a complex interplay of its physicochemical characteristics. While instrumental measurements provide valuable, objective data, the ultimate determinant of a product's feel is human perception. This guide demonstrates that emollients possess distinct sensory profiles. This compound, with its branched-chain structure, is anticipated to offer a desirable combination of slip and a pleasant after-feel. For formulators, a deep understanding of these sensory nuances, supported by robust experimental data, is paramount in creating topical products that are not only effective but also sensorially elegant, thereby enhancing user experience and adherence. Further direct sensory evaluation of this compound would be beneficial to quantitatively confirm its position within the spectrum of emollient sensory profiles.
References
- 1. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of Isostearyl Oleate: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of isostearyl oleate, this guide is intended for researchers, scientists, and drug development professionals. The following procedures are based on available data for similar fatty acid esters and are intended to provide a framework for safe laboratory practices. Users should always consult their institution's specific safety protocols and local regulations.
This compound is an ester of isostearyl alcohol and oleic acid, commonly used in cosmetic and pharmaceutical formulations. While it is not classified as a hazardous substance, proper disposal is crucial to minimize environmental impact and ensure workplace safety.
Immediate Safety and Handling Precautions
Before handling this compound, it is important to be aware of the necessary safety measures.
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including safety glasses with side shields, a lab coat, and nitrile gloves.[1]
-
Ventilation: Handle in a well-ventilated area to avoid inhalation of any potential vapors or mists, especially if heated.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent such as sand, earth, or vermiculite.[2] Collect the absorbed material into a suitable, labeled container for disposal.[3] Prevent spillage from entering drains or water courses.[3]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed waste disposal contractor.
-
Collection: Collect waste this compound in a designated, clearly labeled, and sealed container.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Consultation: Contact your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor to determine the specific disposal requirements for your location.[1][2]
-
Transportation: Arrange for the collection and transportation of the waste by the licensed contractor. Do not attempt to transport chemical waste personally.
-
Documentation: Retain all documentation related to the disposal for your records, in accordance with institutional and regulatory requirements.
Quantitative Data for a Related Substance
| Parameter | Value | Species | Method | Reference |
| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Rat | OECD 401 | Safety Data Sheet for Isostearyl Isostearate |
This data is for Isostearyl Isostearate and is provided as a surrogate. The actual values for this compound may differ.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is provided for guidance purposes only. Always refer to the specific Safety Data Sheet for the product you are using and consult with your institution's safety professionals for detailed instructions and compliance with local regulations.
References
Personal protective equipment for handling Isostearyl oleate
This guide provides crucial safety and logistical information for handling Isostearyl oleate in a laboratory setting. The following procedures are based on best practices for handling non-hazardous chemicals and data from the safety data sheet of the closely related compound, Isostearyl Isostearate.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment. The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Nitrile gloves are recommended for incidental contact. |
| Body Protection | A standard laboratory coat is advised. |
Operational Plan for Handling
1. Engineering Controls:
-
Work in a well-ventilated area.
-
Ensure easy access to an eyewash station and a safety shower.
2. Donning PPE:
-
Lab Coat: Put on a clean, buttoned lab coat.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Gloves: Inspect nitrile gloves for any tears or perforations before use. Don the gloves, ensuring they cover the cuffs of the lab coat.
3. Handling this compound:
-
Avoid direct contact with skin and eyes.
-
In case of accidental contact with skin, wash the affected area thoroughly with soap and water.
-
If this compound comes into contact with the eyes, flush immediately with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.
-
Should a spill occur, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, sealed container for disposal.
4. Doffing PPE:
-
Gloves: Remove gloves first by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Lab Coat: Remove the lab coat, turning it inside out to contain any potential contamination.
-
Eye Protection: Remove eye protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
This compound is not classified as a hazardous waste. However, proper disposal procedures should be followed to minimize environmental impact.
1. Waste Collection:
-
Collect all waste this compound and contaminated materials (e.g., absorbent pads, used gloves) in a clearly labeled, sealed container.
2. Disposal of Liquid Waste:
-
Do not pour this compound down the drain.
-
Dispose of the collected liquid waste through your institution's chemical waste program for non-hazardous oils.
3. Disposal of Contaminated Solids:
-
Contaminated solid waste, such as used gloves and absorbent materials, should be placed in a designated, sealed waste container and disposed of according to your institution's guidelines for non-hazardous laboratory waste.
4. Empty Containers:
-
"RCRA empty" containers (those with no more than one inch of residue remaining) can typically be disposed of in the regular trash after the label has been defaced.[1] However, it is best to consult your institution's specific guidelines for empty container disposal.
PPE Selection and Disposal Workflow
Caption: Workflow for PPE selection and disposal when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
